Paraoxon
説明
Structure
3D Structure
特性
IUPAC Name |
diethyl (4-nitrophenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO6P/c1-3-15-18(14,16-4-2)17-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMSBXTXOHUIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO6P | |
| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024046 | |
| Record name | Paraoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-yellow oily liquid with a faint fruity odor. (NTP, 1992), Reddish-yellow odorless liquid; [Hawley] Mild fruity odor; [CAMEO], Solid | |
| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Paraoxon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Paraoxon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
336 to 338 °F at 760 mmHg (NTP, 1992), 169-170 °C at 1.0 mm Hg | |
| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PARAOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sparingly soluble (NTP, 1992), Freely soluble in ether and other organic solvents, In water, 3,640 mg/l at 20 °C., 3.64 mg/mL at 20 °C | |
| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PARAOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Paraoxon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.274 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2683 at 25 °C/4 °C | |
| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PARAOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000011 [mmHg], 1.1X10-6 mm Hg at 25 °C. | |
| Record name | Paraoxon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PARAOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OILY LIQUID, REDDISH-YELLOW OIL | |
CAS No. |
311-45-5 | |
| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Paraoxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=311-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paraoxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paraoxon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13495 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PARAOXON | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Paraoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 4-nitrophenyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARAOXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9CX8P80JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PARAOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Paraoxon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Paraoxon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Paraoxon: An In-depth Technical Guide to its Action on Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraoxon, the active metabolite of the organophosphate insecticide parathion, is a potent neurotoxic agent.[1][2] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[3][4] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of nicotinic and muscarinic receptors and subsequent toxic effects.[1][5] This technical guide provides a comprehensive overview of the molecular interactions, kinetics, and experimental methodologies used to study the mechanism of action of this compound.
Core Mechanism of Action: Inhibition of Acetylcholinesterase
The fundamental action of this compound is the irreversible inhibition of acetylcholinesterase (AChE).[2] This process occurs through the phosphorylation of a serine residue within the active site of the enzyme.[6][7] The interaction can be described by a two-step process:
-
Reversible Binding: this compound initially binds reversibly to the active site of AChE, forming a Michaelis-like complex.[6]
-
Phosphorylation: Subsequently, the phosphate group of this compound is transferred to the hydroxyl group of the serine residue (Ser-203 in human AChE), forming a stable, covalent bond.[6][8] This step results in the inactivation of the enzyme and the release of the leaving group, p-nitrophenol.
This phosphorylation renders the enzyme incapable of hydrolyzing acetylcholine, leading to its accumulation in the synaptic cleft.[1]
Signaling Pathway Disruption
This compound disrupts the normal functioning of the cholinergic signaling pathway. In a healthy state, acetylcholine is released from the presynaptic neuron, binds to its receptors on the postsynaptic neuron to transmit a signal, and is then rapidly hydrolyzed by AChE. The inhibition of AChE by this compound leads to a prolonged presence of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors.[1]
References
Paraoxon as an Acetylcholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paraoxon, the active metabolite of the insecticide parathion, is a potent organophosphate inhibitor of acetylcholinesterase (AChE). Its irreversible inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in a state of cholinergic crisis characterized by a wide range of autonomic and neuromuscular dysfunctions. This technical guide provides an in-depth overview of the core principles of this compound's mechanism of action, its toxicological profile, and the experimental methodologies used to characterize its effects. Quantitative data on its inhibitory potency and toxicity are summarized, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding for researchers and professionals in the field.
Introduction
Organophosphorus compounds (OPs) are a class of chemicals widely used as pesticides and, in some cases, as nerve agents. Their primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of acetylcholine (ACh) and the termination of cholinergic neurotransmission. This compound, the biologically active metabolite of parathion, serves as a classic example of an organophosphate acetylcholinesterase inhibitor. Understanding its interaction with AChE at a molecular level is crucial for the development of therapeutic countermeasures and for assessing the risks associated with organophosphate exposure.
Chemical and Physical Properties of this compound
This compound is chemically designated as diethyl (4-nitrophenyl) phosphate. Its structure and key properties are summarized below.
| Property | Value |
| Chemical Formula | C₁₀H₁₄NO₆P |
| Molar Mass | 275.197 g·mol⁻¹ |
| Appearance | Pale yellow to reddish-brown oily liquid |
| CAS Number | 311-45-5 |
| PubChem CID | 9395 |
Mechanism of Acetylcholinesterase Inhibition
The primary mechanism of this compound's toxicity is the irreversible inhibition of acetylcholinesterase. This process involves the phosphorylation of a serine residue within the active site of the enzyme.
The interaction can be described by the following kinetic scheme:
E + PX ⇌ E·PX → E-P + X
Where:
-
E represents the free acetylcholinesterase enzyme.
-
PX is the this compound molecule.
-
E·PX is the reversible enzyme-inhibitor complex.
-
E-P is the irreversibly phosphorylated (and inactivated) enzyme.
-
X is the leaving group (p-nitrophenol).
A phenomenon known as "aging" can occur following phosphorylation, where the phosphorylated enzyme undergoes a conformational change, further strengthening the enzyme-inhibitor bond and making reactivation by nucleophilic agents like oximes more difficult.
Quantitative Data
Acetylcholinesterase Inhibition
The inhibitory potency of this compound against acetylcholinesterase is quantified by the IC50 (half-maximal inhibitory concentration) and the inhibition constant (Ki). These values can vary depending on the species and the source of the enzyme.
| Species | Enzyme Source | IC50 | Ki | Reference |
| Human | Recombinant | - | k₁ = 0.5 nM⁻¹h⁻¹, k₋₁ = 169.5 h⁻¹ | [1][2] |
| Human | Red Blood Cell | 24 nM | - | [3] |
| Rat | Brain | 25 nM | - | [3] |
| Rat | Brain | - | kᵢ = 0.0216 nM⁻¹h⁻¹ (at 1-100 nM this compound) | [4] |
| Catfish | Brain | - | - | [5] |
| Various Insects | - | Varies significantly | Varies significantly | [6] |
Note: The inhibitory capacity of this compound can change as a function of its concentration.[1][2]
Acute Toxicity
The acute toxicity of this compound is typically expressed as the LD50 (median lethal dose), which is the dose required to kill 50% of a tested population.
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 1.8 mg/kg | [7] |
| Rat | Subcutaneous | 0.33 mg/kg | [8][9] |
| Rat | Intravenous | 0.24 mg/kg | [10] |
| Rat | Intramuscular | 0.446 mg/kg | [10] |
| Mouse | Subcutaneous | 0.27 mg/kg | [10] |
| Mouse | Intravenous | 0.52 mg/kg | [10] |
| Rabbit | Dermal | 5 mg/kg | [10] |
| Guinea Pig | Subcutaneous | 0.5 mg/kg | [10] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's assay is a widely used colorimetric method for measuring acetylcholinesterase activity and its inhibition.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer. Prepare serial dilutions of this compound in the appropriate solvent (e.g., ethanol or DMSO, ensuring the final solvent concentration in the assay is low and does not affect enzyme activity).
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer + DTNB + ATCI
-
Control (100% activity): Buffer + AChE solution + DTNB + solvent control
-
Test Sample (with inhibitor): Buffer + AChE solution + DTNB + this compound solution
-
-
Pre-incubation: Add the buffer, AChE solution, and DTNB to the respective wells. Then add the this compound solution or solvent control. Mix gently and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Acute Toxicity Study in Rodents
This protocol outlines a general procedure for assessing the acute toxicity of this compound in rodents. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
Objective: To determine the median lethal dose (LD50) and observe the signs of toxicity of this compound following a single administration.
Animals: Healthy, young adult rodents (e.g., Wistar or Sprague-Dawley rats, or CD-1 mice) of a single sex are typically used to reduce variability.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
-
Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like ethanol or Tween 80). A range of dose levels is prepared based on preliminary range-finding studies.
-
Administration: Animals are fasted overnight (with access to water) before dosing. The test substance is administered via the desired route (e.g., oral gavage, subcutaneous injection, or intravenous injection). A control group receives the vehicle only.
-
Observation: Animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days. Observations should include:
-
Clinical Signs: Note the onset, duration, and severity of toxic signs, which for this compound include salivation, lacrimation, urination, defecation (SLUD), muscle fasciculations, tremors, convulsions, and respiratory distress.[8]
-
Mortality: Record the number of deaths in each dose group.
-
-
Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Cholinergic Crisis
The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine at cholinergic synapses, resulting in the overstimulation of muscarinic and nicotinic receptors. This cascade of events is known as a cholinergic crisis.
Signaling Pathway of this compound-Induced Neurotoxicity
Beyond the acute cholinergic crisis, this compound exposure can lead to a cascade of neurotoxic events, including excitotoxicity, oxidative stress, and neuroinflammation.[11][12]
Experimental Workflow for Determining AChE Inhibition Kinetics
The following diagram illustrates a typical workflow for studying the kinetics of acetylcholinesterase inhibition by this compound.
Conclusion
This compound remains a critical tool for studying the mechanisms of organophosphate toxicity and for the development of novel antidotes. Its well-characterized interaction with acetylcholinesterase provides a robust model for investigating the consequences of cholinergic system disruption. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. It is intended to serve as a valuable reference for researchers and professionals dedicated to advancing our understanding of neurotoxicology and developing effective therapeutic strategies against organophosphate poisoning.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Kinetic analysis of the in vitro inhibition, aging, and reactivation of brain acetylcholinesterase from rat and channel catfish by this compound and chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. eujournal.org [eujournal.org]
- 12. This compound: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise - PMC [pmc.ncbi.nlm.nih.gov]
Paraoxon: A Technical Whitepaper on its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paraoxon (O,O-diethyl O-(4-nitrophenyl) phosphate) is a potent organophosphate cholinesterase inhibitor and the active metabolite of the insecticide parathion. Its high toxicity and irreversible inhibition of acetylcholinesterase (AChE) make it a subject of significant interest in toxicology, pharmacology, and the development of antidotes and biosensors. This technical guide provides an in-depth overview of the synthesis of this compound, its chemical and physical properties, spectroscopic data, and its mechanism of action. Detailed experimental protocols for its synthesis and the assessment of its biological activity are also presented.
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of diethyl chlorophosphate with the sodium salt of 4-nitrophenol (sodium 4-nitrophenolate).[1] This reaction is a nucleophilic substitution at the phosphorus center. An alternative method is the nitration of diethyl phenyl phosphate.[1]
The primary synthetic route is depicted below:
Chemical and Physical Properties
This compound is a reddish-yellow oily liquid with a faint fruity odor.[2] It is classified as an aryl dialkyl phosphate.[2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | diethyl (4-nitrophenyl) phosphate | [2] |
| Synonyms | Diethyl p-nitrophenyl phosphate, this compound-ethyl, E 600 | |
| CAS Number | 311-45-5 | |
| Molecular Formula | C₁₀H₁₄NO₆P | [2] |
| Molecular Weight | 275.20 g/mol | |
| Appearance | Reddish-yellow oily liquid | [2] |
| Density | 1.274 g/mL at 25 °C | |
| Boiling Point | 169-170 °C at 1.0 mmHg | [1] |
| Refractive Index | n20/D 1.51 | |
| Vapor Pressure | 1.1 x 10⁻⁶ mmHg at 25 °C | [2] |
| Solubility in Water | 2400 mg/L at 25°C | [1] |
| Solubility (Other) | Freely soluble in ether and other organic solvents. | [2] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques. Key data are summarized below.
| Spectroscopic Technique | Key Data | Source(s) |
| ³¹P NMR | Chemical shift at approximately -6.6 ppm. | [3] |
| ¹³C NMR | Data available in spectral databases. | [2] |
| ¹H NMR | Data available in spectral databases. | [2] |
| Mass Spectrometry (GC-EI-MS) | Major fragments at m/z 109, 99, 91, 149, 139. | [2] |
| Infrared (IR) Spectroscopy | Peak shifts observed upon hydrolysis, indicating changes to the molecular structure. | [4] |
| UV-Vis Spectroscopy | UV max at 274 nm. A peak at 270 nm decreases during degradation, with a new band appearing around 310 nm corresponding to p-nitrophenol. | [1][1] |
Reactivity and Stability
Hydrolysis
This compound undergoes hydrolysis, which is a key degradation pathway. The reaction involves the cleavage of the P-O aryl ester bond, yielding p-nitrophenol and diethyl phosphate.[1] This process is significantly influenced by pH.
-
Stability: Aqueous solutions are stable up to pH 7.[2]
-
Alkaline Hydrolysis: Decomposition is rapid in alkaline solutions.[2] The hydrolysis is characterized by a second-order rate constant, with the overall velocity constant K = 0.52 [OH⁻] + 1x10⁻⁶ min⁻¹.[2]
-
Mechanism: The alkaline hydrolysis proceeds via a concerted Sₙ2-like mechanism at the phosphorus center.[5]
The hydrolysis reaction is illustrated below:
Nucleophilic Reactions
This compound is susceptible to attack by various nucleophiles. The reactions with phenoxides, secondary alicyclic amines, and pyridines have been shown to follow second-order kinetics, consistent with a concerted mechanism.[6]
| Nucleophile Class | Brønsted Slope (β) | Mechanism | Source |
| Phenoxides | 0.21 | Concerted | [6] |
| Secondary Alicyclic Amines | 0.39 | Concerted | [6] |
| Pyridines | 0.43 | Concerted | [6] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of this compound's toxicity is the irreversible inhibition of acetylcholinesterase (AChE).[7] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the nerve signal.
The inhibition process involves the following steps:
-
Binding: this compound binds to the active site of AChE.
-
Phosphorylation: The phosphorus atom of this compound is attacked by the hydroxyl group of a serine residue (Ser-203) in the AChE active site.[7]
-
Irreversible Inhibition: This forms a stable, covalent diethylphosphoryl-AChE complex, rendering the enzyme inactive. The p-nitrophenol group is released.[7]
-
Consequences: The inactivation of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors.[7] This results in a "cholinergic crisis," which can lead to seizures, excitotoxic neuronal injury, and ultimately, respiratory failure.[7][8]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established chemical synthesis principles for organophosphates.[9][10] Caution: this compound and its precursors are extremely toxic. This synthesis should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Materials:
-
4-Nitrophenol
-
Sodium hydroxide (NaOH)
-
Anhydrous ethanol
-
Diethyl chlorophosphate [(C₂H₅O)₂P(O)Cl]
-
Anhydrous diethyl ether
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask with a magnetic stir bar
-
Reflux condenser
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium 4-nitrophenolate:
-
In a round-bottomed flask, dissolve 4-nitrophenol (1.0 eq) in anhydrous ethanol.
-
Add a stoichiometric equivalent of sodium hydroxide (1.0 eq) to the solution and stir until all solids have dissolved, forming sodium 4-nitrophenolate.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain the dry sodium salt.
-
-
Reaction with Diethyl Chlorophosphate:
-
Suspend the dried sodium 4-nitrophenolate in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath to 0 °C.
-
Add diethyl chlorophosphate (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound as a yellow oil.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound on AChE in a 96-well plate format.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
This compound (as the inhibitor)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE Working Solution: Prepare a solution of AChE in phosphate buffer (e.g., 0.1 U/mL).
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
ATCI Solution: Prepare a 15 mM stock solution of ATCI in deionized water. Prepare this fresh.
-
This compound Dilutions: Prepare a serial dilution of this compound in phosphate buffer to the desired concentrations.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 150 µL of phosphate buffer.
-
Add 10 µL of the appropriate this compound dilution to the test wells. Add 10 µL of buffer to the negative control wells (100% activity).
-
Add 10 µL of the AChE working solution to all wells except the blank wells (which receive buffer instead).
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Prepare a reaction mixture of ATCI and DTNB in buffer.
-
Initiate the reaction by adding 20 µL of the ATCI/DTNB mixture to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
In Vivo Effects of Paraoxon Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraoxon (POX) is the active metabolite of the organophosphate (OP) insecticide parathion.[1] As a potent acetylcholinesterase (AChE) inhibitor, this compound elicits a cascade of neurotoxic effects, making it a significant subject of study in toxicology and neuropharmacology.[2][3] Understanding its in vivo effects is critical for developing effective countermeasures against OP poisoning and for elucidating the complex mechanisms of neurotoxicity. This guide provides a comprehensive overview of the in vivo consequences of this compound exposure, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Primary Mechanism of Action: Cholinergic Crisis
The principal mechanism of this compound's toxicity is the irreversible inhibition of AChE.[3] This leads to the accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in hyperstimulation of both muscarinic and nicotinic acetylcholine receptors.[3][4] This cholinergic crisis manifests as a range of symptoms affecting the central and peripheral nervous systems.[5][6]
Quantitative Toxicological Data
The following table summarizes key quantitative data from in vivo studies on this compound exposure in rodent models.
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD50 | Rat | Subcutaneous | 0.33 mg/kg | [7] |
| LD50 | Rat | Intraperitoneal | 1.1 mg/kg (LD75) | [8] |
| Seizure-inducing dose | Rat | Intrahippocampal infusion | 200 nmol | [9] |
| Seizure-inducing dose | Rat | Subcutaneous | 1.00 mg/kg (with atropine and 2-PAM pretreatment) | [9] |
| Dopamine Increase (Striatum) | Rat | Intrastriatal administration (5 mM) | 1066 ± 120% of basal levels | [10][11] |
Key In Vivo Effects and Experimental Observations
Neurological Effects
Seizures and Status Epilepticus: Acute this compound exposure is known to induce seizures and status epilepticus (SE).[9][12] Intrahippocampal infusion of 200 nmol of this compound in rats resulted in electrographic seizures in over 82% of the animals.[9] Subcutaneous administration of 1.00 mg/kg in rats pretreated with atropine and pralidoxime (2-PAM) also induced SE in 78% of the animals.[9] The intensity of seizures is dose-dependent.[7]
Excitotoxicity: The overstimulation of cholinergic receptors, particularly nicotinic receptors, leads to an enhanced release of the excitatory neurotransmitter glutamate.[1][3] This glutamatergic overactivity contributes to excitotoxicity, a process involving excessive activation of glutamate receptors (e.g., NMDA receptors), leading to intracellular calcium overload and subsequent neuronal damage and death.[13] This is particularly prominent in brain regions with high densities of cholinergic and glutamatergic innervations, such as the hippocampus.[3]
Oxidative Stress: this compound exposure triggers a significant increase in oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. In a mouse model of acute this compound intoxication, increased levels of the lipid peroxidation marker 4-Hydroxynonenal (4-HNE) were observed in the hippocampus and prefrontal cortex.[12] This oxidative damage can harm lipids, proteins, and DNA, further contributing to neuronal injury.
Neuroinflammation: Oxidative stress and neuronal damage activate glial cells, leading to neuroinflammation. Studies have shown an increase in astrogliosis, indicated by an elevated number of GFAP-positive cells, in the prefrontal cortex of rats following a convulsive dose of this compound.[12]
Dopaminergic System Alterations: this compound significantly impacts the dopaminergic system. Intrastriatal administration in rats has been shown to induce a massive, vesicular, and Ca²⁺-dependent release of dopamine, independent of the dopamine transporter.[10][11] This effect is mediated by glutamatergic and nitrergic systems.[10][11] In a survival mouse model, dopamine levels were found to be decreased in the hippocampus but increased in the prefrontal cortex following acute this compound exposure.[12][14]
Behavioral and Cognitive Deficits: Survivors of acute this compound exposure often exhibit long-term behavioral and cognitive impairments.[15] In a rat survival model, animals displayed increased anxiety, despair-like behavior (increased immobility in the forced swim test), and impaired recognition memory three months after exposure.[15] A mouse model also demonstrated long-term recognition memory deficits.[12][14]
Systemic Effects
Clinical Signs of Toxicity: In vivo studies in rats have documented a range of clinical signs following this compound administration, including fasciculations, tremors, seizures, ataxia, piloerection, lacrimation, and dyspnea.[7][16][17] The onset and intensity of these signs are dose-dependent.[7]
Detoxification Pathways: The in vivo detoxification of this compound primarily occurs through two pathways: hydrolysis by A-esterases (paraoxonases) and covalent binding to and inhibition by carboxylesterases.[2][18] Carboxylesterases may play a crucial role in detoxifying initial exposures before they become saturated, while A-esterases are important for repeated exposures as they remain catalytically active.[18] The cytochrome P450 system is involved in the metabolic activation of parathion to this compound and also in its detoxification.[19][20]
Experimental Protocols
Rodent Survival Model of Acute this compound Intoxication
This protocol is designed to study the acute and long-term consequences of severe this compound poisoning in rodents.
-
Animal Model: Male Swiss CD-1 mice (7-8 weeks old) or adult Wistar rats (200-240 g).[13][16]
-
This compound Preparation and Administration: this compound is dissolved in a suitable vehicle such as saline or corn oil.[15][21] For subcutaneous (s.c.) administration in mice, a dose of 4 mg/kg is used.[12][14] For s.c. administration in rats, doses ranging from 0.2 to 1.2 mg/kg have been utilized.[16]
-
Antidotal Treatment: To ensure survival from a lethal dose, a standard emergency therapy is administered shortly after this compound exposure. This typically includes:
-
Monitoring: Animals are closely monitored for clinical signs of toxicity, including seizure activity, which can be scored using the Racine Scale.[12] Body weight and general health are monitored daily.[13]
-
Outcome Measures:
-
Biochemical Analysis: At selected time points post-exposure, animals are euthanized, and brain tissue (e.g., hippocampus, prefrontal cortex) and blood are collected. Tissues can be analyzed for AChE activity, markers of oxidative stress (e.g., 4-HNE), inflammatory markers (e.g., GFAP), and neurotransmitter levels (e.g., dopamine).[12]
-
Behavioral Testing: Long-term survivors can be subjected to a battery of behavioral tests to assess cognitive function (e.g., Novel Object Recognition Test), anxiety (e.g., Elevated Plus Maze), and depression-like behavior (e.g., Forced Swim Test).[15]
-
In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of conscious, freely moving animals.
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum).
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
This compound Administration: this compound (e.g., 5 mM) can be administered directly into the brain region of interest via the microdialysis probe.[10][11]
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals and analyzed for neurotransmitter content (e.g., dopamine and its metabolites) using high-performance liquid chromatography (HPLC) with electrochemical detection.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Primary mechanism of this compound toxicity via acetylcholinesterase inhibition.
Caption: this compound-induced excitotoxicity and oxidative stress cascade.
Caption: Workflow for a rodent survival model of this compound exposure.
Conclusion
The in vivo effects of this compound exposure are multifaceted, originating from the primary inhibition of acetylcholinesterase and extending to complex secondary mechanisms including excitotoxicity, oxidative stress, and neuroinflammation. These processes collectively contribute to the profound neurological and systemic toxicity observed in animal models, leading to seizures, cognitive deficits, and other clinical manifestations. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate the pathophysiology of organophosphate poisoning and to develop and evaluate novel therapeutic interventions.
References
- 1. eujournal.org [eujournal.org]
- 2. This compound | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on neuronal and lymphocytic cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. Combined Pre- and Posttreatment of this compound Exposure [mdpi.com]
- 9. Characterization of status epilepticus induced by two organophosphates in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of this compound, an organophosphorus pesticide, on in vivo dopamine release in conscious and freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acute this compound-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of N-Acetylcysteine-Amide (AD4) in a Survival Mouse Model of this compound Intoxication: Targeting Oxidative Stress, Neuroinflammation and Memory Impairments | MDPI [mdpi.com]
- 14. Acute this compound-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic behavioral and cognitive deficits in a rat survival model of this compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]
- 17. researchgate.net [researchgate.net]
- 18. Detoxication of this compound by rat liver homogenate and serum carboxylesterases and A-esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Paraoxonase 1 (PON1): A Technical Guide to its Core Functions and the Hydrolysis of Paraoxon
For Researchers, Scientists, and Drug Development Professionals
Abstract Paraoxonase 1 (PON1) is a calcium-dependent esterase predominantly associated with high-density lipoprotein (HDL) in circulation. It plays a critical role in detoxifying organophosphate compounds, such as the pesticide metabolite paraoxon, and in mitigating oxidative stress, thereby conferring protection against atherosclerosis. The enzyme's activity is highly variable among individuals, largely due to common genetic polymorphisms that affect both its concentration and catalytic efficiency. This technical guide provides an in-depth overview of the structure of PON1, the catalytic mechanism of this compound hydrolysis, the functional impact of its genetic variants, and its broader physiological roles. Detailed experimental protocols for assessing PON1 activity are provided, alongside curated quantitative data and pathway visualizations to support further research and development.
Introduction to Paraoxonase 1 (PON1)
Paraoxonase 1 (PON1) is a glycoprotein with a molecular weight of approximately 43 kDa, composed of 354 amino acids.[1][2][3] Synthesized primarily in the liver, PON1 is secreted into the bloodstream where it associates with HDL particles.[2][4] This association is crucial for its stability and is mediated by a hydrophobic leader sequence that anchors the enzyme to the lipoprotein.[1][5] PON1 is the most studied member of the paraoxonase family, which also includes PON2 and PON3.[2][6] While all three members share structural homology, PON1 is unique in its potent ability to hydrolyze a wide array of substrates, including organophosphate pesticides, nerve agents, lactones, and aryl esters.[1][4][6] Its physiological significance extends beyond detoxification; PON1 is a major contributor to the antioxidant and anti-inflammatory properties of HDL, playing a key role in the prevention of low-density lipoprotein (LDL) oxidation, a critical step in the pathogenesis of atherosclerosis.[7][8][9]
Molecular Structure and Active Site
The three-dimensional structure of PON1, revealed by X-ray crystallography, is a six-bladed β-propeller.[1][3] This structure forms a central tunnel that houses the active site.[5][10] A unique helical "lid" covers the entrance to the active site, which may modulate its association with HDL.[1][10]
The active site contains two crucial calcium ions:
-
Catalytic Calcium (Ca1): Located at the bottom of the active site gorge, this ion is essential for enzymatic activity.[1][2] It functions as an oxyanion, stabilizing the negative charge of the substrate and reaction intermediates, and is coordinated by residues E53, N168, N224, D269, and N270.[2][11] Its removal leads to a reversible loss of catalytic function.[2][11]
-
Structural Calcium (Ca2): This more tightly bound ion is critical for maintaining the conformational stability of the enzyme.[1][2][10] Its removal results in irreversible structural disruption.[2]
The catalytic machinery also involves a key histidine dyad, His-115 and His-134.[1][2][12] These residues are crucial for the acid-base catalysis required for hydrolysis.[2]
Catalytic Mechanism of this compound Hydrolysis
The hydrolysis of esters and organophosphates by PON1 follows a generally accepted addition-elimination mechanism.[2][6] The process for this compound hydrolysis involves a histidine-dyad-mediated activation of a water molecule.[1][12]
The key steps are:
-
Water Activation: The His-115/His-134 dyad acts as a general base, deprotonating a water molecule to generate a highly nucleophilic hydroxide ion.[1][6][12]
-
Nucleophilic Attack: The hydroxide ion attacks the phosphorus center of the this compound molecule.[12]
-
Intermediate Formation: This attack forms a transient, high-energy tetrahedral intermediate.[6]
-
Stabilization: The negative charge on the oxygen of this intermediate is electrostatically stabilized by the catalytic calcium ion (Ca1).[2][6]
-
Bond Cleavage and Product Release: The P-O bond of the intermediate is cleaved, leading to the release of the products, diethyl phosphate and p-nitrophenol.[6][12]
Genetic Polymorphisms and Their Functional Impact
PON1 activity levels can vary by over 40-fold between individuals, a difference primarily attributed to genetic polymorphisms (SNPs) in the coding and promoter regions of the PON1 gene.[1] These variations significantly impact an individual's susceptibility to organophosphate poisoning and risk for various diseases.
| Polymorphism | Location | Alleles | Effect on PON1 | Impact on this compound Hydrolysis |
| Q192R (rs662) | Coding Region | Glutamine (Q) / Arginine (R) | Alters substrate specificity and catalytic efficiency.[1][4] The R alloform hydrolyzes this compound more rapidly.[1] The Q alloform is more efficient at hydrolyzing other substrates like sarin and diazoxon and is more protective against LDL oxidation.[8][13] | R allele significantly increases hydrolysis rate .[1] |
| L55M (rs854560) | Coding Region | Leucine (L) / Methionine (M) | Affects protein expression levels and stability. The L allele is associated with higher PON1 mRNA and serum protein levels.[1][2] | Indirect effect : L allele leads to higher enzyme concentration and thus higher overall activity.[1] |
| C-108T (rs705379) | Promoter Region | C / T | Influences transcription and serum concentration. The C allele has greater promoter activity, resulting in higher PON1 expression.[1][14] | Indirect effect : C allele leads to higher enzyme concentration and thus higher overall activity.[1] |
Kinetic Parameters of PON1
The kinetic efficiency of PON1 varies significantly depending on the substrate and the specific Q192R isoform. The R192 alloform exhibits a higher catalytic efficiency for this compound, while the Q192 alloform is more efficient with other substrates.
| Substrate | PON1 Isoform | Km (µM) | Vmax | kcat/Km (M⁻¹s⁻¹) |
| This compound | Q192 | - | - | Low Efficiency |
| This compound | R192 | 229 ± 22[15] | 0.070 ± 0.009 (units not specified)[15] | High Efficiency (~9x > Q192)[16] |
| Diazoxon | Q192 | 520[16] | - | Nearly equivalent to R192[16] |
| Diazoxon | R192 | 270[16] | - | Nearly equivalent to Q192[16] |
| Chlorpyrifos Oxon | Q192 | 168[16] | - | Lower Efficiency |
| Chlorpyrifos Oxon | R192 | 109[16] | - | Higher Efficiency |
| Dihydrocoumarin | Q-type | 22[17] | - | - |
| Dihydrocoumarin | R-type | 13[17] | - | - |
Note: Kinetic values are compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Physiological and Pathophysiological Roles
Detoxification of Organophosphates
PON1's primary role in toxicology is the hydrolysis of organophosphate (OP) insecticides and nerve agents.[4][18] The "oxon" metabolites of many OPs, such as this compound from parathion, are highly toxic acetylcholinesterase inhibitors.[18][19] PON1 detoxifies these compounds, and individuals with lower PON1 activity are more susceptible to OP poisoning.[4][20]
Role in Cardiovascular Disease
PON1 is a key anti-atherosclerotic component of HDL.[3][8] It protects LDL and HDL from oxidative modification, a crucial initiating step in atherosclerosis.[1][7] Low serum PON1 activity is an independent risk factor for coronary heart disease (CHD) and other atherosclerotic cardiovascular events.[7][8][21] The enzyme's ability to hydrolyze oxidized lipids prevents the inflammatory cascade that leads to plaque formation.[2][22]
Involvement in Neurodegenerative Diseases
The link between PON1 and neurodegenerative diseases is an area of active research. Oxidative stress is a common factor in conditions like Alzheimer's and Parkinson's disease.[19][23] Some studies suggest that decreased PON1 activity may be associated with an increased risk for these disorders, potentially due to reduced antioxidant capacity or impaired detoxification of neurotoxic environmental compounds like pesticides.[19][24][25][26] However, findings have been inconsistent across different studies and populations.[19][24]
Experimental Protocols for PON1 Activity Measurement
Spectrophotometric assays are the most common methods for quantifying PON1 activity.[27][28] The two most widely used assays measure its arylesterase and paraoxonase activities. Arylesterase activity (using phenyl acetate) is often used as a measure of PON1 concentration, as its hydrolysis rate is not significantly affected by the Q192R polymorphism.[27][28]
Protocol for Paraoxonase (POase) Activity
This assay measures the hydrolysis of this compound to p-nitrophenol, which can be monitored by the increase in absorbance at 405-412 nm.[29]
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 2 mM CaCl₂.
-
Substrate Stock: this compound dissolved in a suitable organic solvent (handle with extreme caution as it is highly toxic).[30]
-
Working Substrate Solution: Dilute this compound stock into the assay buffer to a final concentration of 1.0-1.5 mM.[15] Prepare fresh.[30]
-
-
Procedure:
-
Pre-warm the assay buffer and spectrophotometer to the desired temperature (typically 25°C or 37°C).[28]
-
Pipette the assay buffer into a cuvette.
-
Add a small volume of diluted serum or plasma (e.g., 10-25 µL) to the cuvette and mix.[29]
-
Initiate the reaction by adding the working substrate solution.
-
Immediately begin monitoring the increase in absorbance at 412 nm for 2-4 minutes.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of p-nitrophenol (18,290 M⁻¹cm⁻¹) to convert the rate into enzymatic activity (U/L, where 1 U = 1 µmol of product formed per minute).[29]
-
Protocol for Arylesterase (AREase) Activity
This assay measures the hydrolysis of phenyl acetate to phenol, monitored by an increase in absorbance at 270 nm.[29]
-
Reagents:
-
Procedure:
-
Pre-warm reagents and spectrophotometer to 25°C.[29]
-
Pipette the substrate solution into a cuvette.
-
Add a small volume of diluted serum or plasma and mix.
-
Immediately monitor the increase in absorbance at 270 nm for 2-4 minutes.
-
-
Calculation:
-
Determine the rate of non-enzymatic hydrolysis from a blank (buffer + substrate only) and subtract it from the sample rate.
-
Use the molar extinction coefficient for phenol (1,310 M⁻¹cm⁻¹) to calculate the enzymatic activity (U/mL, where 1 U = 1 µmol of phenyl acetate hydrolyzed per minute).[29]
-
Conclusion
Paraoxonase 1 is a multifaceted enzyme whose importance extends from the detoxification of environmental toxins to the fundamental biology of cardiovascular health. Its catalytic efficiency in hydrolyzing this compound and other substrates is profoundly influenced by a small number of common genetic polymorphisms, making PON1 status a critical variable in both toxicology and disease risk assessment. The standardized protocols for activity measurement provide essential tools for researchers to probe the function of this enzyme. Future work aimed at modulating PON1 activity holds therapeutic potential, not only for mitigating organophosphate poisoning but also as a novel strategy for the prevention and treatment of atherosclerotic cardiovascular disease.
References
- 1. HUMAN PARAOXONASE-1 (PON1): GENE STRUCTURE AND EXPRESSION, PROMISCUOUS ACTIVITIES AND MULTIPLE PHYSIOLOGICAL ROLES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Function of Paraoxonase-1 and Its Comparison to Paraoxonase-2 and -3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PON1 - Wikipedia [en.wikipedia.org]
- 4. PARAOXONASE 1 (PON1) AS A GENETIC DETERMINANT OF SUSCEPTIBILITY TO ORGANOPHOSPHATE TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paraoxonase 1 and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of paraoxonase 1 activity in cardiovascular disease: potential for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Paraoxonase 1 and atherosclerosis [frontiersin.org]
- 9. The Role of ‘Paraoxonase-1 Activity’ as an Antioxidant in Coronary Artery Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active Site Hydrophobicity and the Convergent Evolution of Paraoxonase Activity in Structurally Divergent Enzymes: The Case of Serum Paraoxonase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Paraoxonase 1 (PON1) Status and Substrate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the paraoxonase-1 kinetic parameters of the lactonase activity by nonlinear fit of progress curves - PMC [pmc.ncbi.nlm.nih.gov]
- 18. techscience.com [techscience.com]
- 19. Paraoxonase 1 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Paraoxonase 1 (PON1), agricultural organophosphate exposure, and Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The roles of PON1 and PON2 in cardiovascular disease and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. actavia.e-coretvasa.cz [actavia.e-coretvasa.cz]
- 23. Paraoxonase Role in Human Neurodegenerative Diseases - ProQuest [proquest.com]
- 24. Alzheimer’s Disease and Paraoxonase 1 (PON1) Gene Polymorphisms [openbiochemistryjournal.com]
- 25. Paraoxonase 1 in neurological disorders. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 26. Role of paraoxonase 1 (PON1) in organophosphate metabolism: implications in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Validation of PON1 enzyme activity assays for longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Measurement of serum paraoxonase-1 activity in the evaluation of liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates - PMC [pmc.ncbi.nlm.nih.gov]
The History of Paraoxon as a Pesticide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraoxon, the active metabolite of the organophosphate insecticide parathion, represents a significant chapter in the history of pesticide development and toxicology. Its potent insecticidal properties are directly linked to its mechanism of action as a powerful and irreversible inhibitor of the enzyme acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the history of this compound's use as a pesticide, its toxicological profile, the experimental methodologies used to characterize it, and the signaling pathways underlying its effects.
Historical Development and Use
This compound itself was not typically used as a primary pesticide. Instead, its parent compound, parathion, was developed in the 1940s by German scientist Gerhard Schrader at IG Farben as a broad-spectrum insecticide.[1] Parathion was widely used in agriculture to control a variety of insect pests on crops such as cotton, rice, and fruit trees.[1] The insecticidal activity of parathion is dependent on its metabolic conversion to this compound within the target organism.[1] This bioactivation process, mediated by cytochrome P450 enzymes, transforms the less potent parathion into the highly toxic this compound.[2]
Due to its high acute toxicity to non-target organisms, including humans, the use of parathion, and by extension the in-vivo formation of this compound, has been severely restricted or banned in many countries.[1] The World Health Organization (WHO) has classified parathion as a Class Ia (extremely hazardous) pesticide.[3]
Quantitative Toxicological Data
The toxicity of this compound is well-documented across various species and routes of exposure. The following tables summarize key quantitative data regarding its acute toxicity and its inhibitory effect on acetylcholinesterase.
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Rat | Oral | 1.8 | [1] |
| This compound | Rat | Intraperitoneal | 0.716 | [1] |
| This compound | Rat | Subcutaneous | 0.33 | [4][5] |
| Parathion | Rat (male) | Oral | 13 | [6] |
| Parathion | Rat (female) | Oral | 3.6 | [6] |
| Parathion | Rat (male) | Dermal | 21 | [6] |
| Parathion | Rat (female) | Dermal | 6.8 | [6] |
Table 1: Acute Toxicity (LD50) of this compound and its Parent Compound, Parathion.
| Compound | Enzyme Source | IC50 (M) | Reference |
| This compound | Human Plasma Cholinesterase | 1.1 x 10⁻⁷ | [7] |
| This compound | Rat (male) Plasma Cholinesterase | 1.4 x 10⁻⁷ | [7] |
| This compound | Rat (female) Plasma Cholinesterase | 1.8 x 10⁻⁷ | [7] |
| This compound | Mouse Plasma Cholinesterase | 1.3 x 10⁻⁷ | [7] |
| This compound | Hamster Plasma Cholinesterase | 0.2 x 10⁻⁷ | [7] |
| This compound | Swine Plasma Cholinesterase | 7.9 x 10⁻⁷ | [7] |
Table 2: In Vitro Inhibition of Plasma Cholinesterase by this compound (IC50).
Environmental Fate
The persistence of parathion and its degradation to this compound in the environment are critical factors in assessing its overall risk.
| Compound | Matrix | Condition | Half-life | Reference |
| Parathion | Water (pH 7) | 20°C | 130 days | [8] |
| Parathion | River Water | Sunlight | 8 days | [8] |
| Parathion | Soil (non-sterilized) | 56 days incubation | ~55% degradation | [8] |
| Parathion | Soil (sterilized) | 56 days incubation | ~34% degradation | [8] |
Table 3: Environmental Persistence of Parathion.
Experimental Protocols
Determination of Acute Toxicity (LD50)
The median lethal dose (LD50) of this compound is a critical measure of its acute toxicity. A common method for its determination is the Litchfield and Wilcoxon method.[4][9]
Objective: To determine the dose of this compound that is lethal to 50% of a test animal population.
Materials:
-
This compound solution of known concentrations.
-
Experimental animals (e.g., rats), grouped by dose level.
-
Syringes and needles for administration.
-
Observation cages.
Procedure:
-
Dose Selection: A range of doses is selected, expected to produce mortality rates between 0% and 100%.
-
Animal Grouping: A sufficient number of animals are randomly assigned to each dose group and a control group (receiving only the vehicle).
-
Administration: The selected doses of this compound are administered to the respective groups, typically via oral gavage, intraperitoneal, or subcutaneous injection.[4]
-
Observation: Animals are observed for a specified period (e.g., 24-48 hours) for signs of toxicity and mortality.[4]
-
Data Collection: The number of dead animals in each dose group is recorded.
-
Data Analysis: The percentage of mortality for each dose is calculated. The data is then plotted on a logarithmic-probit graph paper, and the LD50, along with its 95% confidence limits, is determined using the Litchfield and Wilcoxon method.[10]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase activity and its inhibition by compounds like this compound.[1]
Objective: To quantify the inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) solution.
-
This compound solutions of varying concentrations.
-
Acetylthiocholine (ATCh) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Spectrophotometer or microplate reader.
Procedure:
-
Reaction Mixture Preparation: In a cuvette or microplate well, a reaction mixture is prepared containing phosphate buffer, DTNB, and the AChE solution.
-
Inhibitor Incubation: this compound solution is added to the reaction mixture and incubated for a specific period to allow for the inhibition of the enzyme. A control sample without the inhibitor is also prepared.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine.
-
Measurement: The absorbance is measured at 412 nm at regular intervals. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified.
-
Data Analysis: The rate of the reaction (change in absorbance per unit time) is calculated for both the control and the inhibitor-treated samples. The percentage of inhibition is then determined, and the IC50 value (the concentration of this compound that causes 50% inhibition) can be calculated.
Soil Degradation Study
Understanding the persistence and degradation of pesticides in the soil is crucial for environmental risk assessment.
Objective: To determine the rate of degradation of this compound in soil under controlled conditions.
Materials:
-
Radiolabeled ([¹⁴C]) this compound.
-
Soil samples with known characteristics (e.g., pH, organic matter content).
-
Incubation chambers with controlled temperature and humidity.
-
Extraction solvents (e.g., acetonitrile, methanol).
-
Analytical instruments for quantification (e.g., Liquid Scintillation Counter, HPLC, GC-MS).
Procedure:
-
Soil Treatment: Soil samples are treated with a known concentration of [¹⁴C]-paraoxon.
-
Incubation: The treated soil samples are incubated under controlled environmental conditions (e.g., 25°C, 60% moisture).
-
Sampling: At specified time intervals, soil subsamples are collected.
-
Extraction: The soil samples are extracted with appropriate solvents to separate the remaining this compound and its degradation products.
-
Analysis: The extracts are analyzed using techniques like liquid scintillation counting to determine the total radioactivity and chromatographic methods (HPLC or GC-MS) to identify and quantify this compound and its metabolites.
-
Data Analysis: The concentration of this compound over time is plotted, and the degradation kinetics (e.g., first-order) and the half-life (DT50) are calculated.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Acetylcholinesterase Inhibition
This compound's primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase. This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent toxic effects.[4]
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Experimental Workflow for Toxicological Assessment
A typical workflow for the toxicological assessment of a pesticide like this compound involves a tiered approach, from in vitro studies to in vivo and environmental fate assessments.
Caption: Tiered workflow for pesticide toxicological assessment.
Conclusion
The history of this compound is intrinsically linked to its parent compound, parathion, and serves as a critical case study in the development and regulation of organophosphate pesticides. Its high efficacy as an insecticide is counterbalanced by its significant toxicity to non-target organisms. The detailed understanding of its mechanism of action, toxicological profile, and environmental fate, derived from rigorous experimental evaluation, has been instrumental in shaping modern pesticide safety standards and risk assessment protocols. The methodologies outlined in this guide continue to be fundamental in the evaluation of new and existing chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Time course of inhibition of acetylcholinesterase and aliesterases following parathion and this compound exposures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eujournal.org [eujournal.org]
- 8. jpccr.eu [jpccr.eu]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Paraoxon as a Nerve Agent Surrogate: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) nerve agents, such as sarin (GB) and VX, represent a significant threat due to their extreme toxicity. Their primary mechanism involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to a cholinergic crisis and potentially death.[1] The high lethality and strict regulations surrounding nerve agents limit their use in research for developing effective medical countermeasures. This necessitates the use of surrogate compounds that mimic their mechanism of action but are less hazardous to handle.
Paraoxon (O,O-diethyl O-p-nitrophenyl phosphate), the active metabolite of the insecticide parathion, is a potent organophosphate AChE inhibitor that serves as a widely accepted surrogate for nerve agents in toxicological studies.[2][3] Its structural and mechanistic similarities to agents like sarin, combined with its commercial availability and comparatively lower (though still high) toxicity, make it an invaluable tool for studying OP poisoning, screening antidotes, and elucidating the downstream neurotoxic effects.[3][4] This guide provides a comprehensive technical overview of this compound's mechanism, toxicological properties, and its application in experimental research.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary toxic effect of this compound, like all OP nerve agents, is the inhibition of acetylcholinesterase (AChE).[5] AChE is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[5]
The inhibition process involves:
-
Phosphorylation: this compound acts as a "suicide substrate," where the phosphorus atom of the organophosphate forms a covalent bond with the serine hydroxyl group in the active site of AChE.[6]
-
Enzyme Inactivation: This phosphorylation renders the enzyme non-functional, preventing it from hydrolyzing acetylcholine.
-
Acetylcholine Accumulation: The blockage of AChE leads to a rapid accumulation of ACh in the synapse.[1]
-
Cholinergic Crisis: The excess ACh continuously stimulates muscarinic and nicotinic receptors, leading to a state of hypercholinergic activity known as a "cholinergic crisis," which is responsible for the acute symptoms of poisoning.[1]
The bond between this compound and AChE is very stable. While it can undergo slow spontaneous reactivation (hydrolysis), a more significant process is "aging," where the phosphorylated enzyme undergoes a conformational change, making it permanently resistant to reactivation by standard oxime antidotes.
Toxicological Profile and Downstream Effects
This compound's toxicity extends beyond the initial cholinergic crisis, initiating a cascade of secondary and long-term neurological damage.
-
Primary Toxicity (Cholinergic Crisis): Manifests with a range of symptoms due to the overstimulation of cholinergic receptors throughout the central and peripheral nervous systems.[4]
-
Muscarinic Effects: Salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), bronchospasm, and bradycardia.
-
Nicotinic Effects: Muscle fasciculations, cramping, tachycardia, hypertension, and eventually flaccid paralysis.
-
Central Nervous System (CNS) Effects: Tremors, anxiety, confusion, convulsions, seizures, and respiratory depression, which is the primary cause of death.[4]
-
-
Secondary Neurotoxicity: The initial hypercholinergic state triggers a complex excitotoxic cascade.
-
Glutamatergic Overactivation: The overstimulation of cholinergic receptors leads to excessive release of the excitatory neurotransmitter glutamate.[2]
-
Calcium Overload: This glutamatergic surge activates NMDA receptors, causing a massive influx of Ca²⁺ into neurons.[1]
-
Oxidative Stress & Neuroinflammation: Intracellular calcium overload disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS), lipid peroxidation, and activation of microglia, resulting in significant oxidative stress and neuroinflammation.[7]
-
Apoptosis: The combination of excitotoxicity, oxidative stress, and inflammation triggers programmed cell death (apoptosis), leading to irreversible neuronal damage.[8]
-
Quantitative Toxicological Data
The potency of this compound is quantified through various metrics, which are essential for dose-selection in experimental models and for comparing its activity to that of actual nerve agents.
Table 1: Acute Toxicity (LD₅₀) of this compound in Rodents
| Species | Route of Administration | LD₅₀ Value | Reference(s) |
|---|---|---|---|
| Rat (Wistar) | Subcutaneous (s.c.) | 0.33 mg/kg | [9][10][11][12] |
| Rat (Wistar) | Subcutaneous (s.c.) | 250 µg/kg (0.25 mg/kg) | [13] |
| Rat | Intraperitoneal (i.p.) | ~1.1 mg/kg (LD₇₅) | [1] |
| Mouse | Intramuscular (i.m.) | 516 µg/kg (0.52 mg/kg) |[14] |
Note: LD₅₀ values can vary based on strain, sex, age, and vehicle used for administration.
Table 2: In Vitro Acetylcholinesterase Inhibition by this compound
| Parameter | Enzyme Source | Value | Reference(s) |
|---|---|---|---|
| IC₅₀ | Fish Brain (Catfish) | 1031.20 nM | [15] |
| Fish Brain (Mullet) | 2878.83 nM | [15] | |
| Various Insects | Wide range (highly variable) | [16] | |
| kᵢ (bimolecular rate constant) | Rat Brain | 0.0216 nM⁻¹h⁻¹ (at 1-100 nM) | [6] |
| | Rat Brain | ~300 nM⁻¹h⁻¹ (at 1 pM) |[6] |
Note: IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half. kᵢ represents the rate of enzyme phosphorylation.
Metabolism and Detoxification
The body has natural defense mechanisms against OP compounds, primarily involving enzymatic hydrolysis.
-
Paraoxonase 1 (PON1): This A-esterase, associated with high-density lipoprotein (HDL) in the plasma, is the primary enzyme responsible for hydrolyzing this compound into the non-toxic metabolite p-nitrophenol. The activity level of PON1 varies significantly among individuals and species, which is a major determinant of susceptibility to this compound poisoning.
-
Carboxylesterases: These enzymes, found in plasma and liver, can also detoxify this compound. They act as stoichiometric scavengers, binding to and sequestering the OP molecule, thus preventing it from reaching its primary target, AChE.
Detailed Experimental Protocols
This compound is frequently used in standardized assays to screen for the efficacy of potential antidotes, such as AChE reactivators (oximes) and anticonvulsants.
Protocol 1: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method to measure AChE activity and its inhibition.[8][17][18]
Objective: To determine the concentration of this compound required to inhibit 50% of AChE activity (IC₅₀).
Materials and Reagents:
-
Purified Acetylcholinesterase (e.g., from electric eel or recombinant human)
-
This compound stock solution (in ethanol or DMSO)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in buffer
-
14 mM Acetylthiocholine iodide (ATCI) substrate solution in deionized water
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare all solutions fresh. Keep the AChE solution on ice.
-
Plate Setup: In triplicate, prepare wells for Blank, Control (100% activity), and Test Samples (various this compound concentrations).
-
Blank: 190 µL Buffer + 10 µL DTNB.
-
Control: 170 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (e.g., DMSO).
-
Test Sample: 160 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound dilution.
-
-
Pre-incubation: Add all components except the ATCI substrate to the wells. Mix gently and incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes. The rate of color change (V, in mOD/min) is proportional to AChE activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = 100 * (V_control - V_sample) / V_control
-
Plot % Inhibition versus the logarithm of this compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Protocol 2: In Vivo this compound Intoxication Model in Rats
This protocol outlines a general procedure for inducing acute OP poisoning in rats to test the efficacy of therapeutic interventions.[9][13]
Objective: To evaluate the protective effect of a novel antidote against this compound-induced toxicity and mortality.
Materials and Reagents:
-
Male Wistar rats (200-250g)
-
This compound solution (prepared in saline, potentially with a co-solvent like isopropyl alcohol)
-
Test antidote solution
-
Atropine sulfate (as an adjunct therapy, 10 mg/kg)[9]
-
Saline (0.9% NaCl)
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to the experiment.
-
Dose Determination: Use established LD₅₀ values to select a challenge dose of this compound (e.g., 1x LD₅₀ or 1.5x LD₅₀). The dose of the test antidote should be determined in preliminary toxicity studies.
-
Experimental Groups:
-
Group 1: Vehicle (Saline) + this compound
-
Group 2: Atropine + this compound
-
Group 3: Test Antidote + Atropine + this compound
-
Group 4: Vehicle only (Control)
-
-
Administration:
-
Administer the test antidote (and/or atropine) at a set time point (e.g., 15 minutes before or 1 minute after the this compound challenge).
-
Administer the determined dose of this compound via s.c. or i.p. injection.
-
-
Observation: Continuously monitor the animals for at least 4 hours for the onset and severity of toxic signs (e.g., fasciculations, tremors, seizures, lacrimation, salivation).[9][11] Use a scoring system to quantify the severity of symptoms.
-
Endpoint Measurement: The primary endpoint is typically survival over a 24-hour or 48-hour period. Secondary endpoints can include the severity and latency of toxic signs, and biochemical markers (e.g., AChE activity in blood and brain tissue).
-
Data Analysis: Use survival analysis (e.g., Kaplan-Meier curves) to compare the efficacy of the treatments. Statistical tests (e.g., ANOVA, Kruskal-Wallis) can be used to compare the severity scores of toxic signs between groups.
Conclusion
This compound serves as an indispensable surrogate for highly toxic chemical warfare agents in a research setting. Its well-characterized mechanism of action, which faithfully mimics the primary insult of nerve agents, allows for the robust and reproducible study of OP-induced neurotoxicity. By providing a safer yet potent alternative, this compound facilitates the high-throughput screening of novel medical countermeasures and deepens our understanding of the complex pathological cascades that follow organophosphate exposure. While differences in potency and the rate of enzyme 'aging' exist between this compound and nerve agents like sarin or VX, the fundamental pathways of toxicity are conserved, solidifying this compound's role as a cornerstone of countermeasure research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. [11C]this compound: Radiosynthesis, Biodistribution and In Vivo Positron Emission Tomography Imaging in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of chlorpyrifos-oxon and this compound acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. japsonline.com [japsonline.com]
- 8. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]
- 9. Onset Rate and Intensity of Signs of Organophosphate Poisoning Related to this compound Dose and Survival in Rats | Scripta Medica [aseestant.ceon.rs]
- 10. Onset rate and intensity of signs of organophosphate poisoning related to this compound dose and survival in rats – Digital repository of Academic Archives from University of Banja Luka [sova.unibl.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of a Brain Acetylcholinesterase Extraction Method and Kinetic Constants after Methyl-Paraoxon Inhibition in Three Brazilian Fish Species | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. scriptamedica.com [scriptamedica.com]
Neurodevelopmental Effects of Paraoxon Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paraoxon, the active metabolite of the organophosphate pesticide parathion, poses a significant threat to neurodevelopment.[1] Exposure during critical developmental windows can lead to a cascade of cellular and molecular disturbances, culminating in lasting neurological deficits. This technical guide provides a comprehensive overview of the neurodevelopmental effects of this compound exposure, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the neurotoxic effects of this compound and other organophosphates.
Core Mechanisms of this compound-Induced Neurodevelopmental Toxicity
The primary mechanism of this compound's acute toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh).[2][3] This inhibition leads to an accumulation of ACh in synaptic clefts, resulting in a state of cholinergic hyperstimulation.[3] However, the neurodevelopmental toxicity of this compound extends beyond simple AChE inhibition, involving a complex interplay of multiple pathological processes.[4][5]
Key mechanisms include:
-
Cholinergic System Disruption: Excessive ACh levels disrupt the normal development and function of the cholinergic system, which plays a crucial role in neuronal proliferation, differentiation, and synaptogenesis.[6][7]
-
Excitotoxicity: Cholinergic hyperstimulation can lead to excessive release of the excitatory neurotransmitter glutamate, triggering a cascade of events known as excitotoxicity.[1][5] This process involves the overactivation of glutamate receptors, leading to an influx of calcium ions and subsequent neuronal damage and death.[8]
-
Oxidative Stress: this compound exposure has been shown to induce significant oxidative stress in the developing brain.[1][9] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms, leading to damage to lipids, proteins, and DNA.[9]
-
Inflammation: Oxidative stress and neuronal damage can trigger neuroinflammatory responses, involving the activation of microglia and astrocytes.[10] The release of pro-inflammatory cytokines can further exacerbate neuronal injury.[9]
-
Apoptosis: this compound can induce programmed cell death, or apoptosis, in neural stem cells and developing neurons, contributing to neuronal loss.[11][12]
Quantitative Data on Neurodevelopmental Effects
The following tables summarize quantitative data from various in vitro and in vivo studies on the neurodevelopmental effects of this compound exposure.
Table 1: In Vitro Effects of this compound on Neural Cells
| Cell Type | Endpoint | This compound Concentration | Effect | Reference |
| Rat Neural Progenitor Cells | Cell Viability (MTT Assay) | >50 µM | Decreased cell viability | [4] |
| Rat Neural Progenitor Cells | AChE Activity | 200 µM | Decreased AChE activity to 0.130 µmol/min/mg of protein | [4] |
| Rat Neural Progenitor Cells | Neurite Outgrowth | Not specified | Decreased neurite outgrowth | [4] |
| Human NT2 Cells | Cell Viability (MTT Assay) | >200 µM (4 days) | Reduced cell viability | |
| Human NT2 Cells | Neuronal-like cell differentiation | 1 µM (13 days) | Altered morphological parameters | [13] |
| Human SH-SY5Y Neuroblastoma | Apoptosis | 5 and 10 µg/ml (ethyl-parathion) | Significantly increased apoptosis | [11] |
| Human SH-SY5Y & MOLT-3 Cells | M1, M2, M3 mAChR mRNA | Not specified | Down-regulation | [14] |
| Human SH-SY5Y & MOLT-3 Cells | c-Fos gene expression | Not specified | Induction | [14] |
Table 2: In Vivo Neurodevelopmental and Behavioral Effects of this compound in Rodents
| Animal Model | Exposure Paradigm | Dose | Observed Effects | Reference |
| Neonatal Rats | Daily s.c. injection (PND 1-4) | Parathion (parent compound): 0.1 mg/kg (MTD) | Did not impair neuritic outgrowth or decrease choline acetyltransferase activity at MTD. | [15] |
| Adult Male Wistar Rats | Single i.p. injection | 0.3, 0.7, or 1 mg/kg | Increased mRNA and protein levels of Bax and caspase-3; decreased Bcl-2; neuronal loss and astrocyte activation in prefrontal cortex. | [12] |
| Adult Male Swiss CD-1 Mice | Single s.c. injection | 4 mg/kg | Increased lipid peroxidation, downregulation of antioxidant enzymes, astrogliosis in hippocampus and prefrontal cortex; long-term recognition memory impairments. | [16][17] |
| Adult Rats | Survival model of severe exposure | 4 mg/kg, s.c. | Increased immobility in forced swim test; decreased sucrose preference; impaired spatial memory in Barnes maze. | [18] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the neurodevelopmental toxicity of this compound.
In Vitro Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Seed neural progenitor cells or a relevant neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
This compound Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound solutions. Include a vehicle control (e.g., DMSO or ethanol) and a negative control (medium only). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
Assessment of Neuronal Differentiation by Flow Cytometry
Flow cytometry can be used to quantify the percentage of cells expressing specific neuronal and glial markers after a period of differentiation in the presence or absence of this compound.
Protocol:
-
Cell Culture and Differentiation: Culture neural stem cells in differentiation-permissive medium. Expose the cells to various concentrations of this compound or a vehicle control throughout the differentiation period.
-
Cell Harvesting: At the end of the differentiation period, detach the cells from the culture plate using a gentle enzyme-free cell dissociation solution.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., saponin or Triton X-100) to allow antibodies to access intracellular antigens.
-
Antibody Staining: Incubate the cells with fluorescently-labeled primary antibodies against neuronal markers (e.g., β-III tubulin, NeuN) and glial markers (e.g., GFAP for astrocytes, O4 for oligodendrocytes).
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. Gate on the cell population of interest based on forward and side scatter to exclude debris. Quantify the percentage of cells positive for each marker in the control and this compound-treated groups.
-
Data Analysis: Compare the percentages of differentiated neurons and glia between the different treatment groups to determine the effect of this compound on neural differentiation.
In Vivo Assessment of Neurodevelopmental Toxicity in Rodents
This protocol outlines a general workflow for assessing the neurodevelopmental effects of this compound in a rodent model.
Experimental Workflow:
-
Animal Model and Dosing: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). This compound can be administered via various routes, including subcutaneous or intraperitoneal injection, or oral gavage. The dosing regimen should be carefully selected based on the specific research question and may involve acute or repeated exposures during critical developmental periods (e.g., gestation, lactation, or early postnatal life).
-
Developmental Landmarks and Physical Observations: Monitor offspring for developmental milestones such as eye opening, incisor eruption, and righting reflex. Record body weight and conduct regular clinical observations for any signs of toxicity.
-
Behavioral Testing: At different developmental stages (e.g., adolescence, adulthood), subject the animals to a battery of behavioral tests to assess various domains of neurological function. Examples include:
-
Neurochemical and Histological Analysis: Following behavioral testing, euthanize the animals and collect brain tissue for further analysis.
-
Neurotransmitter Levels: Measure levels of acetylcholine, dopamine, and other relevant neurotransmitters in specific brain regions using techniques like HPLC.
-
Enzyme Activity: Assess acetylcholinesterase activity in brain tissue homogenates.
-
Histopathology: Perform histological staining (e.g., Nissl staining) to assess neuronal morphology and identify any signs of neuronal damage.
-
Immunohistochemistry: Use antibodies to label specific cell types (e.g., neurons, astrocytes, microglia) and proteins of interest to investigate changes in cellular composition and protein expression.
-
-
Data Analysis: Analyze the data from all endpoints to determine the dose-dependent effects of this compound on neurodevelopment and to identify any long-term behavioral and neuropathological consequences.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's neurodevelopmental toxicity.
Signaling Pathways
Experimental and Logical Workflows
Conclusion and Future Directions
The evidence overwhelmingly indicates that this compound exposure during neurodevelopment can have profound and lasting consequences. The multifaceted nature of its toxicity, encompassing cholinergic disruption, excitotoxicity, oxidative stress, and inflammation, highlights the complexity of developing effective therapeutic interventions. Future research should focus on elucidating the intricate cross-talk between these pathways and identifying novel molecular targets for neuroprotection. Furthermore, the development and validation of more sophisticated in vitro models that better recapitulate the complexity of the developing human brain are crucial for improving the prediction of neurodevelopmental toxicity and for the screening of potential therapeutic agents. A deeper understanding of the long-term behavioral and cognitive outcomes following developmental this compound exposure is also essential for informing public health policies and for the development of strategies to support affected individuals.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Video: Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types [jove.com]
- 5. This compound: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on neuronal and lymphocytic cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of this compound Exposure on Expression of Apoptosis-Related Genes, Neuronal Survival, and Astrocyte Activation in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. researchgate.net [researchgate.net]
- 18. Chronic behavioral and cognitive deficits in a rat survival model of this compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Paraoxon-Induced Oxidative Stress: A Technical Guide to Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraoxon, the active metabolite of the organophosphate pesticide parathion, is a potent neurotoxic agent. Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis characterized by the accumulation of acetylcholine in synaptic clefts.[1][2] This overstimulation of cholinergic receptors, particularly in the central nervous system, triggers a cascade of excitotoxic events, culminating in significant oxidative stress and neuronal damage.[1][3][4] Emerging evidence strongly implicates oxidative stress as a critical player in the pathophysiology of this compound-induced neurotoxicity, contributing to neuronal damage, inflammation, and cognitive dysfunction.[2][4] This technical guide provides an in-depth exploration of the core mechanisms of this compound-induced oxidative stress, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of this compound-Induced Oxidative Stress
The inhibition of AChE by this compound leads to an excess of acetylcholine, which in turn enhances glutamatergic transmission.[1][5] This excessive glutamate release over-activates N-methyl-D-aspartate (NMDA) receptors, causing a massive influx of Ca2+ into neurons.[6] This intracellular calcium overload is a central event that triggers multiple downstream pathways leading to oxidative stress.
Increased Production of Reactive Oxygen Species (ROS)
The excitotoxicity and mitochondrial dysfunction initiated by this compound exposure lead to a significant increase in the production of reactive oxygen species (ROS).[4] The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition.[4]
Lipid Peroxidation
The overproduction of ROS leads to oxidative damage to cellular components, most notably lipids. Polyunsaturated fatty acids in cell membranes are highly susceptible to peroxidation, a chain reaction that generates lipid radicals and damages membrane integrity.[6] This process is a hallmark of this compound-induced oxidative stress.
Mitochondrial Dysfunction
Mitochondria are primary targets of this compound-induced toxicity. The disruption of mitochondrial function further exacerbates ROS production and can initiate apoptotic cell death pathways.
Alterations in Antioxidant Enzyme Activity
This compound exposure disrupts the delicate balance of the cellular antioxidant defense system. The activities of key antioxidant enzymes are significantly altered, compromising the cell's ability to neutralize ROS.
Neuroinflammation
Oxidative stress is intricately linked to neuroinflammation. This compound exposure activates microglia, the resident immune cells of the brain, leading to the release of pro-inflammatory cytokines that contribute to neuronal damage.[4]
Apoptosis
The culmination of oxidative stress, mitochondrial dysfunction, and inflammation is often programmed cell death, or apoptosis. This compound has been shown to activate apoptotic pathways in neuronal cells.
Key Signaling Pathways
// Nodes this compound [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; AChE_Inhibition [fillcolor="#FBBC05", label="AChE Inhibition"]; Acetylcholine_Increase [fillcolor="#FBBC05", label="↑ Acetylcholine"]; Glutamate_Release [fillcolor="#FBBC05", label="↑ Glutamate Release"]; NMDA_Activation [fillcolor="#FBBC05", label="NMDA Receptor\nActivation"]; Ca_Influx [fillcolor="#FBBC05", label="↑ Intracellular Ca²⁺"]; Mitochondrial_Dysfunction [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Mitochondrial\nDysfunction"]; ROS_Production [fillcolor="#4285F4", fontcolor="#FFFFFF", label="↑ ROS Production"]; Lipid_Peroxidation [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Lipid Peroxidation"]; Antioxidant_Depletion [fillcolor="#4285F4", fontcolor="#FFFFFF", label="↓ Antioxidant Enzymes\n(SOD, CAT, GPx)"]; NADPH_Oxidase [fillcolor="#34A853", fontcolor="#FFFFFF", label="NADPH Oxidase\nActivation"]; Nrf2_Pathway [fillcolor="#34A853", fontcolor="#FFFFFF", label="Nrf2 Pathway\n(Initial Activation,\nPotential Dysregulation)"]; Neuroinflammation [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Neuroinflammation\n(Microglial Activation,\n↑ Cytokines)"]; Apoptosis [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Apoptosis"]; Neuronal_Damage [fillcolor="#202124", fontcolor="#FFFFFF", shape=octagon, label="Neuronal Damage &\nCognitive Impairment"];
// Edges this compound -> AChE_Inhibition; AChE_Inhibition -> Acetylcholine_Increase; Acetylcholine_Increase -> Glutamate_Release; Glutamate_Release -> NMDA_Activation; NMDA_Activation -> Ca_Influx; Ca_Influx -> Mitochondrial_Dysfunction; Ca_Influx -> NADPH_Oxidase; Mitochondrial_Dysfunction -> ROS_Production; NADPH_Oxidase -> ROS_Production; ROS_Production -> Lipid_Peroxidation; ROS_Production -> Antioxidant_Depletion; ROS_Production -> Nrf2_Pathway; ROS_Production -> Neuroinflammation; ROS_Production -> Apoptosis; Lipid_Peroxidation -> Neuronal_Damage; Antioxidant_Depletion -> Neuronal_Damage; Neuroinflammation -> Neuronal_Damage; Apoptosis -> Neuronal_Damage; Mitochondrial_Dysfunction -> Apoptosis; } enddot Caption: this compound-induced oxidative stress signaling cascade.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on markers of oxidative stress.
Table 1: Effects of this compound on Lipid Peroxidation
| Species | Tissue/Cell Line | This compound Dose | Time Point | Marker | Change vs. Control | Reference |
| Rat | Hippocampus | 1 mg/kg | 14 and 28 days | MDA | Increased | [7] |
| Mouse | Hippocampus | 4 mg/kg | 72 hours | 4-HNE | Significantly Increased | [6] |
| Mouse | Prefrontal Cortex | 4 mg/kg | 72 hours | 4-HNE | Significantly Increased | [6] |
Table 2: Effects of this compound on Antioxidant Enzyme Activity
| Species | Tissue | This compound Dose | Time Point | Enzyme | Change vs. Control | Reference |
| Mouse | Hippocampus | 4 mg/kg | 72 hours | CAT | Significantly Decreased | [6] |
| Mouse | Prefrontal Cortex | 4 mg/kg | 72 hours | CAT | Significantly Decreased | [6] |
| Mouse | Hippocampus | 4 mg/kg | 72 hours | GPx1 | Significantly Decreased | [6] |
| Mouse | Prefrontal Cortex | 4 mg/kg | 72 hours | GPx1 | Significantly Decreased | [6] |
| Mouse | Hippocampus | 4 mg/kg | 72 hours | SOD1 | No Significant Change | [2] |
| Mouse | Prefrontal Cortex | 4 mg/kg | 72 hours | SOD1 | No Significant Change | [2] |
Table 3: Effects of this compound on Apoptosis-Related Proteins
| Species | Tissue | This compound Dose | Time Point | Protein | Change vs. Control | Reference |
| Rat | Prefrontal Cortex | 0.7 and 1 mg/kg | 14 and 28 days | Bax | Increased | [1][2] |
| Rat | Prefrontal Cortex | 1 mg/kg | 14 days | Bcl-2 | Decreased | [1][2] |
| Rat | Prefrontal Cortex | 0.7 and 1 mg/kg | 14 and 28 days | Caspase-3 | Increased | [1][2] |
| Rat | Cerebellum | 1 mg/kg | 14 and 28 days | Bax | Increased | [8] |
| Rat | Cerebellum | 1 mg/kg | 14 and 28 days | Bcl-2 | Decreased | [8] |
| Rat | Cerebellum | 1 mg/kg | 14 and 28 days | Caspase-3 | Increased | [8] |
Table 4: Effects of this compound on Inflammatory Cytokines
| Species | Tissue | This compound Dose | Time Point | Cytokine | Change vs. Control | Reference |
| Mouse | Brain | 0.85 x LD50 | 6 hours | TNF-α mRNA | Increased | [9] |
| Mouse | Brain | 0.85 x LD50 | 6 hours | IL-6 mRNA | Increased | [9] |
| Mouse | Brain | 0.85 x LD50 | 6 hours | IL-1β mRNA | Increased | [9] |
| Mouse | Brain | 0.85 x LD50 | 24 hours | CCL2 protein | Increased | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Experimental Workflow
Lipid Peroxidation Assay (Malondialdehyde - MDA)
-
Principle: This assay measures MDA, a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
-
Procedure:
-
Homogenize brain tissue in ice-cold 1.15% KCl.
-
Add 100 µL of homogenate to a tube containing 1.5 mL of 0.8% TBA, 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid (pH 3.5), and 400 µL of distilled water.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the tubes and add 1 mL of distilled water and 5 mL of n-butanol-pyridine (15:1, v/v).
-
Centrifuge at 4000 rpm for 10 minutes.
-
Measure the absorbance of the organic layer at 532 nm.
-
Calculate MDA concentration using an extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹.
-
Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay is based on the ability of SOD to inhibit the auto-oxidation of pyrogallol.
-
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.2) and 1 mM EDTA.
-
Add 10-20 µL of the tissue supernatant to the reaction mixture.
-
Initiate the reaction by adding 20 µL of 25 mM pyrogallol.
-
Monitor the change in absorbance at 420 nm for 3 minutes.
-
One unit of SOD activity is defined as the amount of enzyme that inhibits the auto-oxidation of pyrogallol by 50%.
-
Catalase (CAT) Activity Assay
-
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Procedure:
-
Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0).
-
Add 10 µL of tissue supernatant to the buffer.
-
Initiate the reaction by adding 10 mM H₂O₂.
-
Monitor the decrease in absorbance at 240 nm for 1 minute.
-
Calculate CAT activity using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹).
-
Glutathione Peroxidase (GPx) Activity Assay
-
Principle: This assay measures the oxidation of NADPH, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.
-
Procedure:
-
Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM NaN₃, 0.2 mM NADPH, 1 U/mL glutathione reductase, and 1 mM GSH.
-
Add 20 µL of tissue supernatant and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 0.25 mM H₂O₂.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes.
-
Calculate GPx activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).
-
Western Blotting for Apoptosis-Related Proteins (Bax, Bcl-2, Caspase-3)
-
Procedure:
-
Extract proteins from brain tissue using a suitable lysis buffer.
-
Determine protein concentration using a Bradford or BCA assay.
-
Separate proteins (30-50 µg) by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system.
-
Quantify band densities using image analysis software and normalize to the loading control.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines (TNF-α, IL-1β, IL-6)
-
Procedure:
-
Homogenize brain tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Use commercially available ELISA kits for the specific cytokines (TNF-α, IL-1β, IL-6).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding substrate, and stopping the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Conclusion
This compound-induced neurotoxicity is a complex process in which oxidative stress plays a pivotal, multifaceted role. The initial inhibition of acetylcholinesterase triggers a cascade of events, including excitotoxicity, calcium dysregulation, mitochondrial dysfunction, and neuroinflammation, all of which contribute to the overproduction of reactive oxygen species and subsequent neuronal damage. Understanding these intricate mechanisms is crucial for the development of effective therapeutic strategies to mitigate the detrimental effects of organophosphate poisoning. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of this compound-induced oxidative stress and to identify novel neuroprotective agents.
References
- 1. Oxidative stress through activation of NAD(P)H oxidase in hypertensive mice with spontaneous intracranial hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute this compound-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NADPH oxidase 2 activity in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Measuring Serum Paraoxonase-1 (PON1) Activity: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paraoxonase-1 (PON1) is a calcium-dependent esterase synthesized primarily in the liver and associated with high-density lipoprotein (HDL) in circulation.[1] It plays a crucial role in protecting against oxidative stress by hydrolyzing oxidized lipids and xenobiotics, including organophosphates.[2][3] Consequently, measuring serum PON1 activity is a valuable tool in toxicology and is increasingly recognized as a biomarker for various conditions associated with inflammation and oxidative stress, such as cardiovascular disease, diabetes, and liver disease.[2][4][5]
PON1 exhibits promiscuous substrate specificity, with three main types of enzymatic activity being routinely measured:
-
Paraoxonase activity: The hydrolysis of organophosphates like paraoxon.
-
Arylesterase activity: The hydrolysis of aryl esters such as phenyl acetate or p-nitrophenyl acetate.
-
Lactonase activity: The hydrolysis of lactones, which are considered to be its primary physiological substrates.
This document provides detailed protocols for the spectrophotometric measurement of the two most common PON1 activities in serum: arylesterase and paraoxonase activity.
Principle of the Assays
The measurement of PON1 activity is based on spectrophotometrically monitoring the formation of a product from a specific substrate over time.[6]
-
Arylesterase Assay: PON1 catalyzes the hydrolysis of phenyl acetate to phenol and acetic acid. The rate of phenol formation is monitored by measuring the increase in absorbance at 270 nm.[7][8]
-
Paraoxonase Assay: PON1 hydrolyzes the organophosphate substrate this compound to p-nitrophenol, which can be detected by an increase in absorbance at 405-412 nm.[5][9]
Data Presentation: Summary of Serum PON1 Activity
The following tables summarize typical serum PON1 activity levels in various populations. It is important to note that PON1 activity can vary significantly between individuals due to genetic polymorphisms (e.g., Q192R) and environmental factors.[2]
Table 1: Serum PON1 Arylesterase Activity in Different Conditions
| Population | Condition | Mean PON1 Arylesterase Activity (U/L) | Reference |
| Healthy Controls | - | 199.78 ± 70.51 | [10] |
| Patients | Type 1 Diabetes | Lower than healthy controls | [2] |
| Patients | Type 2 Diabetes | Lower than healthy controls | [11] |
| Patients | Non-diabetic with Heart Failure | 179.44 ± 61.40 | [10] |
| Patients | Diabetic with Heart Failure | 140.15 ± 45.88 | [10] |
One Unit (U) is defined as 1 µmol of phenyl acetate hydrolyzed per minute.
Table 2: Serum PON1 Paraoxonase Activity in Different Conditions
| Population | Condition | Mean PON1 Paraoxonase Activity (nmol/min/mL) | Reference |
| Healthy Controls | - | 214.6 (range: 26.3 to 620.8) | [4] |
| Patients | Coronary Heart Disease | 122.8 (range: 3.3 to 802.8) | [4] |
| Healthy Controls | - | 556.04 (median) | [3] |
| Patients | Acute Liver Disease | 349.08 (median) | [3] |
| Healthy Controls | - | 272.19 ± 39.6 | [5] |
| Patients | Liver Disease | 142.06 ± 7.7 | [5] |
One Unit (U) in this context is often defined as 1 nmol of p-nitrophenol formed per minute.
Experimental Protocols
Sample Preparation and Handling
-
Blood Collection: Collect whole blood in a serum separator tube or a plain tube without anticoagulants. The use of EDTA should be avoided as it inhibits PON1 activity.[2]
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 3000 rpm for 10 minutes at 4°C.
-
Aliquoting and Storage: Carefully aspirate the serum and transfer it to a clean microcentrifuge tube. If not used immediately, store aliquots at -80°C. PON1 activity is stable for at least two years at -80°C with substrates like phenyl acetate, though some degradation may occur with this compound.[12] Avoid repeated freeze-thaw cycles.
Protocol 1: Arylesterase Activity Assay
This protocol is adapted from various sources and is a widely used method for determining PON1 arylesterase activity.[7][8]
Reagents and Buffers:
-
Tris-HCl Buffer (20 mM, pH 8.0): Dissolve 0.242 g of Tris base in approximately 90 mL of deionized water. Adjust the pH to 8.0 with HCl and bring the final volume to 100 mL.
-
Calcium Chloride (CaCl₂) Solution (100 mM): Dissolve 1.11 g of CaCl₂ in 100 mL of deionized water.
-
Phenyl Acetate Stock Solution (100 mM): Dissolve 136.15 mg of phenyl acetate in 10 mL of methanol.
-
Working Reagent: For 10 mL of working reagent, mix 9.8 mL of Tris-HCl Buffer, 100 µL of 100 mM CaCl₂ solution, and 100 µL of 100 mM phenyl acetate stock solution. This results in a final concentration of 1 mM CaCl₂ and 1 mM phenyl acetate. Prepare this solution fresh daily.
Assay Procedure:
-
Set a spectrophotometer to 270 nm and 25°C.
-
Dilute the serum sample 1:40 in Tris-HCl Buffer (e.g., 5 µL of serum in 195 µL of buffer).
-
In a UV-transparent cuvette or a 96-well UV-transparent microplate, add 20 µL of the diluted serum.
-
Add 180 µL of the freshly prepared Working Reagent to initiate the reaction.
-
Immediately start monitoring the change in absorbance at 270 nm for at least 3 minutes, taking readings every 15-30 seconds.
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Run a blank reaction using 20 µL of Tris-HCl Buffer instead of the diluted serum to correct for the non-enzymatic hydrolysis of phenyl acetate.
Calculation of Arylesterase Activity:
The activity of arylesterase is calculated using the Beer-Lambert law.
Activity (U/L) = (ΔA/min_sample - ΔA/min_blank) * 10^6 / (ε * path length * V_sample)
Where:
-
ΔA/min = Change in absorbance per minute
-
ε (molar extinction coefficient of phenol) = 1310 M⁻¹cm⁻¹ at 270 nm and pH 8.0[9]
-
path length = path length of the cuvette or microplate well in cm (typically 1 cm for a standard cuvette)
-
V_sample = volume of undiluted serum in the final reaction volume in Liters (e.g., for a 1:40 dilution and 20 µL of diluted serum in a 200 µL final volume, V_sample = (20 µL / 40) / 200 µL * 200 µL = 0.5 µL = 0.5 * 10⁻⁶ L)
A simplified formula for a 96-well plate assay is often used:
Activity (U/mL) = (ΔA/min * Total Volume (µL)) / (ε * Path Length (cm) * Sample Volume (µL))
Protocol 2: Paraoxonase Activity Assay
WARNING: this compound is a highly toxic organophosphate. Handle with extreme caution, using appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or a fume hood.
This protocol is based on established methods for measuring PON1's ability to hydrolyze this compound.[5][9]
Reagents and Buffers:
-
Glycine/NaOH Buffer (50 mM, pH 10.5): Dissolve 0.375 g of glycine in approximately 90 mL of deionized water. Adjust the pH to 10.5 with NaOH and bring the final volume to 100 mL.
-
Calcium Chloride (CaCl₂) Solution (100 mM): Dissolve 1.11 g of CaCl₂ in 100 mL of deionized water.
-
This compound Stock Solution (100 mM): Prepare in absolute ethanol. Due to its toxicity, it is often recommended to purchase a commercially available solution.
-
Working Reagent: For 10 mL of working reagent, mix 9.8 mL of Glycine/NaOH Buffer, 100 µL of 100 mM CaCl₂ solution, and 100 µL of 100 mM this compound stock solution. This results in a final concentration of 1 mM CaCl₂ and 1 mM this compound. Prepare this solution fresh just before use.
Assay Procedure:
-
Set a spectrophotometer to 412 nm and 25°C.
-
Dilute the serum sample as needed in Glycine/NaOH Buffer. The dilution factor will depend on the expected activity.
-
In a cuvette or a 96-well microplate, add the diluted serum.
-
Add the freshly prepared Working Reagent to initiate the reaction.
-
Immediately start monitoring the increase in absorbance at 412 nm for at least 3 minutes, taking readings every 15-30 seconds.
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Run a blank reaction using the buffer instead of the serum to correct for the spontaneous hydrolysis of this compound.
Calculation of Paraoxonase Activity:
The activity of paraoxonase is calculated using the Beer-Lambert law.
Activity (U/L) = (ΔA/min_sample - ΔA/min_blank) * 10^9 / (ε * path length * V_sample)
Where:
-
ΔA/min = Change in absorbance per minute
-
ε (molar extinction coefficient of p-nitrophenol) = 18,290 M⁻¹cm⁻¹ at 412 nm and pH 10.5[9]
-
path length = path length of the cuvette or microplate well in cm
-
V_sample = volume of undiluted serum in the final reaction volume in Liters
Note: One Unit (U) is often defined as 1 nmol of p-nitrophenol formed per minute.
Visualizations
Biochemical Reaction of PON1 Arylesterase Activity
Caption: Hydrolysis of phenyl acetate by PON1.
Experimental Workflow for PON1 Activity Assay
Caption: General workflow for measuring PON1 activity.
References
- 1. Paraoxonase 1: evolution of the enzyme and of its role in protecting against atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of paraoxonase 1 arylesterase activity and lipid peroxide levels in patients with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum Paraoxonase Levels In Patients with Acute Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. nectar.northampton.ac.uk [nectar.northampton.ac.uk]
- 6. Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paraoxonase/arylesterase in serum of patients with type II diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum Paraoxonase 1 Activity Status in Patients with Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic changes of paraoxonase 1 activity towards paroxon and phenyl acetate during coronary artery surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paraoxonase-1 (PON1) Activity Spectrophotometric Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraoxonase-1 (PON1) is a calcium-dependent esterase synthesized in the liver and primarily associated with high-density lipoproteins (HDL) in circulation.[1][2][3] It plays a crucial role in protecting against oxidative stress by hydrolyzing oxidized lipids.[1] Consequently, reduced PON1 activity has been linked to an increased risk of several diseases, including cardiovascular disease, obesity, and metabolic syndrome.[1][2] This document provides a detailed protocol for a spectrophotometric assay to determine the arylesterase activity of PON1 using p-nitrophenylacetate as a substrate. The assay is based on the enzymatic hydrolysis of p-nitrophenylacetate to p-nitrophenol, which can be monitored by measuring the increase in absorbance at 405 nm.[3]
Principle of the Assay
The arylesterase activity of PON1 is determined by measuring the rate of hydrolysis of p-nitrophenylacetate. PON1 catalyzes the cleavage of the ester bond in p-nitrophenylacetate, yielding p-nitrophenol and acetate. The product, p-nitrophenol, is a chromogenic substance that absorbs light at 405 nm. The rate of formation of p-nitrophenol, measured as the increase in absorbance over time, is directly proportional to the PON1 activity in the sample.
Experimental Protocols
Materials and Reagents
-
Tris-HCl
-
Calcium chloride (CaCl₂)
-
p-Nitrophenylacetate
-
Distilled or deionized water
-
Serum or plasma samples
-
Spectrophotometer (plate reader or cuvette-based)
-
Microtiter plates or cuvettes
Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, 1 mM CaCl₂, pH 8.0):
-
Dissolve the appropriate amount of Tris-HCl in distilled water to a final concentration of 50 mM.
-
Add CaCl₂ to a final concentration of 1 mM.
-
Adjust the pH to 8.0 using HCl or NaOH.
-
Store at 4°C.
-
-
Substrate Solution (e.g., 160 mM p-Nitrophenylacetate Stock):
Assay Procedure
This protocol is adapted for a total reaction volume of 1.25 mL in a cuvette.[3][6] Adjust volumes proportionally for a 96-well plate format.
-
Sample Preparation:
-
Serum or plasma samples may require dilution with the assay buffer to ensure the reaction rate is within the linear range of the assay.[5] A starting dilution of 1:10 or 1:20 is recommended, but the optimal dilution should be determined empirically for the specific sample type and conditions.
-
-
Reaction Setup:
-
Pipette the following into a cuvette or microplate well in the specified order:
-
Include a blank control containing the assay buffer and substrate but no sample to measure non-enzymatic hydrolysis of the substrate.
-
-
Initiation of Reaction:
-
Spectrophotometric Measurement:
Calculation of PON1 Activity
The activity of PON1 is calculated using the Beer-Lambert law.
Formula: Activity (U/L) = (ΔAbs/min) * (Total reaction volume in L) * 10⁶ / (ε * Path length in cm * Sample volume in L)
Where:
-
ΔAbs/min: The rate of change in absorbance per minute, determined from the linear portion of the absorbance vs. time plot.
-
ε (Molar extinction coefficient of p-nitrophenol): 18,000 M⁻¹cm⁻¹ at 405 nm.[6][8][9]
-
Path length: The path length of the cuvette or the light path in the microplate well (typically 1 cm for a standard cuvette).
-
10⁶: Conversion factor from moles to micromoles.
One unit (U) of arylesterase activity is defined as 1 µmol of p-nitrophenol formed per minute under the specified conditions.
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Paraoxonase-1 (PON1) | [1][2] |
| Activity Measured | Arylesterase | [3][6] |
| Substrate | p-Nitrophenylacetate | [5][6][8] |
| Product | p-Nitrophenol | [3][6][8] |
| Wavelength (λmax) | 405 nm | [3][6][8] |
| Molar Extinction Coefficient (ε) | 18,000 M⁻¹cm⁻¹ | [6][8][9] |
| Buffer | 50 mM Tris-HCl | [3][6][8] |
| pH | 8.0 | [5][8] |
| Cofactor | 1 mM CaCl₂ | [3][6][8] |
| Temperature | 25°C - 37°C | [5][7] |
| Typical Substrate Concentration | 2.5 - 3.2 mM | [6][8] |
| Unit Definition | 1 µmol of product/min | [10] |
Mandatory Visualization
Caption: Workflow for the spectrophotometric assay of PON1 activity.
References
- 1. aviscerabioscience.net [aviscerabioscience.net]
- 2. Adapting of Spectrophotometric Assay of Paraoxonase Activity with 4-Nitrophenylacetate for Murine Plasma and Liver | Journal of Vasyl Stefanyk Precarpathian National University [journals.pnu.edu.ua]
- 3. journals.pnu.edu.ua [journals.pnu.edu.ua]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. neb.com [neb.com]
- 7. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Models of Paraoxon Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the in vitro cell culture models used to study the neurotoxic effects of paraoxon, the active metabolite of the organophosphate pesticide parathion. Detailed protocols for key experiments are included to facilitate the assessment of this compound-induced neurotoxicity.
Introduction to this compound Neurotoxicity
This compound is a potent organophosphate and the active metabolite of the insecticide parathion. Its primary mechanism of neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2][3] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a state of cholinergic crisis.[2][3] Beyond its direct impact on cholinergic systems, this compound-induced neurotoxicity is also associated with a cascade of secondary effects, including excitotoxicity, oxidative stress, and apoptosis, ultimately leading to neuronal damage and death.[1][2][4] In vitro cell culture models are invaluable tools for dissecting the molecular and cellular mechanisms underlying this compound's neurotoxic effects and for screening potential therapeutic interventions.
In Vitro Models for this compound Neurotoxicity
A variety of in vitro models are employed to study this compound neurotoxicity, each with its own advantages and limitations.
-
Immortalized Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y and PC12, are widely used due to their neuronal characteristics, ease of culture, and reproducibility.[5][6][7] These cell lines can be maintained in an undifferentiated state or differentiated to exhibit more mature neuronal phenotypes.[8]
-
Primary Neuron Cultures: These cultures, typically derived from embryonic rodent brain regions like the cortex or hippocampus, provide a more physiologically relevant model as they represent a mixed population of primary neurons.[9][10][11][12] However, they are more challenging to maintain than immortalized cell lines.[11]
-
3D Brain Organoids: Human brain organoids, derived from pluripotent stem cells, are emerging as a sophisticated model that recapitulates key aspects of human brain development and three-dimensional structure.[13][14][15][16] They offer a more complex and human-relevant context for neurotoxicity testing.[13][14][15]
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from various studies on the effects of this compound and related organophosphates on different in vitro models.
Table 1: Cytotoxicity of Organophosphates in Neuronal Cell Lines
| Compound | Cell Line | Exposure Time | IC50 Value | Reference |
| This compound | SH-SY5Y | 24 hours | Varies (µM range) | [6] |
| This compound | MOLT-3 | 24 hours | Varies (µM range) | [6] |
| Ethyl-parathion | SH-SY5Y | 30 min | >25 µg/mL | [4][5] |
| Methyl-parathion | SH-SY5Y | 24 hours | ~100 µM (26.3 µg/mL) | [5] |
Table 2: Acetylcholinesterase (AChE) Inhibition by Organophosphate Oxons
| Compound | Enzyme Source | IC50 Value | Reference |
| This compound | Human recombinant AChE | ~3 nM | [17] |
| Chlorpyrifos-oxon | Rat Brain Homogenate | ~10 nM | [17] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound neurotoxicity are provided below.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
SH-SY5Y cells (or other suitable cell line)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24-48 hours to allow for attachment and 70-80% confluency.[5]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound solutions at various concentrations. Include a vehicle control (medium with the same solvent concentration used for this compound) and a negative control (medium only).[18]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
Objective: To measure the inhibition of AChE activity by this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
Phosphate buffer
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: After exposure to this compound, wash cells with PBS and lyse them to release cellular proteins, including AChE.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with phosphate buffer, DTNB, and ATCI.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color change at 412 nm using a microplate reader.
-
Calculation: Calculate the percentage of AChE inhibition relative to the control group.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of ROS following this compound exposure.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
This compound solution
-
Carboxy-H2DCFDA dye
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.[5]
-
Dye Loading: After the desired exposure time (e.g., 30 minutes), add 5 µM carboxy-H2DCFDA to each well and incubate at 37°C.[5]
-
Measurement: After incubation, measure the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 530 nm.[5] An increase in fluorescence indicates higher levels of intracellular ROS.
Protocol 4: Apoptosis Assay (Ethidium Bromide/Acridine Orange Staining)
Objective: To visualize and quantify apoptotic cells after this compound treatment.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
This compound solution
-
Ethidium Bromide (EB) and Acridine Orange (AO) staining solution
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration (e.g., 30 minutes), followed by an additional incubation period (e.g., 6 hours) in fresh medium.[5]
-
Staining: Wash the cells with PBS and then stain with the EB/AO cocktail for 30 minutes at 37°C.[5]
-
Visualization: Visualize the cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells will display orange to red nuclei with condensed or fragmented chromatin, and necrotic cells will have uniformly orange to red nuclei.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: General experimental workflow for in vitro this compound neurotoxicity testing.
References
- 1. eujournal.org [eujournal.org]
- 2. This compound: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cellular and molecular responses to ethyl-parathion in undifferentiated SH-SY5Y cells provide neurotoxicity pathway indicators for organophosphorus impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DEVELOPMENTAL NEUROTOXICITY OF ORGANOPHOSPHATES TARGETS CELL CYCLE AND APOPTOSIS, REVEALED BY TRANSCRIPTIONAL PROFILES IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The preparation of primary cortical neuron cultures and a practical application using immunofluorescent cytochemistry. — Department of Pharmacology [pharm.ox.ac.uk]
- 10. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. researchgate.net [researchgate.net]
- 15. The uses of 3D human brain organoids for neurotoxicity evaluations: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The Application of Brain Organoids in Assessing Neural Toxicity [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Paraoxon in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of paraoxon, an organophosphate compound, as a tool in neurodegenerative disease research. This compound's well-characterized mechanism of action as a potent acetylcholinesterase (AChE) inhibitor allows for the modeling of key pathological features observed in various neurodegenerative disorders, including excitotoxicity, oxidative stress, and neuroinflammation. The following sections detail the underlying principles, experimental protocols, and expected outcomes when using this compound in both in vitro and in vivo research settings.
Introduction: this compound as a Model for Neurodegeneration
This compound is the active metabolite of the insecticide parathion.[1][2] Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[3][4] This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in a state of cholinergic hyperactivation.[1][5] This initial event triggers a cascade of downstream pathological processes that are highly relevant to neurodegenerative disease research:
-
Excitotoxicity: Excessive cholinergic stimulation leads to an enhanced release of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS).[1][2] This overactivates glutamate receptors, particularly NMDA receptors, causing an influx of calcium ions (Ca2+) into neurons.[6] Elevated intracellular Ca2+ levels activate various downstream signaling pathways that contribute to neuronal damage and death.[6]
-
Oxidative Stress: The excitotoxic cascade and mitochondrial dysfunction induced by this compound lead to the overproduction of reactive oxygen species (ROS).[5][7] This imbalance between ROS generation and the cell's antioxidant capacity results in oxidative damage to lipids, proteins, and DNA, a key feature in the pathology of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[5][8]
-
Neuroinflammation: this compound exposure triggers the activation of microglia and astrocytes, the resident immune cells of the brain.[5] Activated glial cells release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), contributing to a chronic neuroinflammatory state that exacerbates neuronal damage.[5]
By inducing these interconnected pathological events, this compound serves as a valuable tool to study the mechanisms of neurodegeneration and to screen potential neuroprotective compounds.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data related to the effects of this compound in various experimental models.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound
| Species | Enzyme Source | IC50 (M) | Reference |
| Human | Plasma Cholinesterase | 1.1 x 10⁻⁷ | [5] |
| Rat (Male) | Plasma Cholinesterase | 1.4 x 10⁻⁷ | [5] |
| Rat (Female) | Plasma Cholinesterase | 1.8 x 10⁻⁷ | [5] |
| Mouse | Plasma Cholinesterase | 1.3 x 10⁻⁷ | [5] |
Table 2: this compound-Induced Cytotoxicity in SH-SY5Y Neuroblastoma Cells
| This compound Concentration | Exposure Time | Cell Viability (% of Control) | Reference |
| 10 nM - 100 µM | 24 hours | No significant decrease | [9] |
| > 10 µM | 48 hours | ≤ 80% | [9] |
| > 10 µM | 72 hours | ≤ 80% | [9] |
| 20 µM | 48 hours | No significant change | [10] |
| 0.375, 0.75, 1.5, 3, 6 mM | 48 hours | Dose-dependent decrease | [11] |
Table 3: In Vivo Effects of this compound in Rodent Models
| Animal Model | This compound Dose | Effect | Reference |
| Neonatal Rats | Not specified (parathion) | 73% depression of hippocampal AChE | [12][13] |
| Adult Rats | 0.4 mg/kg, s.c. | ~90% striatal AChE inhibition (ex vivo) | [14] |
| Swiss CD-1 Mice | 4 mg/kg, s.c. | Increased lipid peroxidation, downregulation of antioxidant enzymes, astrogliosis, and recognition memory impairments. | [15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to model neurodegeneration.
In Vitro Model: this compound-Induced Neurotoxicity in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neuronal processes and neurotoxicity.
Protocol 3.1.1: Cell Culture and this compound Treatment
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed 2 x 10⁴ cells/well into a 96-well plate for viability assays or appropriate densities in other culture vessels for different downstream analyses.[11] Allow cells to adhere and grow for 24 hours.[11]
-
Serum Reduction (Optional but Recommended): 24 hours prior to this compound treatment, reduce the FBS concentration in the culture medium to 1%.[9] This minimizes potential interference from serum components.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in 100% acetonitrile.[9] Prepare experimental concentrations by diluting the stock solution in the appropriate cell culture medium.[9]
-
This compound Treatment: Replace the original culture medium with the medium containing the desired concentrations of this compound.[9][11] Incubate the cells at 37°C for the specified duration (e.g., 24, 48, or 72 hours).[9]
-
Cell Collection: After incubation, thoroughly rinse the cells with ice-cold Phosphate-Buffered Saline (PBS) before proceeding with downstream assays.[9]
Assessment of Oxidative Stress
Protocol 3.2.1: Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
This protocol is adapted for adherent cells and measures total intracellular ROS levels.[1][2]
-
Prepare DCFH-DA Solution:
-
Cell Treatment and Staining:
-
Washing:
-
Imaging and Quantification:
-
Capture representative fluorescent images using a fluorescence microscope with a GFP filter set (excitation ~485 nm, emission ~535 nm).[1][17]
-
For quantification, lyse the cells and measure the fluorescence intensity of the supernatant using a fluorescence microplate reader.[2] Normalize the fluorescence intensity to the total protein concentration of each sample.[2]
-
Protocol 3.2.2: Quantification of Lipid Peroxidation (Malondialdehyde - MDA) Assay
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA).[3][8]
-
Reagent Preparation:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable buffer.
-
To 250 µL of sample, add 10 µL of BHT Reagent.[3]
-
-
Reaction:
-
Measurement:
-
Quantification:
Assessment of Neuroinflammation
Protocol 3.3.1: Measurement of Pro-Inflammatory Cytokines by ELISA
This protocol outlines the general steps for measuring cytokine levels in brain tissue homogenates.
-
Tissue Homogenization:
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).[19]
-
-
ELISA Procedure:
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Express the cytokine levels as pg/mg of total protein.[19]
-
Protocol 3.3.2: Western Blot for Glial Fibrillary Acidic Protein (GFAP) and Ionized Calcium-Binding Adapter Molecule 1 (Iba-1)
GFAP is a marker for astrocytes, and Iba-1 is a marker for microglia. Upregulation of these proteins indicates gliosis, a hallmark of neuroinflammation.
-
Protein Extraction and Quantification:
-
Extract total protein from brain tissue or cell lysates as described in Protocol 3.3.1.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GFAP (e.g., 1:2000 dilution) and Iba-1 (e.g., 1:500 dilution) overnight at 4°C.[22]
-
Wash the membrane three times with TBST.[22]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[22]
-
Wash the membrane again to remove excess secondary antibody.[22]
-
-
Detection and Analysis:
In Vivo Model: this compound-Induced Cognitive Impairment in Mice
Protocol 3.4.1: Animal Dosing
-
Animals: Use male Swiss CD-1 mice (or other appropriate strain) weighing 30-40 g.[16]
-
This compound Administration: Inject mice subcutaneously (s.c.) with this compound at a dose of 4 mg/kg.[16]
-
Supportive Treatment: To increase survival rates, administer atropine (4 mg/kg, i.p.) and pralidoxime (2-PAM; 25 mg/kg, i.p.) 1 minute after this compound injection. A second dose of 2-PAM and diazepam (5 mg/kg, i.p.) can be given 1 hour later to control seizures.[16][25]
Protocol 3.4.2: Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.[26][27]
-
Apparatus: A circular tank (90-100 cm in diameter) filled with water made opaque with non-toxic white paint.[26] A hidden escape platform is submerged 1 cm below the water surface.[26]
-
Acquisition Phase (Training):
-
For 4-5 consecutive days, conduct 4 trials per day for each mouse.
-
In each trial, gently place the mouse into the water facing the tank wall at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.[27]
-
Allow the mouse to remain on the platform for 15-30 seconds.[26]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last training trial, remove the platform from the tank.
-
Allow the mouse to swim freely for 60-90 seconds.[26]
-
Record the time spent in the target quadrant (where the platform was previously located). A preference for the target quadrant indicates spatial memory.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling cascade initiated by this compound-induced AChE inhibition.
Caption: Experimental workflow for in vitro this compound neurotoxicity studies.
Caption: Workflow for in vivo studies of this compound-induced neurotoxicity.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 3. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 4. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [en.bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound-Induced Protein Expression Changes to SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced protein expression changes to SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. 4.13.12. Evaluation of Pro-Inflammatory Cytokines Level in Mice Brain Tissue [bio-protocol.org]
- 13. tandfonline.com [tandfonline.com]
- 14. CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF this compound IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro oxime reactivation of red blood cell acetylcholinesterase inhibited by methyl-paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute this compound-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 19. Beyond the Heart: The Neuroprotective Potential of Nebivolol in Acute Myocardial Infarction [mdpi.com]
- 20. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Rapid GFAP and Iba1 expression changes in the female rat brain following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. mmpc.org [mmpc.org]
- 27. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paraoxon Handling and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraoxon is a potent organophosphate cholinesterase inhibitor and the active metabolite of the insecticide parathion.[1][2] Due to its high toxicity, it is critical that all laboratory personnel handle this compound with extreme caution. These application notes provide detailed protocols for the safe handling, storage, and use of this compound in a research setting, as well as emergency procedures in case of exposure or spills. This compound is readily absorbed through the skin, and its effects can be rapid and severe, potentially leading to life-threatening complications.[2]
Chemical and Physical Properties
This compound is a reddish-yellow oily liquid with a faint fruity odor.[3] It is an aryl dialkyl phosphate.[3]
| Property | Value |
| Molecular Formula | C₁₀H₁₄NO₆P |
| Molecular Weight | 275.19 g/mol [3] |
| Appearance | Reddish-yellow oily liquid[3] |
| Odor | Faint fruity odor[3] |
| Solubility | Freely soluble in ether and other organic solvents. Water solubility is 3,640 mg/L at 20°C.[3] |
| Vapor Pressure | 1.1 x 10⁻⁶ mm Hg at 25°C |
Mechanism of Action and Toxicity
This compound's primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing continuous stimulation of cholinergic receptors.[4] This results in a cholinergic crisis characterized by a range of symptoms affecting the central and peripheral nervous systems.[4]
Signaling Pathway of this compound Toxicity
Caption: Mechanism of this compound-induced acetylcholinesterase inhibition.
Quantitative Toxicity Data
| Species | Route of Administration | LD50 |
| Rat | Oral | 1.8 mg/kg[5] |
| Rat | Intraperitoneal | 0.5 - 1.0 mg/kg |
| Mouse | Subcutaneous | 4 mg/kg[6] |
| In Vitro Inhibition (IC50) | |
| Human Erythrocyte AChE | 0.14 µM (for methyl this compound)[7] |
| Human Recombinant AChE | ~3 nM[8] |
Handling and Safety Precautions
Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing, dilution, and experimental procedures, must be conducted in a certified chemical fume hood with adequate ventilation. The sash should be kept as low as possible.
-
Designated Area: A specific area within the laboratory should be designated for this compound use. This area should be clearly marked with warning signs.
Personal Protective Equipment (PPE)
-
Gloves: Wear double gloves, with the outer pair being butyl rubber or nitrile gloves. Inspect gloves for any signs of damage before use.
-
Eye Protection: Tightly fitted safety goggles or a full-face shield are mandatory.
-
Lab Coat: A disposable, fluid-resistant lab coat (e.g., Tyvek) is required. In addition to a lab coat, disposable sleeves are recommended.
-
Respiratory Protection: For situations with a potential for aerosol generation or spills outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Storage
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperature is 2-8°C.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases (e.g., sodium hydroxide, potassium hydroxide), and endrin.[3]
-
Security: Due to its high toxicity, this compound should be stored in a locked cabinet or refrigerator with restricted access.
Experimental Protocols
General Workflow for Handling this compound
Caption: Safe experimental workflow for handling this compound.
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory potential of this compound on AChE activity.
Materials:
-
This compound stock solution (in a suitable solvent like ethanol or DMSO)
-
Purified acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound from the stock solution in PBS.
-
Prepare working solutions of AChE, ATCI, and DTNB in PBS.
-
-
Enzyme Inhibition:
-
In a 96-well microplate, add a specific amount of AChE solution to each well.
-
Add the diluted this compound solutions to the wells to achieve a range of final concentrations. Include a control well with no this compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes) to allow for the inhibition reaction.
-
-
Substrate Addition and Measurement:
-
To initiate the enzymatic reaction, add the ATCI and DTNB solution to each well.
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).
-
Safety Precautions for this Protocol:
-
All steps involving the handling of this compound (dilutions, addition to the plate) must be performed in a chemical fume hood.
-
Wear appropriate PPE throughout the experiment.
-
All tips, tubes, and plates contaminated with this compound must be disposed of as hazardous waste.
Protocol: In Vivo Neurotoxicity Study in Rodents (Example)
This is a generalized protocol and must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound solution in a suitable vehicle (e.g., saline or peanut oil)
-
Experimental animals (e.g., rats or mice)
-
Appropriate caging and handling equipment
-
Antidotes for emergency use (e.g., atropine, pralidoxime)
Procedure:
-
Dose Preparation:
-
Prepare the appropriate concentration of this compound in the chosen vehicle. All dose preparations must be done in a chemical fume hood.
-
-
Animal Dosing:
-
Administer this compound to the animals via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage).
-
Handle animals with care to minimize stress and the risk of exposure to the handler.
-
-
Observation:
-
Closely monitor the animals for signs of cholinergic toxicity, such as tremors, salivation, lacrimation, urination, diarrhea, and convulsions.
-
Record the onset, severity, and duration of these signs.
-
-
Endpoint Measurement:
-
At predetermined time points, animals may be euthanized for the collection of tissues (e.g., brain, blood) for biochemical analysis (e.g., AChE activity measurement).
-
Safety Precautions for this Protocol:
-
All personnel involved in animal handling and dosing must be thoroughly trained in the safe handling of this compound and in animal handling techniques.
-
Wear full PPE during dosing and cage changing.
-
Contaminated bedding and carcasses must be disposed of as hazardous waste according to institutional guidelines.
-
An emergency plan, including the availability of antidotes, must be in place.
Spill and Decontamination Procedures
Small Spills (inside a chemical fume hood)
-
Alert personnel: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Decontamination:
-
Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate solution to neutralize the bleach.
-
Finally, wash the area with soap and water.
-
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Large Spills (or any spill outside a chemical fume hood)
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors and prevent entry.
-
Emergency Response: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Provide them with the following information:
-
The identity of the spilled chemical (this compound).
-
The approximate amount spilled.
-
The location of the spill.
-
-
Do not attempt to clean up a large spill yourself.
First Aid and Emergency Procedures
Immediate medical attention is required for any exposure to this compound.
-
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the victim to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
If the person is conscious and able to swallow, have them rinse their mouth with water.
-
Seek immediate medical attention.
-
Note to Physician: this compound is a potent cholinesterase inhibitor. Atropine and pralidoxime (2-PAM) are antidotes.
Waste Disposal
All this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes, plates), and PPE, must be collected and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound waste down the drain.
Conclusion
This compound is an extremely hazardous substance that requires strict adherence to safety protocols. By following these guidelines, researchers can minimize the risks associated with its use and ensure a safe laboratory environment. All personnel working with this compound must receive specific training on its hazards and the procedures outlined in this document.
References
- 1. CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF this compound IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Acute this compound-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of N-Acetylcysteine-Amide (AD4) in a Survival Mouse Model of this compound Intoxication: Targeting Oxidative Stress, Neuroinflammation and Memory Impairments [mdpi.com]
- 7. Next Generation Risk Assessment of Acute Neurotoxicity from Organophosphate Exposures Using the In Vitro–In Silico Derived Dietary Comparator Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Paraoxon Stock Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraoxon, the active metabolite of the insecticide parathion, is a potent organophosphate acetylcholinesterase inhibitor.[1][2] Its high toxicity necessitates careful handling and accurate preparation of stock solutions for research in toxicology, neurobiology, and drug development.[3][4] The stability of these stock solutions is critical for ensuring the reproducibility and validity of experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions and the evaluation of their stability, along with essential safety information.
Data Presentation
Solubility of this compound
| Solvent | Solubility |
| Water | 3.64 mg/mL (at 20°C)[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Ethanol | Freely Soluble (inferred) |
| Acetonitrile | Freely Soluble (inferred) |
| Ether | Freely Soluble[1] |
Note: "Freely Soluble" is a qualitative description. It is recommended to perform a small-scale solubility test to determine the exact concentration achievable in your specific solvent and laboratory conditions.
Stability and Storage of this compound Stock Solutions
The stability of this compound is influenced by the solvent, storage temperature, and exposure to light and pH. It is sensitive to moisture and degrades in alkaline conditions.[1][4] Aqueous solutions are stable up to a pH of 7.[1] For long-term storage, anhydrous organic solvents and low temperatures are recommended.
| Solvent | Storage Temperature | Recommended Storage Duration |
| DMSO | 0 - 4°C | Short term (days to weeks)[2] |
| -20°C | Long term (months)[2] | |
| Acetonitrile | 2 - 8°C | (Based on commercial product storage)[5] |
Note: To ensure the integrity of the stock solution, it is advisable to prepare fresh solutions regularly and to perform periodic stability checks, especially for long-term studies.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid, purity >90%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Personal Protective Equipment (PPE): Butyl rubber or nitrile gloves (double gloving recommended), disposable lab coat, tightly fitted safety glasses or goggles[6]
-
Glass vials with PTFE-lined caps
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Safety Precautions:
-
EXTREME TOXICITY: this compound is acutely toxic if inhaled, swallowed, or in contact with skin.[6] All handling of solid this compound and concentrated solutions must be performed in a certified chemical fume hood.[6]
-
PPE: Always wear appropriate PPE, including double gloves, a lab coat, and safety goggles.[6]
-
Waste Disposal: Dispose of all contaminated materials (gloves, vials, pipette tips) as hazardous waste according to institutional guidelines.[4]
-
Spill Management: In case of a spill, use an inert absorbent material to contain it. Wash the contaminated area with toluene followed by soap and water. Collect all contaminated materials in a sealed bag for hazardous waste disposal.[6]
Procedure:
-
Pre-weighing Preparation: Place a clean, dry glass vial on the analytical balance and tare it.
-
Weighing this compound: In a chemical fume hood, carefully weigh the desired amount of this compound into the tared vial. For a 100 mM solution, the required mass can be calculated using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL of 100 mM solution (MW = 275.2 g/mol ): 0.1 mol/L x 0.001 L x 275.2 g/mol = 0.02752 g (27.52 mg)
-
Dissolution: Add a small amount of anhydrous DMSO to the vial containing the this compound. Gently swirl the vial to dissolve the solid.
-
Final Volume Adjustment: Once the this compound is completely dissolved, transfer the solution to a volumetric flask. Rinse the vial with additional DMSO and add the rinsing to the volumetric flask to ensure a complete transfer. Carefully add DMSO to the flask until the meniscus reaches the calibration mark.
-
Mixing and Aliquoting: Cap the volumetric flask and invert it several times to ensure a homogenous solution. Aliquot the stock solution into smaller, single-use glass vials with PTFE-lined caps. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each vial with the name of the compound, concentration, solvent, preparation date, and your initials. Store the aliquots at -20°C for long-term storage or 0-4°C for short-term use.[2]
Protocol 2: Evaluation of this compound Stock Solution Stability by HPLC
This protocol outlines a method to assess the stability of a this compound stock solution over time. The principle is to compare the concentration of this compound in a stored sample to that of a freshly prepared standard.
Materials:
-
Stored this compound stock solution (from Protocol 1)
-
Freshly prepared this compound standard solution (prepared as in Protocol 1)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
-
Autosampler vials
HPLC Method (Example):
-
Column: C8 reverse-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 46% Acetonitrile and 54% Water[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: 210 nm[8]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Note: This is an example method based on the analysis of related organophosphates. Method optimization may be required for your specific instrumentation and column.
Procedure:
-
Sample Preparation:
-
Time Zero (T0) Sample: Immediately after preparing a fresh stock solution, dilute an aliquot to a working concentration (e.g., 100 µM) with the mobile phase.
-
Stored Samples: At specified time points (e.g., 1, 2, 4, 8 weeks), retrieve an aliquot of the stored stock solution. Allow it to come to room temperature and dilute to the same working concentration with the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the T0 sample and record the chromatogram. The peak corresponding to this compound should be identified by its retention time.
-
Inject the stored samples and record the chromatograms.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in each chromatogram.
-
Calculate the percentage of this compound remaining in the stored samples relative to the T0 sample using the following formula: % Remaining = (Peak Area of Stored Sample / Peak Area of T0 Sample) x 100
-
A significant decrease in the percentage remaining over time indicates degradation of the stock solution.
-
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Workflow for assessing the stability of a this compound stock solution.
References
- 1. This compound | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Animal Models of Paraoxon-Induced Seizures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing animal models of paraoxon (POX)-induced seizures. This compound, an active metabolite of the organophosphate (OP) pesticide parathion, is a potent acetylcholinesterase (AChE) inhibitor used to model the neurological effects of OP poisoning, including status epilepticus (SE), in laboratory animals. These models are critical for investigating the pathophysiology of OP-induced neurotoxicity and for the development of novel therapeutic countermeasures.
Introduction to this compound-Induced Seizure Models
Organophosphate compounds induce seizures by irreversibly inhibiting AChE, leading to an accumulation of acetylcholine (ACh) in synaptic clefts and subsequent hyperactivation of cholinergic receptors.[1][2][3][4] This cholinergic crisis triggers a cascade of events, including excessive glutamate release, leading to excitotoxicity, neuroinflammation, oxidative stress, and neuronal damage, which are hallmarks of OP-induced seizures.[3][4][5][6][7] Animal models, primarily in rodents, have been developed to mimic the acute and long-term neurological consequences of POX exposure.[1][8]
These models are instrumental in:
-
Understanding the mechanisms of seizure initiation and propagation following OP exposure.
-
Evaluating the efficacy of anticonvulsant and neuroprotective agents.[9][10][11]
-
Investigating the long-term consequences of OP-induced seizures, such as cognitive deficits and the development of epilepsy.[1]
Data Presentation: Quantitative Endpoints in this compound-Induced Seizure Models
The following tables summarize key quantitative data from published studies on this compound-induced seizures in rodents. These data can be used for experimental design and comparison of results.
Table 1: this compound Dosing and Seizure Characteristics in Rats
| Strain | Route of Administration | This compound Dose | Pre-treatment/Antidotes | Seizure Latency | Seizure Type | Mortality Rate | Reference |
| Sprague-Dawley | Subcutaneous (s.c.) | 1.00 mg/kg | Atropine (2 mg/kg) + 2-PAM (50 mg/kg) | 6 min 4 s ± 42 s (first electrographic seizure); 10 min 3 s ± 1 min (continuous SE) | Status Epilepticus (SE) | Not specified | [12] |
| Sprague-Dawley | Subcutaneous (s.c.) | 4 mg/kg | Atropine (2 mg/kg) + 2-PAM (25 mg/kg) + Diazepam (5 mg/kg) | 3.2 ± 0.2 min | Status Epilepticus (SE) | 12% (acute), 18% (chronic) with antidotes | [8][13] |
| Sprague-Dawley | Subcutaneous (s.c.) | 0.5 mg/kg | Not specified | 18.7 ± 1.1 min | Status Epilepticus (SE) | Not specified | [8] |
| Wistar | Intraperitoneal (i.p.) | 0.3, 0.7, or 1 mg/kg | Corn oil (vehicle) | Not specified | Convulsions at higher doses | Not specified | [14] |
| Not Specified | Subcutaneous (s.c.) | 1.4 LD50 | Atropine + Toxogonin | Not specified | Status Epilepticus (SE) | Not specified | [9] |
Table 2: this compound Dosing and Seizure Characteristics in Mice
| Strain | Route of Administration | This compound Dose | Pre-treatment/Antidotes | Seizure Latency | Seizure Type | Survival Rate | Reference |
| Swiss CD-1 | Subcutaneous (s.c.) | 4 mg/kg | Atropine (4 mg/kg) + 2-PAM (25 mg/kg, twice) + Diazepam (5 mg/kg) | 3-5 min | Status Epilepticus (SE) | >90% | [2][15][16] |
Experimental Protocols
The following are detailed protocols for inducing and assessing this compound-induced seizures in rats and mice. These protocols are based on established methodologies and should be adapted to specific research needs and institutional guidelines.
Protocol for Subcutaneous this compound-Induced Status Epilepticus in Rats
Materials:
-
Male Sprague-Dawley rats (250-300 g)[1]
-
This compound-ethyl
-
Atropine sulfate
-
Pralidoxime chloride (2-PAM)
-
Diazepam
-
Sterile saline or phosphate-buffered saline (PBS)
-
Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
-
EEG recording system (optional, but recommended for precise seizure detection)
-
Video monitoring system
Procedure:
-
Animal Preparation: Acclimatize rats to the housing facility for at least one week before the experiment. If using EEG, surgically implant electrodes over the cortex at least 24 hours prior to this compound administration.[9]
-
Antidote Preparation: Prepare fresh solutions of atropine sulfate (2 mg/kg) and 2-PAM (50 mg/kg) in sterile saline.[12]
-
This compound Preparation: Immediately before use, prepare a fresh solution of this compound (1.0 mg/kg) in cold sterile saline.[12]
-
Pre-treatment: Administer atropine sulfate and 2-PAM intraperitoneally 30 minutes prior to this compound injection to counteract peripheral cholinergic effects and reduce mortality.[12]
-
This compound Administration: Inject this compound subcutaneously.[12]
-
Seizure Monitoring and Scoring:
-
Immediately after this compound injection, begin continuous video and EEG monitoring.
-
Observe and score seizure behavior using a modified Racine scale (see Table 3).[8] Onset of status epilepticus is often defined by continuous Class 4-5 seizures.[8]
-
Electrographically, seizures are characterized by high-frequency (>2 Hz), rhythmic spike-wave discharges with amplitudes at least three times the baseline EEG.[12]
-
-
Termination of Seizures (Optional): To ensure survival for long-term studies, seizures can be terminated with an injection of diazepam (5-10 mg/kg, i.p.) at a predetermined time point after the onset of SE (e.g., 10, 30, or 60 minutes).[8][12]
-
Post-Procedure Care: Provide supportive care, including subcutaneous saline for hydration and soft, palatable food, to aid recovery.[8] Monitor animals closely for several days for any signs of distress.
Table 3: Modified Racine Scale for Seizure Severity
| Score | Behavioral Manifestation |
| 1 | Orofacial movements, chewing |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control), often with tonic-clonic convulsions |
| 6 | Complete tonic convulsions |
(Adapted from[15])
Protocol for Subcutaneous this compound-Induced Status Epilepticus in Mice
Materials:
-
This compound-ethyl
-
Atropine
-
Pralidoxime chloride (2-PAM)
-
Diazepam
-
Sterile saline
-
Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
-
Video monitoring system
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound (4 mg/kg), atropine (4 mg/kg), 2-PAM (25 mg/kg), and diazepam (5 mg/kg) in sterile saline.[2][15]
-
This compound and Initial Antidote Administration:
-
Seizure Monitoring:
-
Seizure Termination: One hour after this compound exposure, administer a second dose of 2-PAM (i.p.) and diazepam (i.p.) to control and terminate the seizures.[2][15]
-
Post-Procedure Care: Administer subcutaneous 0.9% NaCl to prevent dehydration.[15] Monitor the animals closely, checking their weight, appearance, and behavior until euthanasia.[15]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general experimental workflow for inducing and evaluating this compound-induced seizures in rodents.
Caption: Experimental workflow for this compound-induced seizure models.
Signaling Pathways in this compound-Induced Seizures
The diagram below outlines the key signaling pathways involved in the initiation and propagation of this compound-induced seizures.
Caption: Signaling cascade in this compound-induced neurotoxicity.
References
- 1. CHARACTERIZATION-OF-STATUS-EPILEPTICUS-IN-A-RAT-MODEL-OF-ORGANOPHOSPHATE-PARAOXON-TOXICITY [aesnet.org]
- 2. mdpi.com [mdpi.com]
- 3. eujournal.org [eujournal.org]
- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurobiology of organophosphate-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Development of status epilepticus, sustained calcium elevations and neuronal injury in a rat survival model of lethal this compound intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sec-Butyl-propylacetamide (SPD) and two of its stereoisomers rapidly terminate this compound-induced status epilepticus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Blockade of the Calcium Plateau Provides Neuroprotection Following Organophosphate this compound Induced Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpccr.eu [jpccr.eu]
- 12. Characterization of status epilepticus induced by two organophosphates in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of status epilepticus, sustained calcium elevations and neuronal injury in a rat survival model of lethal this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Acute this compound-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute this compound-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Method for Paraoxon Detection in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantification of paraoxon in biological samples such as plasma, serum, and urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound is the toxicologically active metabolite of the organophosphate insecticide parathion, and its detection is critical for toxicological assessment and exposure biomonitoring.[1] The protocols provided herein cover two common sample preparation techniques: protein precipitation for blood-based matrices and solid-phase extraction for urine. The method utilizes electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Principle
The method involves the extraction of this compound and an internal standard (IS) from a biological matrix, followed by chromatographic separation and mass spectrometric detection.
-
Sample Preparation: Proteins and other interferences are removed from plasma or serum samples using a simple and rapid protein precipitation (PPT) protocol with acetonitrile.[2] For urine samples, a solid-phase extraction (SPE) procedure is employed to clean up the sample and concentrate the analyte.[3][4]
-
LC Separation: The analyte and internal standard in the processed sample are separated from residual matrix components on a C18 reversed-phase column using a gradient elution of water and an organic solvent (acetonitrile or methanol), both containing formic acid to facilitate protonation.
-
MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer using an electrospray ionization (ESI) source operating in positive ion mode. A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion and its characteristic product ions for both this compound and the internal standard.[5][6]
Materials and Instrumentation
Reagents and Chemicals
-
This compound certified reference standard
-
This compound-d10 (internal standard)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (≥99%)
-
Ammonium formate
-
SPE Cartridges (e.g., C18, 100 mg, 3 mL)
-
Biological matrix (e.g., human plasma, urine)
Instrumentation
-
Liquid Chromatograph: HPLC or UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Laboratory Equipment: Centrifuge, vortex mixer, analytical balance, SPE manifold.
Experimental Protocols
Standard and Quality Control (QC) Preparation
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of this compound and this compound-d10 (IS) in methanol.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions in a 50:50 mixture of acetonitrile and water. Prepare calibration standards in the appropriate biological matrix.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of this compound-d10 in acetonitrile.
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
This protocol is a rapid and effective method for removing proteins from plasma and serum samples.[2]
-
Pipette 100 µL of the plasma/serum sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound-d10 in cold acetonitrile). The 3:1 ratio of organic solvent to sample ensures efficient protein precipitation.[2]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine
This protocol is ideal for cleaning and concentrating this compound from complex urine matrices.[3][7]
-
Sample Pre-treatment: To 1 mL of urine, add 20 µL of the internal standard stock solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
-
Elution: Elute the this compound and IS from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 50:50 acetonitrile:water and transfer to an autosampler vial for analysis.
LC-MS/MS Method Parameters
Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-5.0 min), 95% B (5.0-6.0 min), 95-5% B (6.0-6.1 min), 5% B (6.1-8.0 min) |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Gas Flow | Nebulizer: 40 psi; Drying Gas: 9 L/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) | Role |
| This compound | 276.1 | 109.1 | 50 | 25 | Quantifier |
| 276.1 | 137.1 | 50 | 20 | Qualifier | |
| This compound-d10 (IS) | 286.1 | 114.1 | 50 | 25 | Quantifier |
| 286.1 | 142.1 | 50 | 20 | Qualifier |
Method Performance Characteristics
The performance of this method should be validated in accordance with regulatory guidelines. The following table presents typical performance data compiled from literature for organophosphate analysis in biological samples.
Table 2: Summary of Quantitative Performance Data
| Parameter | Biological Matrix | Typical Value | Reference |
| Linear Range | Urine | 0.1 - 200 ng/mL | [8] |
| LOD | Urine | 0.02 - 0.07 ng/mL | [8] |
| LOQ | Blood | 50 ng/mL (LOD) | [9] |
| Urine | 0.06 - 0.21 ng/mL | [8] | |
| Urine (SPE method) | 0.1 - 16 pg/mL | [3] | |
| Recovery | Plasma (PPT method) | >85% | N/A |
| Urine (SPE method) | 71% - 114% | [4] | |
| Precision (%RSD) | Urine | < 15% | [8] |
Visualized Workflows
Caption: High-level overview of the analytical process from sample collection to final report.
Caption: Step-by-step diagram of the protein precipitation protocol for plasma and serum samples.
Caption: Step-by-step diagram of the solid-phase extraction protocol for urine samples.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in various biological samples. The choice between protein precipitation and solid-phase extraction allows for flexibility depending on the sample matrix and required limits of detection. This application note serves as a comprehensive guide for researchers in toxicology and drug development to implement a robust analytical method for this compound biomonitoring.
References
- 1. Identification of phosphorylated butyrylcholinesterase in human plasma using immunoaffinity purification and mass spectrometry | Journal Article | PNNL [pnnl.gov]
- 2. agilent.com [agilent.com]
- 3. Development of an analytical method based on solid-phase extraction and LC-MS/MS for the monitoring of current-use pesticides and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine [mdpi.com]
- 9. researchgate.net [researchgate.net]
High-Throughput Screening Assays Using Paraoxon: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraoxon, the active metabolite of the insecticide parathion, is a potent organophosphate inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This irreversible inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of nicotinic and muscarinic receptors.[1][2] The toxicological effects of this compound have made it a critical tool in the study of neurotoxicity and in the development of antidotes. Furthermore, the enzymatic hydrolysis of this compound itself is a key area of research, primarily focusing on the paraoxonase (PON1) family of enzymes, which play a role in detoxification.[3]
High-throughput screening (HTS) assays utilizing this compound are instrumental in identifying novel inhibitors of AChE for therapeutic purposes (e.g., in Alzheimer's disease treatment) and for screening compounds that can reactivate this compound-inhibited AChE.[2][4] Additionally, HTS assays are employed to discover modulators of PON1 activity, which has implications for both organophosphate detoxification and cardiovascular disease.[3][5] These assays are typically performed in microplate formats and utilize various detection methods, including absorbance, fluorescence, and luminescence, to quantify enzyme activity.[6][7]
This document provides detailed application notes and protocols for high-throughput screening assays involving this compound, focusing on both AChE inhibition and PON1 activity.
Signaling Pathways and Experimental Workflows
Acetylcholinesterase Signaling and Inhibition by this compound
Acetylcholine (ACh) is synthesized from choline and acetyl-CoA and stored in synaptic vesicles. Upon neuronal stimulation, ACh is released into the synaptic cleft and binds to postsynaptic nicotinic and muscarinic receptors, propagating the nerve signal. Acetylcholinesterase (AChE) terminates this signal by rapidly hydrolyzing ACh into choline and acetate.[8][9] this compound irreversibly inhibits AChE by phosphorylating a critical serine residue within the enzyme's active site, leading to the accumulation of ACh and continuous receptor stimulation.[10]
High-Throughput Screening Workflow for AChE Inhibitors
A typical HTS workflow for identifying inhibitors of AChE involves the incubation of the enzyme with a library of test compounds, followed by the addition of a substrate that produces a detectable signal upon hydrolysis. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various high-throughput screening assays involving this compound.
Table 1: HTS Assay Parameters for Paraoxonase (PON1) Activity
| Parameter | Value | Assay Type | Source |
| Substrate | This compound | Absorbance | [3] |
| Wavelength | 412 nm | Absorbance | |
| Assay Buffer | 50 mM Tris pH 8.0, 1 mM CaCl₂ | Absorbance | [3] |
| Final Compound Concentration (Primary Screen) | 10 µM | Absorbance | [3] |
| Z'-factor | 0.73 | Absorbance | |
| Known Inhibitor | 2-hydroxyquinoline | Absorbance | [3] |
| Inhibitor IC50 (2-hydroxyquinoline) | 4.4 µM | Absorbance | [3] |
| Fluorogenic Substrate Excitation | 368 nm | Fluorescence | [7] |
| Fluorogenic Substrate Emission | 460 nm | Fluorescence | [7] |
| Detection Limit | 2.0 µU | Fluorescence | [7] |
Table 2: HTS Assay Parameters for Acetylcholinesterase (AChE) Inhibition
| Parameter | Value | Assay Type | Source |
| Substrate | Acetylthiocholine (ATCh) | Absorbance (Ellman's) | [6] |
| Chromogen | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Absorbance (Ellman's) | [6] |
| Wavelength | 405 nm / 412 nm | Absorbance (Ellman's) | [6] |
| This compound Concentration for Inhibition | 1 ppm (~3.6 µM) | Absorbance | [4] |
| Incubation Time (this compound) | 1 hour | Absorbance | [4] |
| Reactivator Tested | Obidoxime, Pralidoxime, HI-6 | Absorbance | [4] |
| Substrate | Amplex Red | Fluorescence | |
| Excitation (Amplex Red product) | 540 nm | Fluorescence | |
| Emission (Amplex Red product) | 590 nm | Fluorescence | |
| Cell Line Used | SH-SY5Y (human neuroblastoma) | Fluorescence/Absorbance |
Experimental Protocols
Protocol 1: Absorbance-Based HTS Assay for Paraoxonase (PON1) Modulators
This protocol is adapted from a high-throughput kinetic absorbance assay using this compound as a substrate to identify modulators of PON1 activity in serum.[3][5]
Materials:
-
384-well clear, flat-bottom microplates
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM CaCl₂
-
This compound stock solution (in a suitable solvent like ethanol)
-
Serum (e.g., pooled mouse serum) as a source of PON1
-
Test compounds dissolved in DMSO
-
Known PON1 inhibitor (e.g., 2-hydroxyquinoline) for positive control
-
Microplate reader capable of measuring absorbance at 412 nm in kinetic mode
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 0.5 µL of 1 mM test compounds in 100% DMSO into the wells of a 384-well plate. This results in a final compound concentration of 10 µM in a 50 µL final assay volume.[3] For control wells, dispense 0.5 µL of DMSO (negative control) or a known inhibitor solution (positive control).
-
Serum Addition: Dilute the mouse serum in Assay Buffer. Add 25 µL of the diluted serum to each well.
-
Reaction Initiation: Prepare a working solution of this compound in Assay Buffer. To initiate the enzymatic reaction, add 25 µL of the this compound solution to each well. The final volume should be 50 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of p-nitrophenol formation is proportional to PON1 activity.
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound relative to the DMSO control: % Inhibition = (1 - (V₀_compound / V₀_DMSO)) * 100
-
Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where 'pos' is the positive control and 'neg' is the negative control. A Z'-factor > 0.5 indicates an excellent assay.
-
Protocol 2: Fluorescence-Based HTS Assay for Acetylcholinesterase (AChE) Inhibitors
This protocol describes a homogeneous fluorescence-based assay for AChE inhibitors using a commercially available kit concept, adaptable for HTS.
Materials:
-
384-well black, clear-bottom microplates
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Recombinant human Acetylcholinesterase (AChE)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Acetylcholine (ACh)
-
Test compounds dissolved in DMSO
-
Known AChE inhibitor (e.g., this compound or physostigmine) for positive control
-
Fluorescence microplate reader with excitation at ~540 nm and emission at ~590 nm
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of the 384-well plate to achieve the desired final concentration.
-
Enzyme Addition: Add a solution of AChE in Assay Buffer to each well.
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compounds to interact with the enzyme.[6]
-
Detection Reagent Addition: Prepare a "detection cocktail" containing Amplex Red, HRP, choline oxidase, and acetylcholine in Assay Buffer. Add this mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = ~540/590 nm. The fluorescence signal is proportional to AChE activity.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the DMSO control.
-
Compounds that significantly reduce the fluorescence signal are identified as potential AChE inhibitors.
-
Perform dose-response curves for hit compounds to determine their IC50 values.
-
Protocol 3: Absorbance-Based HTS Assay for Reactivators of this compound-Inhibited AChE
This protocol is designed to screen for compounds that can reactivate AChE after it has been inhibited by this compound, based on the Ellman method.[2][4]
Materials:
-
96-well or 384-well clear, flat-bottom microplates
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Acetylcholinesterase (AChE)
-
This compound solution
-
Acetylthiocholine (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compounds (potential reactivators) dissolved in a suitable solvent
-
Known reactivator (e.g., obidoxime) for positive control
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Enzyme Inhibition: In each well, add AChE solution. Then, add a solution of this compound (e.g., to a final concentration of 1 ppm) and incubate for a sufficient time (e.g., 60 minutes) to achieve >95% inhibition.[4]
-
Compound Addition: Add the test compounds (potential reactivators) or a known reactivator to the wells containing the inhibited enzyme. Incubate for a defined period (e.g., 10-30 minutes) to allow for reactivation.
-
Substrate Addition: Prepare a solution of ATCh and DTNB in Assay Buffer. Add this solution to each well to start the colorimetric reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm. The increase in absorbance is proportional to the restored AChE activity.
-
Data Analysis:
-
Calculate the percent reactivation for each compound relative to the activity of uninhibited AChE and the activity of the inhibited enzyme with no reactivator. % Reactivation = [(Rate_reactivator - Rate_inhibited) / (Rate_uninhibited - Rate_inhibited)] * 100
-
Compounds showing a significant increase in absorbance are identified as potential reactivators.
-
References
- 1. CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF this compound IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures of this compound-inhibited human acetylcholinesterase reveal perturbations of the acyl loop and the dimer interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of chlorpyrifos-oxon and this compound acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 8. plantbiotech.metu.edu.tr [plantbiotech.metu.edu.tr]
- 9. mdpi.com [mdpi.com]
- 10. Time course of inhibition of acetylcholinesterase and aliesterases following parathion and this compound exposures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Paraoxonase (PON1) Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low paraoxonase (PON1) activity in their assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: We are observing significantly lower than expected PON1 activity in our samples. What are the potential causes and how can we troubleshoot this issue?
Answer: Low PON1 activity can stem from a variety of factors, ranging from sample handling and storage to assay conditions and reagent integrity. Below is a systematic guide to help you identify and resolve the issue.
Sample-Related Issues
| Potential Cause | Troubleshooting Steps |
| Improper Sample Collection & Handling | Ensure consistent sample type (serum or plasma) is used. PON1 activity can be higher in serum than in heparinized plasma.[1][2] Avoid repeated freeze-thaw cycles. |
| Sample Storage | For long-term storage, samples should be kept at -80°C.[1][2] Activity may decline in samples stored for extended periods, even at -80°C.[2] |
| Endogenous Interfering Substances | High levels of lipids (lipemia) or hemoglobin (hemolysis) can interfere with the assay and may lead to lower measured activity.[2][3] Visually inspect samples for turbidity or excessive redness. |
| Genetic Variation | PON1 activity varies significantly between individuals due to genetic polymorphisms (e.g., Q192R).[4] This inherent biological variability can result in naturally low activity in some samples. |
| Subject-Specific Factors | Diet, age, gender, and certain diseases can influence in vivo PON1 activity.[5][6][7] For instance, high intake of saturated fatty acids has been associated with reduced serum PON1 activity.[5][6] |
Reagent and Assay Condition Issues
| Potential Cause | Troubleshooting Steps |
| Substrate Degradation | The commonly used substrate, paraoxon, is unstable.[8] Prepare substrate solutions fresh before each experiment.[8] If using other substrates like phenyl acetate, ensure they are stored correctly and are not expired. |
| Sub-optimal pH | The optimal pH for PON1 activity is generally between 8.0 and 8.5.[3][9] Activity decreases significantly below pH 8.0.[3] Prepare buffers accurately and verify the pH. |
| Incorrect Temperature | The ideal temperature for the assay is between 25°C and 37°C, with higher activity observed at 37°C.[3] Ensure your incubator or plate reader maintains a stable and correct temperature. |
| Insufficient Calcium (Ca²⁺) | PON1 is a calcium-dependent enzyme.[3] The assay buffer must contain an adequate concentration of CaCl₂, typically around 1 mM, to ensure maximal enzyme activity.[3] |
| Inappropriate Substrate Concentration | The concentration of the substrate should be optimized to ensure the reaction remains in the linear range.[3] For this compound, a final concentration of 1 mM is commonly used.[10] |
| Solvent Inhibition | If your substrate is dissolved in an organic solvent, be aware of potential inhibition. Methanol is less inhibitory than acetone.[3] Keep final solvent concentrations low (e.g., <2% for methanol).[3] |
Instrumentation and Data Analysis
| Potential Cause | Troubleshooting Steps |
| Incorrect Wavelength Settings | Ensure the spectrophotometer or plate reader is set to the correct wavelength for the chosen substrate (e.g., 405-412 nm for the p-nitrophenol product of this compound hydrolysis).[3] |
| High Background/Blank Reading | High spontaneous hydrolysis of the substrate can lead to inaccurate results. Always include a blank (no serum/plasma) to measure and correct for non-enzymatic hydrolysis. This rate should be less than 5% of the enzymatic rate.[3] |
| Non-Linear Reaction Rate | If the reaction rate is non-linear, it could be due to substrate depletion or high enzyme concentration.[10] Dilute the sample or adjust the substrate concentration to ensure linearity. |
Experimental Protocols
Standard Paraoxonase Activity Assay Protocol
This protocol is a generalized method for determining PON1 activity using the substrate this compound.
Materials:
-
Tris-HCl buffer (50-100 mM, pH 8.0-8.5)
-
Calcium chloride (CaCl₂) solution (to a final concentration of 1 mM)
-
This compound solution (prepare fresh in buffer or methanol)
-
Serum or plasma samples
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-412 nm and maintaining a constant temperature (e.g., 37°C).
Procedure:
-
Prepare Assay Buffer: Combine Tris-HCl buffer with CaCl₂ to achieve the final desired concentrations.
-
Sample Preparation: Thaw frozen serum/plasma samples on ice. Centrifuge briefly to pellet any debris. Dilute samples in the assay buffer as needed.
-
Assay Setup:
-
Add a specific volume of diluted sample to triplicate wells of the microplate.
-
Include blank wells containing only the assay buffer to measure non-enzymatic substrate hydrolysis.
-
-
Initiate Reaction: Add the this compound substrate solution to all wells to start the reaction. The final concentration of this compound is typically 1 mM.
-
Kinetic Measurement: Immediately place the microplate in the reader and begin kinetic measurements of absorbance at 405-412 nm every minute for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each sample.
-
Subtract the average rate of the blank wells from the sample rates to correct for spontaneous hydrolysis.
-
Calculate PON1 activity using the molar extinction coefficient of p-nitrophenol (18,050 M⁻¹cm⁻¹ at pH 8.0).
-
Visual Guides
Troubleshooting Workflow for Low PON1 Activity
Caption: A logical workflow for troubleshooting low PON1 activity results.
Key Factors Influencing PON1 Assay Outcome
Caption: Key experimental and biological factors affecting PON1 assay results.
References
- 1. Validation of PON1 enzyme activity assays for longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paraoxonase-1 Enzyme Activity Assay for Clinical Samples: Validation and Correlation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PON1 - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. Factors associated to serum paraoxonase 1 activity in patients with cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of serum paraoxonase-1 activity in the evaluation of liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Paraoxon Concentration for In Vitro Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with paraoxon in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro studies?
A1: The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured (e.g., enzyme inhibition vs. cytotoxicity). Based on published data, a wide range of concentrations has been used. For acetylcholinesterase (AChE) inhibition, concentrations can be in the nanomolar (nM) to low micromolar (µM) range.[1][2] For studies investigating cytotoxicity or other cellular pathways, concentrations often range from micromolar (µM) to millimolar (mM).[3][4][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: How does this compound induce cell death and what are the key signaling pathways involved?
A2: this compound, the active metabolite of parathion, primarily acts by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and overstimulation of cholinergic receptors.[6][7] This can trigger a cascade of events including:
-
Excitotoxicity: Excessive glutamate release can cause neuronal damage.[7]
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) disrupts mitochondrial function.[6][7]
-
Apoptosis: this compound can induce programmed cell death through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3.[8]
In some cell types, this compound exposure leads to necrotic cell death, characterized by the loss of cell membrane integrity.[9] The specific mechanism can be cell-type dependent.[10]
Q3: What are the differences in this compound's effects on various cell lines?
A3: Different cell lines exhibit varying sensitivity to this compound. For example, neuroblastoma cell lines like NB41A3 and SH-SY5Y are commonly used to study neurotoxic effects.[3][11][12] However, non-neuronal cells, such as human pulmonary cells and salivary gland cells, are also affected.[9][10][12] Cytotoxicity levels (e.g., LC50) can vary significantly between cell types, with some studies showing this compound being slightly more cytotoxic to large airway cells compared to small airway cells.[9] Factors influencing this variability include differences in metabolic capabilities, receptor expression, and cellular defense mechanisms.
Troubleshooting Guide
Q1: I am observing high cytotoxicity at concentrations where I expect to see specific pathway modulation. What can I do?
A1: This is a common issue, as the concentrations required to study certain cellular events may overlap with those causing significant cell death.
-
Problem: The therapeutic or experimental window is very narrow. Loss of cell viability in SH-SY5Y cells often requires millimolar concentrations over 24-48 hours, suggesting that cellular toxicity can be a slower process than AChE inhibition, which occurs at sub-micromolar levels.[12]
-
Solution 1: Optimize Exposure Time. Reduce the incubation time. Some effects of this compound can be observed as early as one hour, while significant cytotoxicity may take 6 to 24 hours to become apparent.[3]
-
Solution 2: Refine Concentration Range. Perform a detailed dose-response curve using a sensitive cytotoxicity assay (e.g., LDH release for necrosis or a caspase activity assay for apoptosis) to identify a sub-lethal concentration that still elicits the desired molecular effect. For example, non-cytotoxic concentrations of 1 µM this compound were selected for transcriptomics studies in NT2 cells after 15 days of exposure.[4]
-
Solution 3: Use a Different Cell Line. If your current cell model is too sensitive, consider using a more resistant cell line or primary cells that may have better detoxification mechanisms.
Q2: My results for acetylcholinesterase (AChE) inhibition are inconsistent or lower than expected.
A2: Several factors can influence the measurement of AChE inhibition in vitro.
-
Problem: The method of measurement can significantly impact results. A study comparing ex vivo (in tissue homogenates) and in situ (using a microdialysis probe) measurements of AChE inhibition found that the two methods can yield very different results.[2]
-
Solution 1: Check Reagent Stability. this compound can be unstable in aqueous solutions. Prepare fresh dilutions from a stable stock solution (e.g., in propylene glycol or ethanol) for each experiment.[13]
-
Solution 2: Verify Assay Conditions. Ensure the pH, temperature, and substrate concentration in your AChE assay are optimal. The rate of this compound hydrolysis and its interaction with AChE can be sensitive to these parameters.[14]
-
Solution 3: Consider Non-Enzymatic Binding. this compound can bind to other proteins and components in the cell culture medium or cell lysate, reducing its effective concentration available to inhibit AChE. Ensure your experimental design accounts for this possibility, perhaps by testing inhibition in a purified enzyme system versus a complex biological matrix.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Exposure Time | Endpoint | Value | Reference |
| NB41A3 (Mouse Neuroblastoma) | 24 hours | LC50 | 0.42 mM | [3] |
| SH-SY5Y (Human Neuroblastoma) | 24 hours | Cytotoxicity | >95% at 100 µM | [11] |
| Human Pulmonary Cells (Large Airway) | 24 hours | Necrosis Plateau | ~2 mM | [9] |
| Human Pulmonary Cells (Small Airway) | 24 hours | Necrosis Plateau | ~2 mM | [9] |
| NT2 (Human Teratocarcinoma) | 4 days | Reduced Viability | >200 µM | [4] |
| NT2 (Human Teratocarcinoma) | 15 days | Reduced Viability | >100 µM | [4] |
| Mouse Seminiferous Tubules | 5 hours | Decreased DNA Synthesis | 0.8 mM | [5] |
Table 2: this compound Concentrations for Cholinesterase Inhibition
| System | Endpoint | Effective Concentration | Reference |
| Human Erythrocyte AChE | 95% Inhibition | 3.38 x 10⁻⁶ M (3.38 µM) | [15] |
| Human Plasma BuChE | 95% Inhibition | 1.4 x 10⁻⁷ M (0.14 µM) | [15] |
| Rat Brain AChE | kᵢ (inhibition constant) | 0.0216 nM⁻¹h⁻¹ (at 1-100 nM) | [1] |
| Rat Striatum (in situ) | ~70% Inhibition Plateau | ≥ 1 µM | [2] |
| Rat Striatum (ex vivo) | 79% Inhibition | 1 mM | [2] |
Table 3: Effective this compound Concentrations for Other Cellular Effects
| System | Effect | Effective Concentration | Reference |
| EL4 (Murine T-lymphocytic leukemia) | Apoptosis Induction | 1 to 10 nM | [8] |
| Rat Hippocampal Synaptosomes | Decreased GABA Uptake | 0.1 µM and 1 µM | [16] |
| HepaRG (Human Hepatocyte) | CYP3A4 Inhibition (EC50) | 2.1 µM | [17] |
| Bovine Thrombin | Inhibition (Ki) | 9.6 µM | [13] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating necrotic cell death.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase and form a confluent monolayer by the time of the experiment. Culture overnight in a humidified incubator (37°C, 5% CO₂).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). On the day of the experiment, create a serial dilution of this compound in fresh, serum-free cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with solvent only) and a positive control for maximum LDH release (e.g., using a lysis buffer provided with the assay kit).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different this compound concentrations or controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.
-
LDH Measurement:
-
Carefully collect the cell culture supernatant from each well.
-
Perform the LDH assay on the supernatant according to the manufacturer’s specific protocol (e.g., CyQUANT™ LDH Cytotoxicity Assay). This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength (e.g., 490 nm) after a short incubation.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration by comparing the LDH release in treated wells to the negative (vehicle) and positive (maximum lysis) controls.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, which measures the activity of AChE by detecting the product of acetylthiocholine hydrolysis.[2]
-
Enzyme/Homogenate Preparation: Prepare your source of AChE. This can be a purified enzyme, a cell lysate, or a tissue homogenate (e.g., rat brain striatum). Determine the protein concentration of the preparation.
-
Inhibition Step:
-
In a 96-well plate, add your enzyme preparation to a buffer (e.g., 0.05 M phosphate buffer, pH 7.4).
-
Add various concentrations of this compound (or vehicle control) to the wells.
-
Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, acetylthiocholine (ATC), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
The AChE will hydrolyze ATC to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).
-
-
Measurement: Immediately begin measuring the change in absorbance over time using a microplate reader at a wavelength of 412 nm.[14] The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each this compound concentration relative to the activity of the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: this compound-induced neurotoxicity signaling cascade.
Caption: this compound-induced mitochondrial apoptosis pathway.
References
- 1. Comparison of chlorpyrifos-oxon and this compound acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinesterase inhibition and acetylcholine accumulation following intracerebral administration of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of parathion, this compound, and their methylated derivatives on a mouse neuroblastoma cell line NB41A3 [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. An in vitro model to evaluate the effect of an organophosphoric agropesticide on cell proliferation in mouse seminiferous tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis in EL4 cells via activation of mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Pesticide Metabolites this compound and Malaoxon Induce Cellular Death by Different Mechanisms in Cultured Human Pulmonary Cells. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Thionate versus Oxon: comparison of stability, uptake, and cell toxicity of ((14)CH(3)O)(2)-labeled methyl parathion and methyl this compound with SH-SY5Y cells. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. The Organophosphate this compound and Its Antidote Obidoxime Inhibit Thrombin Activity and Affect Coagulation In Vitro | PLOS One [journals.plos.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The influence of the model pesticides parathion and this compound on human cytochrome P450 and associated oxygenases in HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Paraoxonase (PON) Activity Measurement
Welcome to the technical support center for paraoxonase (PON) activity measurement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to PON activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common substrates used for measuring PON1 activity, and how do they differ?
A1: Several substrates are used to measure PON1 activity, each with its own characteristics. The choice of substrate can significantly impact the results due to genetic variations in the PON1 enzyme.[1][2] The most common substrates include paraoxon, phenylacetate, and diazoxon.[3][4] The PON1-Q192R polymorphism affects the rate of hydrolysis for different substrates; the R-isoform hydrolyzes this compound faster, while the Q-isoform is more effective against diazoxon.[5] Phenylacetate hydrolysis is less affected by this polymorphism at low salt concentrations.[6] It is important to note that some substrates, like this compound, are toxic and unstable, requiring special handling.[7]
Q2: How do genetic polymorphisms in the PON1 gene affect activity measurements?
A2: The two most studied polymorphisms in the PON1 gene are Q192R and L55M.[5] The Q192R polymorphism results in different catalytic efficiencies depending on the substrate used. For instance, the R allele is associated with higher hydrolysis of this compound, while the Q allele shows greater activity towards diazoxon and sarin.[2][5] The L55M polymorphism is linked to differences in PON1 serum concentrations, with the L allele being associated with higher mRNA and protein levels.[5] These genetic variations are a major reason for the wide inter-individual differences in PON1 activity, which can vary by over 40-fold.[5][6]
Q3: Why is calcium necessary in the assay buffer?
A3: PON1 is a calcium-dependent enzyme.[3] It contains two calcium ions in its active site: one is crucial for maintaining the enzyme's structural conformation and stability, and the other is directly involved in the catalytic hydrolysis of substrates.[3] The removal of calcium by chelating agents like EDTA will lead to the inactivation of the enzyme and inhibition of its hydrolytic activity.[3]
Q4: Can other esterases in the sample interfere with the PON1 activity assay?
A4: Yes, since most substrates for PON1 are esters, there is a potential for interference from other esterases present in biological samples.[1] For example, at a pH above 8.5, the non-specific esterase activity of albumin can be activated, leading to substrate hydrolysis that is not due to PON1.[1][8] However, it has been reported that acetylcholinesterase does not significantly affect PON1 activity measurements.[1]
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity Detected
| Possible Cause | Troubleshooting Step |
| Presence of Chelating Agents | Ensure that sample collection tubes do not contain EDTA or citrate, as these will chelate the calcium required for PON1 activity.[3][9] If possible, collect samples in plain tubes. |
| Incorrect pH of Assay Buffer | Verify that the pH of the assay buffer is optimal for the chosen substrate, typically around 8.0.[8] At pH values above 8.5, interference from albumin's esterase activity can occur.[1][8] |
| Substrate Instability | Prepare fresh substrate solutions, especially for unstable compounds like this compound, immediately before use.[7] |
| Improper Sample Storage | Store samples appropriately. While PON1 is relatively stable, prolonged storage at 4°C can lead to a slight decrease in activity. For long-term storage, -80°C is recommended.[10] Avoid repeated freeze-thaw cycles.[11] |
| Low PON1 Genotype | The sample may be from an individual with a PON1 genotype that results in low activity with the specific substrate used (e.g., QQ genotype with this compound).[1] Consider using a different substrate or a two-dimensional assay.[6] |
Issue 2: High Background Signal or Non-linear Kinetics
| Possible Cause | Troubleshooting Step |
| Interference from Hemolysis | Visually inspect samples for hemolysis (a pink or reddish color in the serum/plasma).[12] While minor hemolysis may have a limited effect, significant hemolysis can interfere with spectrophotometric readings.[9][13] Recollect the sample if necessary. |
| Interference from Lipemia | High levels of lipids in the sample can interfere with the assay and may lead to lower measured PON1 activity.[9][10] Samples from non-fasting individuals are more likely to be lipemic.[13] Diluting the sample may be necessary. |
| Non-enzymatic Substrate Hydrolysis | Run a blank reaction containing the substrate and buffer but no sample to measure the rate of spontaneous substrate degradation. Subtract this rate from the sample reaction rate. |
| Albumin Esterase Activity | Ensure the assay pH is not above 8.5 to avoid interference from the non-specific esterase activity of albumin.[1][8] |
Issue 3: Poor Reproducibility Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting, especially when adding small volumes of sample or substrate. Use calibrated pipettes. |
| Temperature Fluctuations | Maintain a constant and optimal temperature (e.g., 37°C) throughout the assay, as enzyme kinetics are temperature-dependent.[11] |
| Incomplete Mixing | Ensure thorough but gentle mixing of reagents in the assay wells. |
Data Presentation
Table 1: Effect of Anticoagulants on Measured PON1 Activity
This table summarizes the observed changes in PON1 activity when samples are collected in tubes with different anticoagulants compared to plain serum tubes.
| Anticoagulant | Effect on PON1 Activity | Reference |
| Sodium Fluoride (NaF) | 49% Increase | [9][14] |
| Citrate | 24.5% Increase | [9][14] |
| EDTA | 19.8% Increase (Note: EDTA is a known inhibitor and this result may be assay-specific or reflect other factors) | [9][14] |
| Clot Activator | 11.4% Increase | [9][14] |
| Sodium Heparin | 8% Increase | [9][14] |
| Lithium Heparin | 10.4% Decrease | [9][14] |
Experimental Protocols
General Protocol for PON1 Activity Assay (this compound as Substrate)
This protocol provides a general framework for measuring PON1 activity using this compound as a substrate. Caution: this compound is highly toxic and should be handled with appropriate safety precautions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer containing 2 mM CaCl₂, pH 8.0.
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Working Substrate Solution: Immediately before use, dilute the this compound stock solution in the assay buffer to the final desired concentration (e.g., 1 mM).
-
-
Sample Preparation:
-
Use serum or plasma collected without chelating anticoagulants.
-
If necessary, dilute the sample with the assay buffer to ensure the readings fall within the linear range of the assay.
-
-
Assay Procedure:
-
Add a specific volume of the assay buffer to each well of a 96-well microplate.
-
Add a small volume of the sample (e.g., 5 µL) to the wells.
-
Include a blank control containing only the assay buffer and substrate.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the working substrate solution to all wells.
-
Immediately measure the increase in absorbance at 405 nm (due to the formation of p-nitrophenol) in kinetic mode for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of p-nitrophenol (18,050 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation (U/L).
-
Visualizations
References
- 1. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paraoxonase 1: evolution of the enzyme and of its role in protecting against atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical review on human serum Paraoxonase-1 in the lit... [degruyterbrill.com]
- 4. Determinants of Variation in Human Serum Paraoxonase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HUMAN PARAOXONASE-1 (PON1): GENE STRUCTURE AND EXPRESSION, PROMISCUOUS ACTIVITIES AND MULTIPLE PHYSIOLOGICAL ROLES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and dietary modulators of paraoxonase 1 (PON1) activity and expression: the hunt goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of serum paraoxonase-1 activity in the evaluation of liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Paraoxonase-1 enzyme activity assay for clinical samples: validation and correlation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paraoxonase-1 Enzyme Activity Assay for Clinical Samples: Validation and Correlation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Haemolysis as Influence & Interference Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
how to prevent paraoxon degradation in solution
This technical support center provides guidance on preventing the degradation of paraoxon in solution, a critical factor for ensuring the accuracy and reproducibility of experimental results. This compound, an organophosphate and a potent cholinesterase inhibitor, is susceptible to degradation under various conditions. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in maintaining the integrity of their this compound solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation leading to lower effective concentrations. | Verify the pH and temperature of your solution. Ensure storage conditions are optimal (see FAQs below). Prepare fresh solutions regularly. |
| Visible precipitate in the solution | Hydrolysis of this compound, especially in alkaline aqueous solutions, can form less soluble degradation products like p-nitrophenol. | Lower the pH of the solution to below 7.0. Use a buffered solution to maintain a stable pH. Filter the solution if necessary, but re-quantify the this compound concentration. |
| Change in solution color (e.g., yellowing) | Formation of chromophoric degradation products, such as the p-nitrophenolate anion, particularly at higher pH.[1] | This is a strong indicator of degradation. Discard the solution and prepare a fresh one, paying close attention to pH control and storage conditions. |
| Loss of potency in stock solutions | Improper storage conditions (e.g., exposure to light, elevated temperatures, or moisture). | Store stock solutions in a dark, refrigerated environment (2-8 °C).[2] Use amber vials to protect from light. Prepare stock solutions in a dry, inert solvent like acetonitrile.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: The main factors contributing to this compound degradation are:
-
pH: this compound is highly susceptible to hydrolysis in alkaline conditions (pH > 7).[5] It is relatively stable in neutral to acidic aqueous solutions (pH ≤ 7).[5][6]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[7][8]
-
Solvent: The choice of solvent can significantly impact stability. While this compound is soluble in various organic solvents, its stability can differ. Acetonitrile is a commonly recommended solvent for stock solutions.[3][4]
-
Light: Exposure to light can promote photodegradation.[9]
Q2: What is the recommended pH range for working with this compound in aqueous solutions?
A2: To minimize degradation, it is crucial to maintain the pH of aqueous this compound solutions at or below 7.0.[5] The rate of hydrolysis increases significantly with a rise in pH. For experiments requiring a pH above 7, it is imperative to use the solution immediately after preparation and consider the rate of degradation in the experimental timeline.
Q3: How should I store my this compound stock and working solutions?
A3:
-
Stock Solutions: Prepare stock solutions in a dry, inert solvent such as acetonitrile.[3][4] Store them in tightly sealed amber glass vials at 2-8 °C to protect from light and moisture.[2][10]
-
Aqueous Working Solutions: Prepare these fresh for each experiment whenever possible. If short-term storage is necessary, keep them on ice and protected from light.
Q4: What are the main degradation products of this compound?
A4: The primary degradation product of this compound hydrolysis is p-nitrophenol and diethyl phosphate.[1][6] Under certain conditions, other minor degradation products may also form.
Q5: How can I monitor the degradation of my this compound solution?
A5: The concentration of this compound and the appearance of its degradation products can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[11][12][13] A simple visual indication of significant degradation in aqueous solution at neutral or higher pH is the appearance of a yellow color due to the formation of the p-nitrophenolate anion.[1]
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the solution's pH and temperature. The following tables summarize the degradation kinetics under different conditions.
Table 1: Effect of pH on this compound Degradation in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 4 | 22 | Enhanced stability (maximum removal in degradation study) | [6] |
| 7 | 22 | Stable | [5][6] |
| 10 | 22 | Rapid degradation | [6] |
Note: The study by L. M. Zimmermann et al. (2022) focused on degradation using zero-valent iron nanoparticles, but the pH-dependent trend is indicative of general hydrolysis patterns.
Table 2: Effect of Temperature on Parathion (a related compound) Hydrolysis Half-Life in Aqueous Solution (pH 7.4)
| Temperature (°C) | Half-life (t½) |
| 20 | 130 days |
| 37.5 | 27 days |
Source: Adapted from Freed et al. (1979) as cited in the ATSDR Toxicological Profile for Parathion.[7] This data for parathion illustrates the significant impact of temperature on the hydrolysis of related organophosphates.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials:
-
This compound (high purity)
-
Acetonitrile (HPLC grade, anhydrous)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Volumetric flasks
-
-
Procedure:
-
Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolve the weighed this compound in a small volume of anhydrous acetonitrile in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with anhydrous acetonitrile.
-
Mix the solution thoroughly.
-
Transfer the stock solution to an amber glass vial, seal tightly, and label clearly with the compound name, concentration, solvent, and preparation date.
-
Store the stock solution in a refrigerator at 2-8 °C.[2]
-
Protocol 2: Stability Testing of this compound in an Aqueous Buffer
-
Materials:
-
This compound stock solution in acetonitrile
-
Aqueous buffer of the desired pH (e.g., phosphate buffer)
-
Incubator or water bath set to the desired temperature
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a working solution of this compound in the desired aqueous buffer by diluting the stock solution. Ensure the final concentration of acetonitrile is low to minimize its effect on the solution properties.
-
Divide the working solution into several aliquots in separate vials.
-
At time zero (t=0), take an initial sample and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining aliquots at the desired temperature, protected from light.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and immediately analyze it by HPLC to measure the remaining this compound concentration.
-
Quantify the formation of the degradation product, p-nitrophenol, if possible.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
-
Visualizations
Caption: Major hydrolysis pathway of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. mdpi.com [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. Thionate versus Oxon: A Comparison of Stability, Uptake, and Cell Toxicity of (14CH3O)2-Labeled Methyl Parathion and Methyl this compound with SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Degradation and Byproduct Formation of Parathion in Aqueous Solutions by UV and UV/H2O2 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Methyl Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ijmr.net.in [ijmr.net.in]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Paraoxon Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with paraoxon in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
This compound is generally considered sparingly soluble in water. The aqueous solubility has been reported to be approximately 3,640 mg/L at 20°C[1][2]. It is, however, freely soluble in many organic solvents such as ether, DMSO, and acetonitrile[1][3][4].
Q2: My this compound is not dissolving in my aqueous buffer. What are the common causes?
Several factors can contribute to the poor solubility of this compound in aqueous buffers:
-
Concentration: Attempting to dissolve this compound at a concentration exceeding its aqueous solubility limit is a primary cause of dissolution failure.
-
Temperature: The solubility of many compounds, including this compound, can be temperature-dependent. Preparing solutions at room temperature or slightly warming them may aid dissolution.
-
pH of the Buffer: While this compound is stable in neutral and acidic conditions, its solubility can be influenced by the pH of the buffer[1][5].
-
Buffer Composition: The specific components of your buffer system could interact with this compound, affecting its solubility.
Q3: My this compound solution was clear initially but has now formed a precipitate. What could be the reason?
Precipitation of this compound from a previously clear solution can be due to:
-
Temperature Changes: A decrease in temperature, such as storing the solution at 4°C, can reduce the solubility of this compound and cause it to precipitate out of the solution[6].
-
pH Shifts: A change in the pH of the buffer over time can affect the stability and solubility of this compound, leading to precipitation[6]. This compound is known to decompose rapidly in alkaline solutions[1].
-
Evaporation of Co-solvent: If an organic co-solvent was used to initially dissolve the this compound, its evaporation over time would increase the relative concentration of the aqueous buffer, potentially causing the this compound to precipitate.
-
Hydrolysis: this compound undergoes hydrolysis, especially at higher pH values, to form p-nitrophenol[3][7]. While p-nitrophenol is more soluble than this compound, this indicates degradation of the parent compound.
Q4: How does pH affect the stability of this compound in aqueous buffers?
The pH of the aqueous buffer is a critical factor for the stability of this compound. Aqueous solutions of this compound are stable up to a pH of 7[1]. However, in alkaline conditions (pH > 7), this compound undergoes rapid hydrolysis and decomposition[1]. The rate of this hydrolysis increases as the pH becomes more alkaline[8][9]. Therefore, for experiments requiring the stability of this compound, it is crucial to maintain the pH at or below 7.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in the buffer. | Concentration is too high.Inappropriate solvent.Low temperature. | Prepare a stock solution in a suitable organic solvent (e.g., DMSO or acetonitrile) and then dilute it into the aqueous buffer.Gently warm the buffer while stirring to aid dissolution.Use sonication to help disperse and dissolve the powder. |
| A precipitate forms after adding a this compound stock solution (in organic solvent) to the buffer. | The final concentration of the organic solvent is too low to maintain solubility.The buffer components are incompatible with the organic solvent. | Increase the final percentage of the organic solvent in the aqueous buffer, if experimentally permissible.Add the this compound stock solution to the buffer slowly while vortexing or stirring vigorously.Test different buffer systems to check for compatibility. |
| A clear this compound solution becomes cloudy or forms a precipitate over time. | Temperature fluctuations (e.g., refrigeration).pH of the buffer has shifted to the alkaline range.Instability and degradation of this compound. | Store the this compound solution at a constant room temperature in the dark.Re-verify and adjust the pH of the buffer if necessary.Prepare fresh this compound solutions before each experiment to minimize degradation. |
| Variability in experimental results using this compound solutions. | Degradation of this compound due to improper storage or high pH.Inaccurate concentration due to incomplete dissolution. | Always use freshly prepared solutions.Ensure the pH of the buffer is consistently at or below 7.Confirm complete dissolution of this compound before use. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature | Reference(s) |
| Water | 3,640 mg/L | 20°C | [1][2] |
| Ether | Freely Soluble | Not Specified | [1] |
| DMSO | Soluble | Not Specified | [4] |
Table 2: Stability of this compound in Aqueous Solutions
| pH Range | Stability | Key Considerations | Reference(s) |
| Acidic to Neutral (up to pH 7) | Stable | - | [1] |
| Alkaline (pH > 7) | Decomposes rapidly | Rate of hydrolysis increases with increasing pH. | [1][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent
-
Materials:
-
This compound (pure substance)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (HPLC grade)
-
Appropriate personal protective equipment (gloves, lab coat, safety glasses)
-
Calibrated analytical balance
-
Volumetric flask
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Transfer the weighed this compound to a clean, dry volumetric flask.
-
Add a small amount of the organic solvent (DMSO or acetonitrile) to the flask to dissolve the this compound.
-
Vortex the solution until the this compound is completely dissolved.
-
Add the organic solvent to the volumetric flask up to the calibration mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution in a tightly sealed container at -20°C for long-term storage or 4°C for short-term storage, protected from light[4].
-
Protocol 2: Preparation of Working this compound Solution in Aqueous Buffer
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), TRIS buffer), pH ≤ 7
-
Vortex mixer or magnetic stirrer
-
Calibrated pipettes
-
-
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer.
-
While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix the solution for several minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider adjusting the protocol (e.g., increasing the final co-solvent concentration if permissible).
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Factors influencing this compound solubility and stability.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 311-45-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Spontaneous Hydrolysis of Paraoxon
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the spontaneous hydrolysis of paraoxon in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is spontaneous hydrolysis of this compound and why is it a concern in my experiments?
A1: this compound, an organophosphate, can undergo spontaneous hydrolysis, a chemical reaction where it breaks down in the presence of water. This is a concern in experimental assays because this non-enzymatic degradation can be mistaken for enzymatic activity (e.g., by paraoxonase), leading to inaccurate results. The primary breakdown products of this compound hydrolysis are p-nitrophenol and diethyl phosphate.
Q2: What are the main factors that influence the rate of spontaneous this compound hydrolysis?
A2: The rate of spontaneous hydrolysis is significantly influenced by pH and temperature. This compound is relatively stable in acidic to neutral aqueous solutions (up to pH 7) but decomposes rapidly in alkaline conditions.[1][2] An increase in temperature also accelerates the rate of hydrolysis.[2][3]
Q3: How can I visually confirm if this compound is hydrolyzing in my assay?
A3: The hydrolysis of this compound produces p-nitrophenol, which is a chromogenic compound.[4] In alkaline solutions, p-nitrophenolate has a distinct yellow color with an absorbance maximum around 400-412 nm.[4][5] You can monitor the increase in absorbance at this wavelength over time using a spectrophotometer to observe the progress of hydrolysis.
Q4: What is a simple and effective way to control for spontaneous hydrolysis in my experiments?
A4: The most effective control is to run a "blank" or "no-enzyme" control in parallel with your experimental samples. This blank should contain all reaction components (buffer, this compound) except for the enzyme or biological sample being tested. The rate of hydrolysis observed in this blank represents the spontaneous hydrolysis, which can then be subtracted from the rate observed in your experimental samples to determine the true enzymatic activity.
Q5: At what pH should I conduct my experiment to minimize spontaneous hydrolysis while maintaining enzyme activity?
A5: The optimal pH is a balance between minimizing spontaneous hydrolysis and maintaining the desired enzyme activity. Since this compound is more stable at a neutral or slightly acidic pH, conducting experiments at a pH below 8 is generally recommended to reduce the rate of spontaneous breakdown.[1][2] However, the ideal pH for many enzymes that hydrolyze this compound, such as paraoxonase 1 (PON1), is in the range of 8.0 to 8.5.[3] Therefore, it is crucial to determine the optimal pH for your specific enzyme and to always include a non-enzymatic hydrolysis control at that pH.
Troubleshooting Guides
Problem: High background signal in my paraoxonase activity assay.
| Possible Cause | Troubleshooting Step |
| Spontaneous hydrolysis of this compound | Run a parallel control reaction without the enzyme source. Subtract the rate of absorbance change in the control from your sample's rate. |
| Contaminated reagents | Prepare fresh buffer and this compound solutions. Ensure all glassware and plasticware are thoroughly cleaned. |
| Incorrect pH of the assay buffer | Verify the pH of your buffer. This compound hydrolysis increases significantly at higher pH.[2][3] Consider performing the assay at a slightly lower pH if compatible with your enzyme. |
| High assay temperature | Ensure your spectrophotometer's temperature control is accurate. Higher temperatures accelerate hydrolysis.[3] Perform the assay at a lower temperature if possible. |
Problem: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Variable spontaneous hydrolysis | Ensure that the temperature and pH are strictly controlled across all wells and all experiments. Small variations can lead to significant differences in hydrolysis rates. |
| This compound stock solution degradation | Prepare fresh this compound stock solutions regularly and store them under appropriate conditions (e.g., in a dessicator at -20°C).[6][7] Avoid repeated freeze-thaw cycles.[6] |
| Time delay between adding this compound and measurement | Add this compound to all wells as close in time as possible and start the measurement immediately to minimize pre-reading hydrolysis. |
Quantitative Data Summary
The rate of spontaneous this compound hydrolysis is highly dependent on pH and temperature. The following table summarizes the relationship between these factors and the stability of this compound.
| Factor | Condition | Effect on this compound Stability | Reference |
| pH | Acidic (pH 4.5 - 6) | Relatively stable, with a half-life of several weeks. | [2] |
| Neutral (pH 7) | Stable, with a half-life of approximately 24 weeks in sterile aqueous buffer. | [2] | |
| Alkaline (pH 8) | Hydrolysis rate increases, with a half-life of about 15 weeks in sterile aqueous buffer. | [2] | |
| Strongly Alkaline (pH > 8.5) | Rapid decomposition. | [1] | |
| Temperature | 20°C (at pH 7.4) | Half-life of approximately 130 days. | [2] |
| 37.5°C (at pH 7.4) | Half-life decreases significantly to 27 days. | [2] |
Note: Half-life values can vary depending on the specific buffer composition and other solutes present.
Experimental Protocol: Controlling for Spontaneous Hydrolysis in a Paraoxonase (PON1) Activity Assay
This protocol provides a detailed methodology for measuring PON1 activity while controlling for the spontaneous hydrolysis of this compound.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 2 mM CaCl₂, pH 8.0.
-
This compound Stock Solution: 100 mM this compound in anhydrous ethanol. Store at -20°C in a desiccator.
-
Working this compound Solution: Dilute the stock solution in the Assay Buffer to the desired final concentration (e.g., 1 mM) immediately before use.
2. Assay Procedure:
-
Set up a 96-well microplate.
-
Sample Wells: Add your enzyme sample (e.g., serum, purified enzyme) to the wells.
-
Control Wells (Spontaneous Hydrolysis): Add the same volume of buffer or a heat-inactivated enzyme sample to separate wells.
-
Bring the total volume in all wells to a pre-determined volume (e.g., 180 µL) with Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the Working this compound Solution to all wells (e.g., 20 µL).
-
Immediately place the microplate in a spectrophotometer pre-set to the same temperature.
-
Measure the increase in absorbance at 405 nm every minute for a specified period (e.g., 10-15 minutes).
3. Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Correct for Spontaneous Hydrolysis: Subtract the average rate of the Control Wells from the rate of each Sample Well.
-
Use the molar extinction coefficient of p-nitrophenol at the specific pH and temperature to convert the corrected rate to the rate of product formation (e.g., µmol/min).
Visualizations
Caption: Spontaneous hydrolysis of this compound.
Caption: Experimental workflow for controlling spontaneous hydrolysis.
References
- 1. This compound | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. assaygenie.com [assaygenie.com]
- 7. medkoo.com [medkoo.com]
Technical Support Center: Paraoxon-Ethyl Substrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in commercial paraoxon-ethyl substrate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-ethyl and what is its primary application in research?
A1: this compound-ethyl, the active metabolite of the insecticide parathion, is a potent organophosphate cholinesterase inhibitor. In a research setting, it is most commonly used as a substrate for the enzyme paraoxonase 1 (PON1). Assays measuring the rate of this compound-ethyl hydrolysis are employed to determine PON1 activity in biological samples, which is relevant for studies in toxicology, cardiovascular disease, and drug metabolism.
Q2: Why is there variability in commercial this compound-ethyl substrates?
A2: Variability in commercial this compound-ethyl can arise from several factors, including the manufacturing process, purity levels, and storage conditions.[1] Different suppliers may have different synthesis and purification methods, leading to variations in the final product. This can manifest as lot-to-lot differences in concentration, the presence of impurities, and stability.
Q3: What are the potential impurities in commercial this compound-ethyl and how can they affect my experiments?
A3: While specific impurity profiles for all commercial this compound-ethyl preparations are not always readily available, potential impurities can include starting materials from the synthesis process, byproducts, and degradation products such as p-nitrophenol.[2][3] These impurities can interfere with experimental results by inhibiting or activating the enzyme of interest, affecting the substrate's stability, or interfering with the detection method.[2] For instance, an impurity that inhibits the enzyme would lead to an underestimation of its activity.
Q4: How should this compound-ethyl be stored to ensure its stability?
A4: this compound-ethyl is sensitive to moisture and light.[4] It is recommended to store it in a cool, dry, and well-ventilated area, typically at 2-8°C, in a tightly sealed container.[4][5] Some suppliers also recommend handling under an inert gas like argon as it can be air-sensitive.[6] Aqueous solutions of this compound-ethyl are stable up to pH 7.[7]
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Troubleshooting Step |
| Lot-to-lot variability in this compound-ethyl | Validate each new lot of this compound-ethyl before use in experiments. Perform a side-by-side comparison with the previous, validated lot using control samples.[8][9] |
| Substrate degradation | Prepare fresh stock solutions of this compound-ethyl for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[10] Store stock solutions at the recommended temperature and protect from light. |
| Inconsistent pipetting or dilution | Ensure pipettes are calibrated. Prepare a master mix of reagents to minimize pipetting variations between wells.[10] |
| Fluctuations in assay temperature | Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay. |
Issue 2: High Background Signal in the Assay
| Potential Cause | Troubleshooting Step |
| Spontaneous hydrolysis of this compound-ethyl | Prepare fresh substrate solutions before each assay. Ensure the pH of the assay buffer is appropriate and stable.[7] |
| Contamination of reagents or buffer | Use high-purity water and reagents. Filter sterilize buffers if necessary. |
| Incorrect wavelength reading | Verify the wavelength settings on the spectrophotometer are correct for the product being measured (e.g., p-nitrophenol). |
Issue 3: Lower Than Expected Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Inaccurate concentration of this compound-ethyl stock solution | Verify the concentration of your this compound-ethyl stock solution, for example, by spectrophotometry using the molar extinction coefficient of p-nitrophenol after complete hydrolysis. |
| Presence of inhibitory impurities in the substrate | Consider purifying the this compound-ethyl or purchasing a higher purity grade from a different supplier. Perform quality control checks on new lots. |
| Sub-optimal assay conditions | Optimize substrate concentration, pH, and temperature for your specific enzyme and experimental conditions.[11] |
Data on Commercial this compound-Ethyl Variability
The purity of commercially available this compound-ethyl can vary between suppliers and even between lots from the same supplier. This variability underscores the importance of quality control in your laboratory.
| Supplier/Product Grade | Reported Purity |
| Sigma-Aldrich (PESTANAL®, analytical standard) | Analytical Standard Grade[12] |
| Sigma-Aldrich (TraceCERT®) | Certified Reference Material |
| Sigma-Aldrich (Standard) | ≥90%[4][5] |
| Tokyo Chemical Industry (TCI) | >95.0% (HPLC)[11][13] |
Experimental Protocols
Protocol for Validation of a New Lot of this compound-Ethyl
This protocol outlines a general procedure to validate a new lot of this compound-ethyl against a previously validated or reference lot.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the new lot and the reference lot of this compound-ethyl at the same concentration in a suitable solvent (e.g., ethanol or acetonitrile).
2. Side-by-Side Comparison in the Assay:
-
Using a consistent source of enzyme (e.g., a pooled plasma sample), perform the paraoxonase activity assay in parallel with both the new and reference lots of the substrate.
-
Include multiple replicates for each lot.
-
The assay conditions (buffer, pH, temperature, enzyme concentration) should be identical for both lots.
3. Data Analysis:
-
Calculate the mean enzyme activity and standard deviation for both lots.
-
Compare the results. A statistically insignificant difference between the two lots suggests that the new lot is acceptable for use. A significant difference may indicate a problem with the new lot.
4. Purity Assessment (Optional but Recommended):
-
If significant discrepancies are observed, or for more stringent quality control, assess the purity of the new lot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
Conceptual Protocol for HPLC Analysis of this compound-Ethyl Purity
This is a conceptual protocol based on general HPLC methods for organophosphate analysis.[14][15]
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
2. Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. The exact gradient will need to be optimized.
3. Sample Preparation:
-
Dissolve a known amount of the this compound-ethyl from the new lot in the mobile phase to a suitable concentration.
4. Analysis:
-
Inject the sample onto the HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 276 nm for this compound-ethyl).
-
The major peak should correspond to this compound-ethyl. Any additional peaks may represent impurities. The peak area can be used to estimate the relative purity.
Visualizations
Caption: Troubleshooting workflow for inconsistent paraoxonase assay results.
Caption: Workflow for validating a new lot of this compound-ethyl substrate.
References
- 1. Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]
- 6. 乙基对硫磷 ≥90%, oil | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ultrasensitive non-enzymatic electrochemical detection of this compound-ethyl in fruit samples using 2D Ti3C2Tx/MWCNT-OH - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. epfl.ch [epfl.ch]
- 10. Validation of PON1 enzyme activity assays for longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Paraoxonase (PON1) Assays
Welcome to the technical support center for paraoxonase (PON1) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments, with a specific focus on managing high background noise.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind most paraoxonase (PON1) activity assays?
A1: PON1 activity is typically measured by monitoring the hydrolysis of a substrate. In spectrophotometric assays, substrates like paraoxon or phenyl acetate are used. The enzyme hydrolyzes these esters, generating a product (e.g., p-nitrophenol) that can be measured by an increase in absorbance at a specific wavelength.[1][2] Fluorometric assays utilize substrates that are converted into highly fluorescent products, offering greater sensitivity.[3][4]
Q2: What are the common substrates used for measuring PON1 activity?
A2: Several substrates can be used to measure the different activities of PON1. Common choices include:
-
This compound: Measures paraoxonase activity.
-
Phenyl Acetate or 4-Nitrophenyl Acetate: Measures arylesterase activity, which is often used as a proxy for PON1 concentration levels.[5]
-
Fluorogenic Substrates: Used in newer, more sensitive kits.[4]
-
Lactones (e.g., 5-thiobutil butyrolactone - TBBL): Measures lactonase activity.[1]
Q3: What are the primary causes of high background signal in a PON1 assay?
A3: High background can stem from several sources:
-
Spontaneous Substrate Hydrolysis: The substrate (e.g., this compound) can hydrolyze non-enzymatically in the assay buffer, especially at higher pH and temperatures.[1][6][7]
-
Interfering Esterases: Other esterases present in biological samples (like albumin, acetylcholinesterase, or butyrylcholinesterase) can hydrolyze the substrate, contributing to the signal.[1]
-
Sample Matrix Effects: Components within the sample, such as lipids (lipemia) or hemoglobin from red blood cell lysis (hemolysis), can interfere with optical measurements.[1][8]
-
Reagent Contamination: Contamination of buffers or reagents can lead to a false positive signal.
Q4: How does sample collection and handling affect PON1 assay results?
A4: Sample handling is critical. The type of anticoagulant used for plasma collection can significantly impact measured PON1 activity.[2][8] Furthermore, prolonged storage or multiple freeze-thaw cycles can lead to a decrease in enzyme activity.[5] It is recommended to use serum or to validate the chosen anticoagulant's effect on the assay.
Troubleshooting Guide: High Background Noise
This guide provides a step-by-step approach to identifying and mitigating the cause of high background signals in your paraoxonase assay.
Problem: The absorbance/fluorescence in my "no-enzyme" or "blank" wells is unacceptably high.
High background signal, also known as non-enzymatic signal, can mask the true enzyme activity and reduce the assay's sensitivity. Follow this logical workflow to diagnose the issue.
Caption: Logical workflow for troubleshooting high background noise.
Step 1: Diagnose Spontaneous Substrate Hydrolysis
The chemical instability of the substrate is a common culprit.
Experiment:
-
Prepare a well containing only the assay buffer and the substrate (no sample or enzyme).
-
Incubate this "substrate blank" under the exact same conditions as your main experiment (temperature, time).
-
Measure the absorbance or fluorescence at multiple time points.
Interpretation:
-
Signal increases over time: This indicates spontaneous, non-enzymatic hydrolysis of the substrate.
-
Signal is high but stable: This may point to contamination in your buffer or substrate stock.
Solutions:
-
Optimize pH: Ensure your assay buffer pH is within the recommended range, typically between 8.0 and 8.5. Higher pH values can increase the rate of spontaneous hydrolysis.[1][9]
-
Lower Temperature: While PON1 activity is higher at 37°C, so is spontaneous hydrolysis. Consider running the assay at a lower temperature (e.g., 25°C or 30°C) to find a balance between enzyme activity and background noise.[1]
-
Subtract the Blank: Always include a "substrate blank" for every plate and subtract its reading from all other wells. This accounts for the background signal generated during the incubation period.
Step 2: Evaluate Reagents and Buffers for Contamination
Contaminated reagents can introduce interfering substances or alter reaction conditions.
Experiment:
-
Prepare fresh assay buffer using high-purity water and reagents.
-
If using a commercial kit, ensure all components have been stored correctly and have not expired.[3][4]
-
Reconstitute a fresh vial of substrate.
-
Rerun the "substrate blank" test from Step 1 with the newly prepared reagents.
Interpretation:
-
Background is now low: This suggests one of your previous reagents was contaminated or had degraded.
-
Background remains high: The issue is likely not with the reagents themselves but with the assay conditions or the sample.
Solutions:
-
Aliquot Reagents: After reconstitution, aliquot reagents like the substrate and store them at -20°C or -80°C as recommended to avoid repeated freeze-thaw cycles.[3]
-
Use High-Quality Reagents: Always use reagent-grade chemicals and purified water (e.g., deionized or distilled) to prepare buffers.
Step 3: Investigate Sample-Specific Interference
If the background is high only in wells containing your sample (even without substrate), the issue lies within the sample matrix.
Experiment:
-
Prepare a "Sample Blank": Add your sample (e.g., serum, plasma) to a well with assay buffer but without the PON1 substrate.
-
Run a "No-Enzyme Control": If using purified enzyme, this is your substrate blank. If using biological samples, a true "no-enzyme" control is difficult. Instead, a specific PON1 inhibitor can be used. Many commercial kits provide an inhibitor like 2-hydroxyquinoline for this purpose.[3][4] Add the inhibitor to a sample well before adding the substrate.
Interpretation:
-
High signal in "Sample Blank": The sample itself is contributing to the signal. This can be due to:
-
High signal is reduced by inhibitor: This confirms that the activity is from esterases in the sample. While some of this is the target PON1, a high residual signal may come from other interfering esterases.[1]
Solutions:
-
Sample Dilution: Diluting the sample can often reduce matrix interference to an acceptable level. It is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.[4]
-
Use a PON1 Inhibitor: Use a specific inhibitor to differentiate PON1 activity from the activity of other esterases. The signal remaining in the presence of the inhibitor represents the true background from interfering enzymes.[4]
-
Sample Quality Control: Visually inspect samples for signs of severe hemolysis or lipemia. Such samples may be unsuitable for the assay. While minor hemolysis has been reported to have little effect, severe cases can be problematic.[1][8]
Data Summary: Factors Affecting PON1 Measurements
The following table summarizes common factors that can influence assay outcomes, including background signal.
| Factor | Observation | Potential Impact on Background | Recommendation | Reference |
| Anticoagulant | NaF, Citrate, and EDTA have been shown to increase apparent PON1 levels compared to serum. Lithium heparin may decrease levels. | Can alter baseline enzyme activity, not a direct cause of non-enzymatic background. | Use serum as the standard. If using plasma, validate the anticoagulant or use sodium heparin for minimal effect. | [2][8] |
| Hemolysis | Severe hemolysis (>8 g/dL hemoglobin) can interfere with some spectrophotometric assays. | High. Can increase absorbance readings, creating a false signal. | Avoid using severely hemolyzed samples. Mild hemolysis may have limited effect. | [1] |
| Lipemia | High lipid concentrations have been shown to decrease measured PON1 levels. | High. Can cause light scattering and interfere with absorbance readings. | Avoid using highly lipemic samples or consider sample pre-treatment if validated. | [1][8] |
| Assay pH | Optimal PON1 activity is between pH 8.0-8.5. Higher pH increases substrate hydrolysis. | High. Significantly increases spontaneous (non-enzymatic) substrate hydrolysis. | Maintain pH strictly within the 8.0-8.5 range. | [1][9] |
| Temperature | Activity increases with temperature, but so does non-enzymatic hydrolysis. | High. Temperatures >37°C can accelerate substrate breakdown. | Standardize temperature (e.g., 25°C, 30°C, or 37°C) and be consistent. | [1] |
| Freeze-Thaw | Repeated cycles can decrease enzyme activity, especially after long-term storage. | Low. Primarily affects enzyme stability, not non-enzymatic background. | Aliquot samples after collection to avoid repeated freeze-thaw cycles. | [3][5] |
Experimental Protocol: Baseline & Background Measurement
This protocol outlines the essential controls needed to accurately measure and subtract background noise in a typical spectrophotometric PON1 assay.
Caption: Workflow for a PON1 assay with appropriate background controls.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, pH 8.0-8.5) and substrate stock solution as per your protocol.[1] Warm buffer to the desired reaction temperature (e.g., 37°C).[4]
-
Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
Test Wells: Add sample (e.g., 5 µL of diluted serum) and assay buffer.
-
Sample Blank Wells: Add the same volume of sample and buffer. Do not add substrate until the final analysis step where volume is adjusted.
-
Substrate Blank Wells: Add assay buffer only.
-
Inhibitor Control Wells: Add sample, a specific PON1 inhibitor (e.g., 2-hydroxyquinoline), and assay buffer.[3][4]
-
-
Pre-incubation: Pre-warm the plate at the assay temperature for 5-10 minutes.[4]
-
Initiate Reaction: Start the reaction by adding the substrate solution to all wells except the "Sample Blank" wells.
-
Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance (e.g., at 405-412 nm for p-nitrophenol) or fluorescence (e.g., Ex/Em = 368/460 nm for fluorometric kits) kinetically over a defined period.[4]
-
Data Analysis:
-
Calculate the rate of reaction (Vmax; mOD/min) for each well.
-
Calculate the average rate for each set of triplicates.
-
Corrected Sample Rate = (Average Rate of Test Wells) - (Average Rate of Substrate Blank Wells) - (Average Rate of Sample Blank Wells) .
-
The activity measured in the "Inhibitor Control Wells" represents the contribution from non-PON1 esterases and can be subtracted for a more specific measurement of PON1 activity.
-
References
- 1. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paraoxonase-1 enzyme activity assay for clinical samples: validation and correlation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Paraoxonase 1 Activity Assay Kit (ab241044) | Abcam [abcam.com]
- 5. Validation of PON1 enzyme activity assays for longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Paraoxonase-1 Enzyme Activity Assay for Clinical Samples: Validation and Correlation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Technical Support Center: Enhancing Paraoxon Detection Sensitivity
Welcome to the technical support center for paraoxon detection methodologies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the sensitivity of this compound detection experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The primary methods for this compound detection leverage its potent inhibitory effect on the enzyme acetylcholterase (AChE). These methods include:
-
Enzyme Inhibition-Based Assays (Colorimetric/Photometric): These assays measure the decrease in AChE activity caused by this compound. The remaining enzyme activity is quantified by a color-producing reaction, typically the Ellman's assay, where the substrate acetylthiocholine (ATCh) is hydrolyzed to thiocholine, which then reacts with a chromogen.[1][2]
-
Electrochemical Biosensors: These sensors use an electrode modified with AChE. The inhibition of the enzyme by this compound leads to a measurable change in the electrochemical signal, such as current or potential.[3][4]
-
Fluorescent Assays: These methods rely on the inhibition of AChE, leading to a decrease in the production of a fluorescent product.[5][6] Another approach uses fluorescent probes that are quenched or enhanced upon interaction with this compound or its hydrolysis products.[7][8]
-
Surface-Enhanced Raman Spectroscopy (SERS): This highly sensitive technique detects the unique vibrational "fingerprint" of this compound molecules adsorbed onto a nanostructured metal surface, significantly amplifying the Raman signal.[9][10]
Q2: How can I improve the signal-to-noise ratio in my assay?
A2: Improving the signal-to-noise (S/N) ratio is critical for enhancing sensitivity. Key strategies include:
-
Hardware Optimization: Ensure proper shielding of your equipment to reduce environmental electronic noise. For electrochemical methods, using a Faraday cage can be beneficial.[11]
-
Software Solutions: Signal averaging is a powerful software-based technique where multiple scans or measurements are averaged. Since noise is random, it tends to cancel out, while the consistent signal is reinforced. The S/N ratio improves with the square root of the number of scans.[11]
-
Parameter Optimization: For electrochemical sensors, optimizing parameters like accumulation potential, accumulation time, and pH can significantly enhance the analytical signal.[12][13] For fluorescent assays, adjusting excitation/emission wavelengths and slit widths can reduce background noise.
Q3: What is the "matrix effect" and how can I mitigate it in food or environmental samples?
A3: The matrix effect refers to the interference caused by components of the sample other than the analyte of interest (e.g., fats, proteins, pigments in a food sample).[14] This can either suppress or enhance the analytical signal, leading to inaccurate quantification.
-
Sample Preparation: The most common mitigation strategy is sample cleanup. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) can remove many interfering compounds.[15]
-
Dilution: A simple and effective method is to dilute the final sample extract. This reduces the concentration of interfering matrix components, although it requires an instrument with sufficient sensitivity to still detect the analyte at lower concentrations.[14]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank sample extract that is free of the analyte. This helps to compensate for the matrix effect as the standards and samples will be affected similarly.
Troubleshooting Guides
Acetylcholinesterase (AChE) Inhibition Assays (Colorimetric/Photometric)
| Problem | Possible Cause(s) | Solution(s) |
| High Background Signal / High Blank Reading | 1. Spontaneous hydrolysis of the substrate (e.g., ATCh).2. Contamination of reagents or buffer with interfering substances.3. Insufficient washing steps in microplate assays. | 1. Prepare substrate solutions fresh before use. Optimize pH, as substrate stability can be pH-dependent.2. Use high-purity water and reagents. Filter buffers if necessary.3. Ensure thorough washing between steps to remove unbound reagents. |
| Low or No Enzyme Activity (Control) | 1. Improper storage or handling of the AChE enzyme, leading to denaturation.2. Incorrect buffer pH or ionic strength.3. Expired or degraded substrate. | 1. Store AChE according to manufacturer's instructions (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles.2. Verify the pH of the buffer (typically pH 7.4-8.0 for AChE).3. Use a fresh, unexpired substrate solution. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent incubation times for enzyme-inhibitor or enzyme-substrate reactions.2. Pipetting errors leading to variations in reagent volumes.3. Temperature fluctuations during the assay. | 1. Use a timer and stagger the addition of reagents to ensure consistent incubation for all samples.2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.3. Perform incubations in a temperature-controlled environment (e.g., water bath or incubator). |
| Incomplete Inhibition at High this compound Concentrations | 1. Presence of reactivating agents in the sample or reagents.2. Very high concentration of substrate competing with the inhibitor.[16] | 1. Check for potential contamination. Some oximes can reactivate inhibited AChE.[1][2]2. Optimize the substrate concentration. While a higher concentration increases the reaction rate, it can compete with this compound for the enzyme's active site.[16] |
Electrochemical Biosensors
| Problem | Possible Cause(s) | Solution(s) |
| Low Sensitivity or Weak Signal | 1. Poor immobilization of the enzyme on the electrode surface.2. Low conductivity of the electrode modification material.3. Fouling of the electrode surface by sample matrix components. | 1. Optimize the enzyme immobilization protocol (e.g., cross-linker concentration, incubation time).2. Incorporate high-conductivity nanomaterials like graphene or carbon nanotubes into the electrode modification.[17]3. Implement a sample cleanup step. For some sensors, applying a preconcentration potential pulse can help adsorb the analyte while repelling some interferents.[17] |
| Signal Drift or Instability | 1. Leaching of the enzyme or mediator from the electrode surface.2. Unstable reference electrode potential.3. Temperature fluctuations affecting reaction kinetics. | 1. Use a more robust immobilization method, such as covalent bonding or entrapment in a stable polymer matrix.2. Check and, if necessary, refill or replace the reference electrode. Ensure no air bubbles are trapped.3. Use a thermostated electrochemical cell. |
| Interference from Other Compounds | 1. Other electroactive species in the sample (e.g., ascorbic acid, uric acid) are being oxidized/reduced at the working potential.2. Other enzyme inhibitors present in the sample. | 1. Lower the working potential. Using mediators can help achieve this. Incorporating a permselective membrane (like Nafion) can block negatively charged interferents.2. This is a key challenge for inhibition-based biosensors. Use a secondary, highly specific method (like LC-MS) to confirm positive results if specificity is a concern. |
Surface-Enhanced Raman Spectroscopy (SERS)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Reproducibility / High Signal Variation | 1. Inhomogeneous distribution of SERS "hotspots" on the substrate.2. Inconsistent aggregation of colloidal nanoparticles.3. Variability in sample deposition and drying. | 1. Use lithographically fabricated substrates for more uniform nanostructures.[18] For colloidal substrates, map a larger area and average the spectra.[10]2. Precisely control the concentration of the aggregating agent and the mixing conditions.3. Use a controlled deposition method (e.g., spin coating) to create a uniform analyte layer. |
| Weak or No SERS Signal | 1. Low affinity of this compound for the SERS substrate (e.g., gold or silver surface).2. Insufficient analyte concentration at the surface.3. Laser focus is not optimized on the substrate surface. | 1. Functionalize the nanoparticle surface with molecules that have a high affinity for organophosphates.2. Pre-concentrate the sample. For hydrophobic analytes, solvent evaporation techniques can help adsorb molecules onto the substrate.[19]3. Carefully adjust the Z-axis to ensure the laser is focused on the plane of the nanostructures for maximum enhancement. |
| High Fluorescent Background | 1. Contaminants in the sample or on the substrate are fluorescing.2. Intrinsic fluorescence from the sample matrix (e.g., in fruit juice). | 1. Use a laser with a longer wavelength (e.g., 785 nm or 1064 nm) to reduce fluorescence excitation.2. Implement sample cleanup procedures. Photobleach the sample with the laser for a period before acquiring the SERS spectrum. |
Data Presentation: Comparison of Detection Methods
The following tables summarize quantitative data from various studies to provide a comparative overview of different this compound detection methods.
Table 1: Enzyme Inhibition-Based Methods (Colorimetric & Fluorescent)
| Method Type | Key Reagents | Linear Range | Limit of Detection (LOD) | Sample Matrix | Reference |
| Fluorescent-Enzymatic | AChE, ATCh, DACM | 5.5 pM - 0.18 nM | 3.5 pM | Buffer | [6] |
| FRET Biosensor | IAEDANS-labelled EST2-S35C | Starts from 2.0 nM | 0.57 nM | Buffer | [5] |
| Photometric (Microplate) | AChE, ATCh, DTNB | Not specified | Not specified | Buffer | [1] |
Table 2: Electrochemical Biosensors
| Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Sample Matrix | Reference |
| rGO-SPCE | Square Wave Voltammetry | 1.0 µM - 30 µM | 0.26 µM | Tap Water, Juices | [17] |
| Au-Ag Core–Shell/Graphene/PEDOT:PSS/GCE | Differential Pulse Voltammetry | 0.2 µM - 100 µM | 10 nM | Buffer | [3] |
| Ti3C2Tx/MWCNT-OH | Not specified | 0.1 µM - 100 µM | 10 nM | Grapes | [20] |
| CeO2 Nanozyme (for Methyl this compound) | Cyclic Voltammetry | 0.1 µM - 100 µM | 0.06 µM | Herbal Samples | [12][13] |
Table 3: Surface-Enhanced Raman Spectroscopy (SERS)
| SERS Substrate | Technique | Limit of Detection (LOD) | Sample Matrix | Reference |
| Silver Mirror-like Micro-pyramids | SERS Mapping | Attomolar (10⁻¹⁸ M) concentrations detected | Buffer | [10] |
| Gold Nanofinger Sensors | SERS | 35 ppt (in water) | Drinking Water, Apple Skin | [21] |
| Colloidal Gold Nanoparticles | SERS with Swabbing | 1 ppm | Apple Skin | [9] |
Experimental Protocols
Key Protocol 1: AChE Inhibition Assay (Photometric, based on Ellman's Method)
This protocol is adapted from a microplate-based assay for assessing AChE inhibition.[1]
-
Reagent Preparation:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
AChE solution (e.g., from electric eel) in PBS.
-
This compound standards, serially diluted in PBS or an appropriate solvent.
-
Substrate/Chromogen Mix: Prepare fresh by mixing acetylthiocholine chloride (ATChCl, final concentration 1 mM) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, final concentration 0.4 mg/mL) in PBS.
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of AChE solution to each well.
-
Add 10 µL of this compound standard or sample to the appropriate wells. For control wells (uninhibited enzyme), add 10 µL of deionized water or buffer.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme inhibition.
-
Initiate the reaction by adding 40 µL of the freshly prepared ATChCl/DTNB mixture to each well.
-
Immediately begin reading the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, mAU/min) for each well.
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Control)] * 100
-
Key Protocol 2: Electrochemical Detection using a Modified Electrode
This protocol provides a general workflow for this compound detection based on the principles of modified screen-printed or glassy carbon electrodes.[3][17]
-
Electrode Preparation:
-
Polish the bare electrode (e.g., Glassy Carbon Electrode) with alumina slurry, then sonicate in ethanol and water to clean the surface.
-
Prepare the nanocomposite modification material (e.g., reduced graphene oxide, rGO).
-
Drop-cast a small volume (e.g., 5-10 µL) of the nanocomposite suspension onto the electrode surface and allow it to dry completely.
-
If using an enzyme-based sensor, immobilize AChE onto the modified surface, often using a cross-linker like glutaraldehyde.
-
-
Electrochemical Measurement:
-
Set up a three-electrode system (working, reference, counter electrode) in an electrochemical cell containing a supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).
-
Perform electrochemical measurements using a technique like Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) in the presence of this compound.
-
For methods involving preconcentration, apply a specific potential for a set time before the measurement scan to accumulate this compound on the electrode surface.[17]
-
-
Data Analysis:
-
Measure the peak current response corresponding to the electrochemical reaction of this compound.
-
Construct a calibration curve by plotting the peak current versus the this compound concentration.
-
Determine the concentration of unknown samples by interpolating their peak current on the calibration curve.
-
Key Protocol 3: SERS Detection using Colloidal Nanoparticles
This protocol describes a simple "swab and test" method for detecting pesticides on a surface like fruit skin.[9]
-
Reagent and Substrate Preparation:
-
Synthesize or purchase colloidal gold or silver nanoparticles.
-
Prepare this compound standards in a suitable solvent (e.g., ethanol).
-
-
Sample Collection and Measurement:
-
Spike a surface (e.g., a piece of apple skin) with a known concentration of this compound and allow the solvent to evaporate.
-
Use a cotton swab to thoroughly wipe the contaminated area.
-
Place the head of the swab into a vial containing the colloidal nanoparticle solution. Vortex briefly to transfer the analyte from the swab to the colloid.
-
An aggregating agent (e.g., NaCl) may be added to induce nanoparticle aggregation, which creates "hotspots" and enhances the SERS signal.
-
Transfer a small aliquot of the mixture onto a microscope slide or into a cuvette.
-
Acquire the SERS spectrum using a Raman spectrometer with an appropriate excitation laser (e.g., 785 nm).
-
-
Data Analysis:
-
Identify the characteristic Raman peaks for this compound in the collected spectrum.
-
For quantitative analysis, create a calibration curve by plotting the intensity of a major characteristic peak against the this compound concentration.
-
Mandatory Visualizations
Caption: Signaling pathway of AChE inhibition by this compound for colorimetric detection.
Caption: General experimental workflow for an AChE-based electrochemical biosensor.
Caption: Workflow for this compound detection using Surface-Enhanced Raman Spectroscopy (SERS).
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Electrochemical Sensors based on Gold–Silver Core–Shell Nanoparticles Combined with a Graphene/PEDOT:PSS Composite Modified Glassy Carbon Electrode for this compound-ethyl Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in non-enzymatic electrochemical sensor development for the detection of organophosphorus pesticides in food and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A FRET Approach to Detect this compound among Organophosphate Pesticides Using a Fluorescent Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive enzymatic method for this compound detection based on enzyme inhibition and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescent silicate materials for the detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical detection of methyl-paraoxon based on bifunctional cerium oxide nanozyme with catalytic activity and signal amplification effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of a Brain Acetylcholinesterase Extraction Method and Kinetic Constants after Methyl-Paraoxon Inhibition in Three Brazilian Fish Species | PLOS One [journals.plos.org]
- 17. Preconcentration-enhanced electrochemical detection of this compound in food and environmental samples using reduced graphene oxide-modified disposable sensors - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Strategies for SERS Detection of Organochlorine Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Ultrasensitive non-enzymatic electrochemical detection of this compound-ethyl in fruit samples using 2D Ti3C2Tx/MWCNT-OH - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
minimizing animal-to-animal variability in paraoxon studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize animal-to-animal variability in paraoxon studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Question: Why am I observing high variability in paraoxonase 1 (PON1) activity within the same experimental group?
Answer:
High inter-individual variability in PON1 activity is a common challenge and can be attributed to a combination of genetic, environmental, and technical factors.[1][2][3]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms | Animals, even from the same strain, can have genetic variations in the PON1 gene that significantly affect enzyme activity and concentration.[2][4][5] Consider genotyping animals for key PON1 polymorphisms (e.g., the equivalent of human Q192R and L55M) if feasible. Alternatively, use statistical methods to account for this genetic variance. |
| Environmental Factors | Diet, housing conditions, and exposure to other xenobiotics can modulate PON1 levels.[1][3][6] Ensure strict standardization of diet, as components like lipids and antioxidants can alter PON1 activity.[1][7] Maintain consistent housing conditions (temperature, light cycle, cage density) for all animals. |
| Technical Assay Variability | Inconsistent sample handling, storage, or assay conditions are major sources of error.[8][9] Implement a standardized protocol for blood collection, serum/plasma separation, and storage. Avoid repeated freeze-thaw cycles and store samples at -80°C for long-term stability.[8][9][10] Standardize assay temperature, as even a 1°C change can alter activity by ~4.5%.[9] |
| Underlying Health Status | Subclinical infections or stress can induce an inflammatory response, which may affect PON1 levels. Acclimatize animals properly before starting the experiment and monitor for any signs of illness. |
Question: My results show inconsistent or no dose-response relationship after this compound administration. What could be wrong?
Answer:
An inconsistent dose-response can result from factors affecting the bioavailability of this compound or the measurement of its effects.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable PON1 Baseline Activity | High variability in baseline PON1 activity between animals will lead to different rates of this compound detoxification, masking the dose-response effect.[4] Measure baseline PON1 activity for all animals before this compound administration. This data can be used to normalize results or as a covariate in statistical analysis.[11] |
| Inaccurate Dosing | Errors in dose calculation or administration can lead to inconsistent exposure. Double-check all dose calculations based on the most recent animal weights. Ensure consistent administration technique (e.g., subcutaneous, intramuscular) and volume for all animals.[12][13] |
| Timing of Sample Collection | The timing of blood sampling after this compound administration is critical for observing the desired effect. The toxic signs of this compound poisoning manifest at different times depending on the dose.[12][14] Conduct a pilot study to determine the optimal time points for sample collection that capture the peak effect and subsequent recovery phase. |
| Assay Interference | Hemolysis, lipemia, or icterus in samples can interfere with spectrophotometric assays.[10][15] Visually inspect all samples before analysis. If samples are compromised, they may need to be excluded. Hemolysis, in particular, has been shown to cause an overestimation of PON1 activity.[15] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to variability in animal PON1 studies?
A1: The primary factors are a combination of intrinsic (genetic) and extrinsic (environmental and technical) variables.
-
Genetic Factors: Polymorphisms in the PON1 gene are a major determinant of both the enzyme's concentration and its catalytic efficiency towards different substrates, including this compound.[2][4][16]
-
Environmental Factors: Diet is a significant modulator; for instance, high-fat diets or those rich in certain antioxidants can alter PON1 expression and activity.[1][7][17] Other factors include age, sex, and exposure to environmental chemicals that can induce or inhibit PON1.[1][6]
-
Technical Factors: These include pre-analytical variables like sample collection (serum vs. plasma), use of anticoagulants (EDTA irreversibly inhibits PON1), storage conditions (temperature and duration), and freeze-thaw cycles.[8][10][18] Analytical variables include the choice of substrate, buffer pH, and reaction temperature.[9]
Q2: How can I standardize my experimental protocol to minimize variability?
A2: Standardization is key.
-
Animals: Use a single, well-characterized animal strain from a reputable supplier. House animals under identical, controlled conditions (diet, water, temperature, humidity, light cycle).[19] Allow for a sufficient acclimatization period before beginning the study.
-
Dosing: Administer this compound at the same time of day for all animals to account for circadian rhythms. Ensure precise, consistent dosing techniques.[12][20]
-
Sample Handling: Develop and strictly follow a standard operating procedure (SOP) for blood collection, processing, and storage.[21] Aliquot samples upon collection to avoid multiple freeze-thaw cycles.[18]
-
Assay Performance: Use a validated, high-throughput assay method.[8][22] Run samples from different experimental groups on the same plate to minimize inter-assay variability. Include control samples on each plate to monitor for plate-to-plate variation.[18]
Q3: What statistical approaches can help manage unavoidable variability?
A3: Several statistical methods can be employed.
-
Blocking: Group animals into "blocks" based on a factor known to influence PON1 activity, such as initial body weight or litter.[11] This ensures that each treatment group has a similar distribution of the blocking factor.
-
Analysis of Covariance (ANCOVA): If you measure a variable that is expected to be related to the outcome (e.g., baseline PON1 activity), you can use it as a covariate in your analysis. This statistically adjusts the results to account for the influence of the covariate.[11]
-
Randomization: Randomly assign animals to treatment groups to ensure that uncontrolled sources of variation are distributed evenly among the groups.[23][24]
Data Summary Tables
Table 1: Impact of Pre-Analytical and Analytical Variables on PON1 Activity Measurement
| Variable | Effect on PON1 Activity | Recommendations | Source |
| Storage Temperature | Stable for up to 2 years at -80°C.[8][9] Significant decrease after 1 month at -20°C.[15] | For long-term storage, use -80°C. Avoid -20°C for storage beyond a few weeks. | [8][9][15] |
| Freeze-Thaw Cycles | No significant changes up to 4 cycles in samples stored for <2 years.[8][9] Significant effects can be seen in samples stored long-term.[8] | Aliquot samples after collection to minimize freeze-thaw cycles. | [8][9] |
| Anticoagulant | EDTA irreversibly inhibits PON1 activity.[18] Lithium heparin may cause a slight decrease compared to serum.[10] | Use serum or plasma collected with sodium heparin. Do not use EDTA. | [10][18] |
| Assay Temperature | Activity increases with temperature. A 1°C increase can raise activity by ~4.5%.[9] | Use a temperature-controlled plate reader set between 25°C and 37°C and maintain consistency across all assays. | [9] |
| Sample Hemolysis | Can cause significant overestimation of PON1 activity. | Visually inspect samples and discard hemolyzed samples. | [15] |
Detailed Experimental Protocols
Protocol: Spectrophotometric Measurement of PON1 Activity (Arylesterase)
This protocol is adapted from established methods for measuring the arylesterase activity of PON1, which is a reliable indicator of PON1 enzyme levels and is not affected by the Q192R polymorphism.[8]
Materials:
-
Temperature-controlled microplate spectrophotometer
-
UV-transparent 96-well plates
-
Animal serum or plasma samples
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0) containing 1 mM CaCl₂
-
Substrate Solution: Phenyl acetate in assay buffer (final concentration 1 mM)
-
Calibrated pipettes
Procedure:
-
Sample Preparation:
-
Thaw frozen serum/plasma samples on ice.
-
Centrifuge samples briefly to pellet any debris.
-
Prepare dilutions of your samples in Assay Buffer. The optimal dilution factor should be determined in a pilot experiment to ensure the reaction rate is linear.
-
-
Assay Setup:
-
Pre-set the microplate reader to the desired temperature (e.g., 25°C or 37°C).
-
Add 20 µL of diluted sample to each well of the 96-well plate in triplicate.
-
Include a blank control (Assay Buffer only) in triplicate.
-
-
Initiate Reaction:
-
Add 180 µL of the pre-warmed Substrate Solution to each well to start the reaction.
-
Mix the plate for 5 seconds using the plate reader's mixing function.[18]
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 270 nm.
-
Take readings every 15-30 seconds for a total of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of hydrolysis (Vmax; mOD/min) from the linear portion of the kinetic curve for each well.
-
Subtract the average rate of the blank wells (non-enzymatic hydrolysis) from the sample wells.
-
Calculate PON1 activity using the molar extinction coefficient of phenol. One unit of arylesterase activity is defined as 1 µmol of phenol formed per minute.
-
Visualizations
Caption: Key factors contributing to animal-to-animal variability in PON1 activity.
Caption: Standardized workflow for a this compound study to minimize variability.
Caption: Troubleshooting workflow for high data variability in this compound studies.
References
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Genetic and environmental factors modulating serum concentrations and activities of the antioxidant enzyme paraoxonase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARAOXONASE 1 (PON1) AS A GENETIC DETERMINANT OF SUSCEPTIBILITY TO ORGANOPHOSPHATE TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The effect of polymorphism of PON1 gene on paraoxonase-1 levels and biochemical parameters of the blood serum in Holstein cattle | Semantic Scholar [semanticscholar.org]
- 6. Determinants of Variation in Human Serum Paraoxonase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validation of PON1 enzyme activity assays for longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paraoxonase-1 Enzyme Activity Assay for Clinical Samples: Validation and Correlation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Preanalytical variables affecting the measurement of serum paraoxonase-1 activity in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paraoxonase (PON)-1: a brief overview on genetics, structure, polymorphisms and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological and dietary modulators of paraoxonase 1 (PON1) activity and expression: the hunt goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Acute this compound-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. scispace.com [scispace.com]
- 24. ncid.unav.es [ncid.unav.es]
Validation & Comparative
Paraoxon vs. Diazoxon: A Comparative Guide for PON1 Substrate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of paraoxon and diazoxon as substrates for the enzyme Paraoxonase 1 (PON1). Understanding the kinetic differences and experimental considerations for these two organophosphorus compounds is crucial for research in toxicology, pharmacology, and drug development. This document summarizes key performance data, outlines detailed experimental protocols, and provides visual diagrams to illustrate the enzymatic reaction and experimental workflow.
Performance Comparison: this compound vs. Diazoxon
Paraoxonase 1 (PON1) is an esterase with a significant role in the detoxification of organophosphorus compounds. The efficiency of this detoxification is highly dependent on the specific substrate and the genetic polymorphisms of the PON1 enzyme, particularly the Q192R polymorphism.
Key Findings:
-
Diazoxon: PON1 hydrolyzes diazoxon with high catalytic efficiency. Notably, both major PON1 alloforms, PON1Q192 and PON1R192, hydrolyze diazoxon with similar efficiency. This makes diazoxon a useful substrate for determining overall PON1 activity levels, as the results are less confounded by the Q192R polymorphism.[1][2][3] In vivo studies have demonstrated that PON1 plays a major role in the detoxification of diazoxon.[4]
-
This compound: The hydrolysis of this compound by PON1 is highly dependent on the Q192R polymorphism. The PON1R192 alloform is significantly more efficient at hydrolyzing this compound than the PON1Q192 alloform.[1][2][5] Despite this, the overall catalytic efficiency of PON1 for this compound is considered too low to provide effective in vivo protection against this compound exposure.[1][6] This substrate-dependent difference is a critical consideration in studies investigating organophosphate toxicity and individual susceptibility.
Quantitative Data Summary
The following table summarizes the kinetic parameters for the hydrolysis of this compound and diazoxon by different human PON1 alloforms. These values highlight the substrate- and alloform-dependent nature of PON1 activity.
| Substrate | PON1 Alloform | Km (mM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| Diazoxon | PON1Q192 | 0.52 | Data not available | Nearly equivalent to R192 |
| PON1R192 | 0.27 | Data not available | Nearly equivalent to Q192 | |
| This compound | PON1Q192 | Data not available | Data not available | ~9-fold lower than R192 |
| PON1R192 | Data not available | Data not available | ~9-fold higher than Q192 |
Note: While specific Vmax values were not consistently available in the reviewed literature, the relative catalytic efficiencies are well-established. The PON1R192 alloform has a higher affinity (lower Km) for diazoxon.[2]
Experimental Protocols
Accurate measurement of PON1 activity is fundamental for research in this field. Below are detailed methodologies for spectrophotometric PON1 activity assays using this compound and diazoxon as substrates.
PON1 Activity Assay Protocol (General)
This protocol can be adapted for both this compound and diazoxon with substrate-specific modifications as indicated.
Materials:
-
Human serum or plasma samples (heparinized plasma is recommended as PON1 is a Ca2+-dependent enzyme)[7]
-
Tris-HCl buffer (e.g., 50-100 mM, pH 8.0-8.5) containing CaCl2 (e.g., 1-2 mM)[8]
-
This compound or Diazoxon stock solution in a suitable solvent (e.g., ethanol)
-
96-well microplate (UV-transparent for spectrophotometric readings)
-
Microplate spectrophotometer
Procedure:
-
Sample Preparation: Dilute serum or plasma samples in Tris-HCl buffer. The optimal dilution factor should be determined empirically but a 1:10 to 1:80 dilution is a common starting point.[9]
-
Reaction Setup:
-
Add a specific volume of the diluted sample to each well of the 96-well plate.
-
Prepare a blank for each sample containing the diluted sample and buffer but no substrate.
-
-
Initiation of Reaction: Add the substrate (this compound or diazoxon) to each well to initiate the enzymatic reaction. The final concentration of the substrate should be optimized based on the Km values.
-
Measurement: Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature (typically 25°C or 37°C).[8]
-
For this compound: Monitor the increase in absorbance at 405-412 nm due to the formation of p-nitrophenol.
-
For Diazoxon: The hydrolysis product is 2-isopropyl-4-methyl-6-hydroxyprimidine. The specific wavelength for monitoring this product should be determined based on its spectral properties.
-
-
Data Analysis: Calculate the rate of hydrolysis from the linear portion of the absorbance versus time curve. PON1 activity is typically expressed as nmol of product formed per minute per mL of serum or plasma (U/L).
Visualizations
Enzymatic Hydrolysis by PON1
This diagram illustrates the enzymatic reaction where PON1 hydrolyzes both this compound and diazoxon, resulting in the formation of their respective metabolites.
Caption: Enzymatic breakdown of this compound and diazoxon by PON1.
Experimental Workflow for PON1 Activity Assay
This flowchart outlines the key steps in performing a PON1 activity assay.
References
- 1. PARAOXONASE 1 (PON1) AS A GENETIC DETERMINANT OF SUSCEPTIBILITY TO ORGANOPHOSPHATE TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paraoxonase 1 (PON1) Status and Substrate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and dietary modulators of paraoxonase 1 (PON1) activity and expression: the hunt goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic efficiency determines the in-vivo efficacy of PON1 for detoxifying organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paraoxonases-1, -2 and -3: What are their Functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of PON1 enzyme activity assays for longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
Paraoxon vs. Sarin: A Comparative Guide to Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of paraoxon and sarin as inhibitors of acetylcholinesterase (AChE), focusing on their mechanism, inhibitory potency, and the experimental methods used for their characterization. This compound, the active metabolite of the insecticide parathion, and sarin, a highly potent nerve agent, are both organophosphorus (OP) compounds that exert their toxicity through the potent and irreversible inhibition of AChE.[1][2][3][4] Understanding the nuances of their interaction with AChE is critical for toxicology, pharmacology, and the development of effective countermeasures.
Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase
The primary mechanism of toxicity for both this compound and sarin is the inhibition of acetylcholinesterase, a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts.[5][6][7]
-
Phosphorylation: Both compounds act by phosphorylating a specific serine hydroxyl group within the active site of the AChE enzyme.[3][6][7][8] This reaction forms a highly stable, covalent phosphorus-oxygen bond between the inhibitor and the enzyme.[5]
-
Enzyme Inactivation: The resulting phosphorylated enzyme is inactive and unable to perform its physiological function of breaking down acetylcholine.[5][7]
-
Cholinergic Crisis: The failure to hydrolyze ACh leads to its accumulation in the nervous system, causing hyperstimulation of muscarinic and nicotinic cholinergic receptors.[2][4][5][6] This overstimulation results in a "cholinergic crisis," characterized by a cascade of severe symptoms including seizures, respiratory arrest, and ultimately, death.[4][5]
-
Aging: Following phosphorylation, the enzyme-inhibitor complex can undergo a process called "aging."[8][9] This process involves the dealkylation, or loss of an alkyl group, from the phosphorus atom attached to the enzyme.[8] The aged enzyme-inhibitor complex is even more stable and is resistant to reactivation by standard oxime antidotes.[5][9] The half-life for the aging of sarin-inhibited AChE is approximately 5 hours.[8]
Quantitative Comparison of Inhibitory Potency
While both compounds are potent inhibitors, sarin is significantly more powerful than this compound. The inhibitory potential of these compounds is often quantified by parameters such as the bimolecular rate constant of inhibition (kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The table below summarizes key kinetic parameters for the interaction of this compound and sarin with AChE.
| Parameter | This compound | Sarin | Significance |
| Inhibition Rate Constant (kᵢ) | 2.2 x 10⁶ M⁻¹min⁻¹[10] | 7.4 x 10⁸ M⁻¹min⁻¹[8] | Measures the rate of phosphorylation of AChE. Sarin inhibits AChE over 300 times faster than this compound. |
| Spontaneous Reactivation Rate | 0.022 h⁻¹[10] | Very slow (half-life of hours to days)[8] | The rate at which the inhibited enzyme recovers activity without an antidote. Both rates are extremely slow, signifying irreversible inhibition. |
| Aging Rate / Half-life | Rate Constant: 0.022 h⁻¹[10] | Half-life: ~3-7 hours[8][9] | The rate at which the inhibited enzyme becomes resistant to oxime reactivators. Sarin-inhibited AChE ages relatively quickly. |
Experimental Protocols: Measuring Acetylcholinesterase Inhibition
The most common method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman.[11] This assay is adaptable for high-throughput screening in microplate formats.[12][13]
Principle of the Ellman Assay
The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of color change is directly proportional to AChE activity.
Generalized Protocol for IC₅₀ Determination
-
Reagent Preparation:
-
Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4 or Tris-HCl at pH 7.0.[14][15]
-
AChE Solution: Prepare a stock solution of acetylcholinesterase (e.g., from human recombinant sources or electric eel) in the buffer to a known concentration (e.g., 50 mU/mL).[12]
-
Inhibitor Solutions: Prepare serial dilutions of this compound and sarin in the buffer or an appropriate solvent like DMSO.
-
Substrate Solution: Prepare a solution of acetylthiocholine (ATCh) in deionized water.[12]
-
Chromogen Solution: Prepare a solution of DTNB in the buffer.[12]
-
-
Assay Procedure (96-well plate format):
-
Enzyme-Inhibitor Incubation: To each well, add the AChE solution. Then, add varying concentrations of the inhibitor (this compound or sarin) or a vehicle control (e.g., DMSO).[12] Incubate the plate for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[12][14][16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the ATCh substrate and DTNB chromogen to all wells.[12]
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate Reaction Rates: Determine the rate of change in absorbance (V) for each inhibitor concentration.
-
Calculate Percent Inhibition: Calculate the percentage of AChE inhibition for each concentration relative to the vehicle control using the formula: % Inhibition = 100 * (V_control - V_inhibitor) / V_control.
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nationalacademies.org [nationalacademies.org]
- 7. mdpi.com [mdpi.com]
- 8. Sarin - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Counteracting Poisoning with Chemical Warfare Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitive determination of organophosphate pesticides using acetylcholinesterase and silver nanoparticle as colorimetric probe [eeer.org]
- 16. 2.3. Determination of cholinesterase activity [bio-protocol.org]
A Comparative Guide to Modern and Conventional Methods for Paraoxon Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel fluorescence-based detection method for paraoxon against established analytical techniques. The objective is to offer a clear perspective on the performance, methodology, and underlying principles of these methods to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to this compound and its Detection
This compound is the active metabolite of the organophosphate pesticide parathion. It is a potent and irreversible inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and potentially severe health effects, including respiratory failure and death.[1][2] Given its high toxicity, sensitive and reliable methods for the detection of this compound in various matrices, including environmental and biological samples, are of paramount importance.
Traditional methods for this compound detection, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are well-established and offer high accuracy and specificity. However, they often require sophisticated instrumentation, extensive sample preparation, and long analysis times. Enzyme-based assays, while simpler, can be prone to interference. This has spurred the development of novel detection platforms that aim to provide rapid, sensitive, and selective analysis.
This guide focuses on a new fluorescence-based method utilizing copper nanoclusters and manganese dioxide nanosheets (Cu NCs/MnO₂), and compares its performance with conventional GC, HPLC, and acetylcholinesterase (AChE) inhibition assays.
Comparative Analysis of Detection Methods
The following table summarizes the key performance metrics for the different this compound detection methods.
| Method | Principle | Limit of Detection (LOD) | Linear Range | Analysis Time | Advantages | Disadvantages |
| New Method: Cu NCs/MnO₂ Fluorescence | Fluorescence quenching and recovery | 0.22 ng/mL | 1.0 - 3.5 ng/mL | ~30 hours (including incubation) | High sensitivity, good selectivity | Long incubation time, multi-step process |
| Gas Chromatography (GC-NPD) | Separation based on volatility and detection by a nitrogen-phosphorus detector | ~2-10 ng/g | 1 - 500 ng/mL | 30-60 minutes | High selectivity, well-established, suitable for complex matrices | Requires derivatization for some analytes, expensive equipment, skilled operator needed |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity and detection by UV absorbance | 0.05 - 6.8 µg/mL | Wide range, e.g., 0.5 - 50 mg/L | 15-30 minutes | High precision, suitable for non-volatile compounds, various detectors available | Lower sensitivity than GC for some compounds, matrix effects can be an issue |
| AChE Inhibition Assay (Colorimetric) | Enzymatic reaction and color change | ~5.5 x 10⁻¹² to 1.8 x 10⁻¹⁰ mol L⁻¹ | Narrow range | 15-60 minutes | Simple, rapid, low cost | Prone to interference from other enzyme inhibitors, less specific |
Experimental Protocols
New Method: Cu Nanocluster/MnO₂ Nanosheets Fluorescence Assay
This method is based on the principle of fluorescence resonance energy transfer (FRET) between copper nanoclusters (Cu NCs) as the fluorophore and manganese dioxide (MnO₂) nanosheets as the quencher. The presence of this compound inhibits the enzymatic activity of butyrylcholinesterase (BChE), which in turn affects the fluorescence recovery of the system.
Materials:
-
Copper nanoclusters (Cu NCs)
-
Manganese dioxide (MnO₂) nanosheets
-
Butyrylcholinesterase (BChE)
-
Butyrylthiocholine (BTCh)
-
This compound standard solutions
-
Phosphate buffered saline (PBS)
Protocol:
-
Preparation of the Sensing Platform: Mix Cu NCs and MnO₂ nanosheets in a buffer solution. The fluorescence of the Cu NCs will be quenched by the MnO₂ nanosheets.
-
Enzymatic Reaction: In a separate tube, incubate BChE with different concentrations of this compound for a specific time (e.g., 30 minutes) to allow for enzyme inhibition.
-
Substrate Addition: Add BTCh to the BChE-paraoxon mixture. In the absence of this compound, BChE will hydrolyze BTCh to thiocholine.
-
Fluorescence Measurement: Introduce the solution from step 3 to the Cu NCs/MnO₂ platform. The thiocholine produced will reduce the MnO₂ nanosheets, leading to the recovery of the Cu NCs' fluorescence. The presence of this compound will inhibit this process, resulting in a lower fluorescence signal.
-
Quantification: The concentration of this compound is determined by the degree of fluorescence quenching, with a higher concentration of this compound resulting in a lower fluorescence intensity.
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
GC-NPD is a highly selective method for the analysis of nitrogen- and phosphorus-containing compounds like this compound.
Materials:
-
Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD)
-
Capillary column suitable for pesticide analysis (e.g., HP-5ms)
-
Helium or Nitrogen as carrier gas
-
This compound standard solutions
-
Organic solvents for extraction (e.g., ethyl acetate, hexane)
Protocol:
-
Sample Preparation: Extract this compound from the sample matrix using a suitable organic solvent. This may involve liquid-liquid extraction or solid-phase extraction (SPE). The extract is then concentrated.
-
Injection: Inject a small volume of the concentrated extract into the heated inlet of the gas chromatograph.
-
Separation: The sample is vaporized and carried by the inert gas through the capillary column. Separation of components is achieved based on their boiling points and interaction with the stationary phase of the column.
-
Detection: As this compound elutes from the column, it enters the NPD. The detector selectively responds to compounds containing nitrogen and phosphorus, generating an electrical signal.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique for separating and quantifying components in a liquid mixture.
Materials:
-
High-performance liquid chromatograph with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of acetonitrile and water)
-
This compound standard solutions
-
Solvents for sample preparation
Protocol:
-
Sample Preparation: Similar to GC, extract this compound from the sample matrix and dissolve it in a solvent compatible with the mobile phase.
-
Injection: Inject a defined volume of the sample solution into the HPLC system.
-
Separation: The mobile phase carries the sample through the C18 column. This compound is separated from other components based on its polarity and affinity for the stationary phase.
-
Detection: As this compound elutes from the column, it passes through the UV detector. The detector measures the absorbance of UV light at a specific wavelength (e.g., 276 nm for this compound), which is proportional to its concentration.
-
Quantification: The concentration of this compound is calculated by comparing its peak area to a calibration curve prepared from standard solutions.
Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)
This assay is based on the inhibition of AChE by this compound and the subsequent colorimetric detection of the enzyme's activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCh) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound standard solutions
-
Buffer solution (e.g., phosphate buffer)
-
Microplate reader or spectrophotometer
Protocol:
-
Enzyme Inhibition: Incubate the AChE enzyme with various concentrations of this compound for a set period.
-
Enzymatic Reaction: Add the substrate ATCh to the mixture. AChE hydrolyzes ATCh to thiocholine.
-
Color Development: Add DTNB to the solution. Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).
-
Measurement: Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) using a microplate reader or spectrophotometer.
-
Quantification: The presence of this compound will inhibit the enzyme, leading to a decrease in the production of the colored product and thus a lower absorbance. The concentration of this compound is inversely proportional to the measured absorbance.
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound in a cholinergic synapse.
Experimental Workflow of the Cu NCs/MnO₂ Fluorescence Detection Method
Caption: Experimental workflow for the detection of this compound using the Cu NCs/MnO₂ fluorescence method.
References
Navigating the Nuances of Paraoxon Adduct Detection: A Comparative Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the study of organophosphate (OP) exposure, the specificity of antibodies against paraoxon-adducted proteins is a critical parameter. This guide provides an objective comparison of antibody performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagents for your research.
The development of antibodies that can specifically recognize proteins adducted by this compound, the toxic metabolite of the insecticide parathion, is essential for creating sensitive and specific diagnostics and for studying the mechanisms of OP toxicity. A significant challenge in this field is the potential for cross-reactivity with proteins modified by other structurally similar OPs. This guide delves into the comparative performance of antibodies developed against OP-adducted proteins, with a focus on the principles of specificity and cross-reactivity.
Performance Comparison of Antibodies Against Organophosphate-Adducted Proteins
The specificity of monoclonal antibodies (mAbs) generated against organophosphate-adducted proteins is a key determinant of their utility. While comprehensive datasets directly comparing a wide range of anti-paraoxon adduct antibodies are limited in publicly available literature, studies on antibodies against other OP adducts, such as those from nerve agents, provide valuable insights into expected performance and cross-reactivity profiles.
The following table summarizes representative data on the cross-reactivity of monoclonal antibodies raised against different organophosphate adducts of human serum albumin (HSA). This data is based on studies of closely related OP compounds and serves as a model for the type of characterization necessary for anti-paraoxon adduct antibodies. The ideal antibody would exhibit high reactivity with its target adduct and minimal reactivity with other OP adducts or unmodified protein.
| Antibody (Immunogen) | Target Adduct | Cross-Reactivity with other OP-HSA Adducts (%) | Unmodified HSA Reactivity |
| mAb-POX-HSA | This compound-HSA | This compound (100%), Parathion-methyl (~20%), Chlorpyrifos-oxon (~15%), Diazinon-oxon (~10%) | Minimal |
| mAb-GB-HSA | Sarin (GB)-HSA | GB (100%), Soman (GD) (<5%), VX (<2%) | Minimal[1] |
| mAb-GD-HSA | Soman (GD)-HSA | GD (100%), Sarin (GB) (<5%), VX (<2%) | Minimal[1] |
| mAb-VX-HSA | VX-HSA | VX (100%), Sarin (GB) (<2%), Soman (GD) (<2%) | Minimal[1] |
Note: The data for mAb-POX-HSA is illustrative and based on typical cross-reactivity patterns observed for small molecule-protein adduct antibodies. The data for nerve agent adduct antibodies is derived from published studies and highlights the high degree of specificity that can be achieved.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide comprehensive protocols for key experiments in the development and characterization of antibodies against this compound-adducted proteins.
Synthesis of this compound-Adducted Protein for Immunization and Screening
The generation of high-quality immunogens and screening antigens is the first critical step.
Objective: To covalently attach this compound to a carrier protein, such as Human Serum Albumin (HSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response.
Materials:
-
Human Serum Albumin (HSA) or Keyhole Limpet Hemocyanin (KLH)
-
This compound-ethyl
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
BCA Protein Assay Kit
Procedure:
-
Dissolve HSA or KLH in PBS at a concentration of 10 mg/mL.
-
Prepare a stock solution of this compound-ethyl in a minimal amount of ethanol.
-
Slowly add a 10-fold molar excess of this compound to the protein solution while gently stirring.
-
Incubate the reaction mixture at 37°C for 24 hours.
-
Remove unreacted this compound by extensive dialysis against PBS at 4°C, with at least three buffer changes.
-
Determine the final protein concentration using a BCA assay.
-
Confirm the adduction of this compound to the protein using mass spectrometry, looking for the characteristic mass shift.
Generation of Monoclonal Antibodies
Objective: To produce hybridoma cell lines that secrete monoclonal antibodies specific for this compound-adducted proteins.
Procedure:
-
Immunize BALB/c mice with the this compound-HSA conjugate emulsified in a suitable adjuvant (e.g., Freund's adjuvant). Administer booster injections every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum using an indirect ELISA with this compound-HSA as the coating antigen.
-
Once a high titer is achieved, sacrifice the mouse and harvest the spleen.
-
Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).
-
Select for fused hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to this compound-HSA but not to unmodified HSA using an indirect ELISA.
-
Clone positive hybridomas by limiting dilution to ensure monoclonality.
-
Expand the selected monoclonal hybridomas and purify the antibodies from the culture supernatant using protein A/G affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the specificity of the monoclonal antibodies by assessing their ability to bind to this compound-HSA in the presence of other OP-adducted proteins or free OPs.
Materials:
-
96-well ELISA plates
-
This compound-HSA (coating antigen)
-
Monoclonal antibody of interest
-
Competitor antigens (e.g., parathion-methyl-HSA, chlorpyrifos-oxon-HSA, diazinon-oxon-HSA, unmodified HSA)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of this compound-HSA (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a series of dilutions of the competitor antigens in blocking buffer.
-
In a separate plate or tubes, pre-incubate a fixed, subsaturating concentration of the primary monoclonal antibody with each dilution of the competitor antigens for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the competitor concentration to generate a competition curve and determine the IC50 (the concentration of competitor that inhibits 50% of the antibody binding). The lower the IC50 for a given competitor, the higher the cross-reactivity.
Western Blot for Specificity Confirmation
Objective: To visually confirm the specificity of the antibody for this compound-adducted proteins.
Materials:
-
This compound-HSA and other OP-HSA adducts
-
Unmodified HSA
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary monoclonal antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate the protein samples (this compound-HSA, other OP-HSA adducts, and unmodified HSA) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary monoclonal antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A strong band should only be observed for the lane containing this compound-HSA.
Visualizing the Workflow and Key Relationships
To better understand the processes involved in generating and characterizing these specialized antibodies, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for generating and characterizing antibodies.
The signaling pathway diagram below illustrates the principle of a competitive ELISA for determining antibody specificity.
Caption: Principle of competitive ELISA for cross-reactivity.
References
A Comparative Analysis of Paraoxon Toxicity in Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the differential toxic effects of organophosphates like paraoxon across various cell types is crucial for risk assessment and the development of therapeutic interventions. This guide provides a comparative analysis of this compound toxicity, focusing on key performance metrics in neuronal and non-neuronal cell lines.
This compound, the active metabolite of the insecticide parathion, exerts its primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. However, its toxicity extends beyond cholinergic effects, inducing oxidative stress and apoptosis in a cell-type-dependent manner. This guide synthesizes experimental data on the cytotoxic and mechanistic effects of this compound in SH-SY5Y (human neuroblastoma), HepG2 (human hepatoma), Caco-2 (human colorectal adenocarcinoma), and Jurkat (human T-lymphocyte) cell lines.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a key metric for assessing cytotoxicity. The following table summarizes the available data on the cytotoxic effects of this compound and its parent compound, parathion, in different cell lines. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions such as exposure time.
| Cell Line | Compound | Concentration (µM) | Exposure Time (hours) | Endpoint | Reference |
| Neuronal Cells | |||||
| SH-SY5Y | Methyl this compound | >100 | 24 | >95% Cytotoxicity | [1] |
| Methyl Parathion | ~50 | 48 | Decreased Viability | [2] | |
| NB41A3 (mouse neuroblastoma) | This compound | 420 | 24 | LC50 | [3] |
| Parathion | 660 | 24 | LC50 | [3] | |
| Non-Neuronal Cells | |||||
| HepG2 | Imazalil | 94 ± 12 | 24 | IC50 | [4] |
| Imidacloprid | 624 ± 24 | 24 | IC50 | [4] | |
| Caco-2 | Imazalil | 253.5 ± 3.37 | 24 | IC50 | [4] |
| Imidacloprid | >1000 | 24 | IC50 | [4] |
Mechanisms of this compound-Induced Cell Death
This compound induces cell death primarily through apoptosis, a programmed process of cellular self-destruction. The signaling cascades involved can vary between cell types, highlighting the differential susceptibility to this organophosphate.
The Mitochondrial Apoptotic Pathway
In several cell lines, including the murine T-lymphocytic leukemia cell line EL4, this compound triggers the intrinsic or mitochondrial pathway of apoptosis.[5] This pathway is characterized by the following key events:
-
Disruption of Mitochondrial Membrane Potential: this compound directly affects the mitochondria, leading to a loss of the mitochondrial transmembrane potential.[5]
-
Bax Translocation and Cytochrome c Release: The pro-apoptotic protein Bax is upregulated and translocates to the mitochondria.[5] This promotes the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[5]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[5] Activated caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates.[5][6] Studies in rat prefrontal cortex have shown increased mRNA and protein levels of Bax and caspase-3 following this compound exposure.[6]
References
- 1. Thionate versus Oxon: comparison of stability, uptake, and cell toxicity of ((14)CH(3)O)(2)-labeled methyl parathion and methyl this compound with SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and molecular responses to ethyl-parathion in undifferentiated SH-SY5Y cells provide neurotoxicity pathway indicators for organophosphorus impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Physicochemical Properties of Selected Pesticides as Predictive Factors for Oxidative Stress and Apoptosis-Dependent Cell Death in Caco-2 and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in EL4 cells via activation of mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound Exposure on Expression of Apoptosis-Related Genes, Neuronal Survival, and Astrocyte Activation in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Paraoxonase Activity: A Guide to Reproducible Assays
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of paraoxonase (PON) activity is critical for advancing our understanding of its role in various physiological and pathological processes. This guide provides a comprehensive comparison of commonly used PON activity assays, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The paraoxonase family of enzymes, including PON1, PON2, and PON3, are esterases with broad substrate specificity, implicated in organophosphate detoxification and protection against oxidative stress. The reproducibility of activity assays for these enzymes is paramount for generating reliable and comparable data across different studies and laboratories. This guide delves into the methodologies and reported reproducibility of various spectrophotometric and fluorometric assays for PON1, as well as methods for assessing PON2 and PON3 activity.
Comparative Analysis of Paraoxonase-1 (PON1) Activity Assays
The activity of PON1 is most commonly assessed through its arylesterase and paraoxonase activities, utilizing a variety of substrates. The choice of substrate and assay methodology can significantly impact the reproducibility of the results.
Table 1: Comparison of Reproducibility for Common PON1 Activity Assays
| Assay Type | Substrate | Detection Method | Intra-Assay CV (%) | Inter-Assay CV (%) | Inter-Laboratory CV (%) |
| Arylesterase | Phenyl Acetate | Spectrophotometry (270 nm) | 1.0 - 7.0 | 5.0 - 9.0 | 7.0 |
| Arylesterase | 4-Nitrophenyl Acetate | Spectrophotometry (405-412 nm) | 2.1 - 5.6 | 7.3 - 8.2 | Not Reported |
| Paraoxonase | Paraoxon | Spectrophotometry (405-412 nm) | 1.0 - 5.0 | 3.0 - 9.0 | 5.0 |
| Fluorometric | Proprietary Fluorogenic Substrate | Fluorometry (Ex/Em = 368/460 nm) | < 5.0 (typical) | < 10.0 (typical) | Not Reported |
CV: Coefficient of Variation. Data compiled from multiple sources.[1][2][3] Note that specific CV values can vary based on laboratory-specific conditions and protocols.
Experimental Workflows and Signaling Pathways
A generalized workflow for a spectrophotometric PON activity assay is illustrated below. This diagram outlines the key steps from sample preparation to data acquisition and analysis.
References
A Comparative Analysis of Paraoxon's Effects: In Vitro vs. In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of paraoxon, the active metabolite of the organophosphate pesticide parathion. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways, this document aims to equip researchers with a comprehensive understanding of this compound's toxicological profile across different experimental settings.
Key Findings at a Glance
This compound's primary mechanism of action, the inhibition of acetylcholinesterase (AChE), is consistently observed in both in vitro and in vivo models. However, the translation of in vitro potency to in vivo toxicity is not always direct, highlighting the complex interplay of absorption, distribution, metabolism, and excretion (ADME) processes in a whole-organism system. While in vitro assays offer a controlled environment to dissect molecular mechanisms, in vivo studies provide crucial insights into the systemic and behavioral consequences of this compound exposure.
Quantitative Data Comparison
The following tables summarize key quantitative data from in vitro and in vivo studies on this compound.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (AChE Inhibition) | Mouse Neuroblastoma (NB41A3) | 0.42 mM | [1] |
| SH-SY5Y Human Neuroblastoma | >100 µM (for significant viability loss) | [2] | |
| Rat Brain Homogenate | Not explicitly stated, but potent inhibition observed | ||
| Cell Viability (LC50) | Mouse Neuroblastoma (NB41A3) | 0.42 mM (24 hr exposure) | [1] |
| NT2 Cells | >200 µM (4-day exposure) | [2] |
Table 1: In Vitro Quantitative Data for this compound
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Subcutaneous | 0.33 mg/kg | [3] |
| Mouse | Subcutaneous | 4 mg/kg (in a survival model with treatment) | [4] | |
| Behavioral Effects | Rat | Intraperitoneal | 0.75 and 1.0 mg/kg (depressed response rates) | [5] |
| Neurochemical Effects | Rat | Intrastriatal | 5 mM (significant increase in dopamine release) | [6] |
Table 2: In Vivo Quantitative Data for this compound
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining AChE activity and its inhibition.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
This compound solutions of varying concentrations
-
AChE source (e.g., purified enzyme, brain homogenate, cell lysate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of this compound at various concentrations in an appropriate solvent.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE source to each well.
-
Add the this compound solutions to the respective wells and incubate for a specific period to allow for enzyme inhibition.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to a control (no inhibitor) and calculate the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).
In Vivo Acute Toxicity Study (LD50 Determination) in Rodents
This protocol outlines a general procedure for determining the median lethal dose (LD50) of this compound in rats or mice.
Principle: Animals are administered different doses of this compound, and the mortality rate is observed over a specified period. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the animals in the tested population.
Materials:
-
Wistar rats or Swiss CD-1 mice
-
This compound solution
-
Appropriate vehicle for this compound (e.g., saline, corn oil)
-
Syringes and needles for administration (e.g., subcutaneous, intraperitoneal)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate animals to the laboratory conditions for at least one week before the experiment.
-
Prepare a range of this compound doses based on preliminary range-finding studies.
-
Randomly assign animals to different dose groups, including a control group receiving only the vehicle.
-
Administer the assigned dose of this compound to each animal via the chosen route of administration (e.g., a single subcutaneous injection).[3][4]
-
Observe the animals closely for clinical signs of toxicity at regular intervals (e.g., 5, 10, 15, 30, 60 minutes, and then hourly for several hours) and at least once daily for up to 14 days.[3]
-
Record the number of mortalities in each dose group.
-
Analyze the mortality data using appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value and its confidence limits.
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway and this compound's Mechanism of Action
The primary target of this compound is the enzyme acetylcholinesterase (AChE), which is crucial for the termination of neurotransmission at cholinergic synapses.
Caption: Cholinergic synapse showing ACh release, receptor binding, and enzymatic degradation by AChE, which is inhibited by this compound.
Experimental Workflow for Comparing In Vitro and In Vivo this compound Effects
This diagram illustrates a typical workflow for a comprehensive toxicological evaluation of this compound, integrating both in vitro and in vivo approaches.
Caption: A logical workflow illustrating the integration of in vitro and in vivo data for a comprehensive toxicological assessment of this compound.
This compound-Induced Oxidative Stress and Neuroinflammation
Beyond its primary anticholinergic effects, this compound induces secondary toxicities, including oxidative stress and neuroinflammation, which contribute significantly to its overall neurotoxicity.[4][7][8]
Caption: Signaling cascade of this compound-induced oxidative stress and neuroinflammation, leading to neuronal damage.
Discussion of In Vitro and In Vivo Discrepancies and Correlations
The comparison of in vitro and in vivo data for this compound reveals both consistencies and important differences that underscore the value of an integrated testing strategy.
Acetylcholinesterase Inhibition: The fundamental mechanism of AChE inhibition is well-established in both settings. In vitro assays provide precise IC50 values, quantifying the intrinsic inhibitory potency of this compound. In vivo studies confirm this inhibition in various tissues, including the brain, and link it to the observable cholinergic symptoms. However, the in vivo dose required to produce significant AChE inhibition and toxicity is influenced by metabolic processes. This compound is the active metabolite of parathion, and its formation and detoxification rates in the liver and other tissues are critical determinants of its in vivo potency.
Neurotoxicity: In vitro studies using neuronal cell lines demonstrate this compound-induced cytotoxicity, but often at concentrations higher than those required for AChE inhibition, suggesting that cell death may result from downstream effects of cholinergic overstimulation or other non-cholinergic mechanisms.[1][9] In vivo, the neurotoxic effects are multifaceted, encompassing not only acute cholinergic crisis but also secondary effects like seizures, oxidative stress, neuroinflammation, and long-term behavioral and cognitive deficits.[3][4][8] These complex systemic responses cannot be fully recapitulated in simple in vitro models. For instance, in vivo studies have shown that this compound can alter dopamine release in the striatum, an effect that is modulated by other neurotransmitter systems.[6]
Oxidative Stress and Neuroinflammation: Both in vitro and in vivo studies have demonstrated that this compound exposure leads to increased production of reactive oxygen species (ROS), lipid peroxidation, and the activation of inflammatory pathways.[4][8] In vivo models are particularly valuable for studying the interplay between different cell types in the brain, such as the activation of microglia and astrocytes, and the subsequent release of pro-inflammatory cytokines, which contribute to the progression of neuronal damage.[4]
Conclusion
The toxicological assessment of this compound necessitates a complementary approach utilizing both in vitro and in vivo models. In vitro assays are indispensable for elucidating molecular mechanisms, determining intrinsic potency, and for high-throughput screening of potential antidotes. In vivo studies are essential for understanding the complex interplay of physiological processes that determine the ultimate toxicity of the compound, including its effects on behavior, systemic function, and the development of secondary pathologies such as oxidative stress and neuroinflammation. By integrating data from both experimental paradigms, researchers can build a more complete and predictive model of this compound's toxicity, which is crucial for risk assessment and the development of effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Onset Rate and Intensity of Signs of Organophosphate Poisoning Related to this compound Dose and Survival in Rats | Scripta Medica [aseestant.ceon.rs]
- 4. Acute this compound-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute effects of the organophosphate this compound on schedule-controlled behavior and esterase activity in rats: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. eujournal.org [eujournal.org]
- 9. researchgate.net [researchgate.net]
Correlation of PON1 Genotype with Paraoxon Hydrolysis Rate: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the genetic basis of enzyme activity is paramount for predicting individual responses to xenobiotics. Paraoxonase-1 (PON1) is a critical enzyme in this regard, primarily known for its role in hydrolyzing organophosphate compounds, such as the toxic metabolite paraoxon. The activity of PON1 exhibits significant inter-individual variability, largely attributable to single nucleotide polymorphisms (SNPs) in the PON1 gene. This guide provides a detailed comparison of how key PON1 genotypes correlate with the rate of this compound hydrolysis, supported by experimental data and methodologies.
Key PON1 Polymorphisms and Their Impact on this compound Hydrolysis
Two primary polymorphisms in the PON1 gene have been extensively studied for their influence on the enzyme's hydrolytic activity towards this compound:
-
Q192R (rs662): A substitution of Glutamine (Q) with Arginine (R) at position 192. This polymorphism directly affects the catalytic efficiency of the enzyme. The R-alloform (Arginine) generally hydrolyzes this compound at a much higher rate than the Q-alloform (Glutamine).[1]
-
L55M (rs854560): A substitution of Leucine (L) with Methionine (M) at position 55. This polymorphism is primarily associated with the quantity and stability of the enzyme, where the L-allele is linked to higher serum concentrations of PON1 compared to the M-allele.[2][3]
The interplay between these two polymorphisms is a major determinant of an individual's overall PON1 activity status.
Data Presentation: Genotype vs. Paraoxonase Activity
The following tables summarize quantitative data from various studies, illustrating the effect of the Q192R and L55M polymorphisms on serum paraoxonase activity.
Table 1: Effect of PON1 Q192R Genotype on this compound Hydrolysis Rate
| Genotype | Paraoxonase Activity (Mean ± SD/SEM) | Study Population/Reference |
| 60.5 ± 4.9 U/L | Healthy German Males[2] | |
| QR | 187.8 ± 11.4 U/L (combined with RR) | Healthy German Males[2] |
| RR | 187.8 ± 11.4 U/L (combined with QR) | Healthy German Males[2] |
| 453.5 nmol/min/mL (Median) | Patients undergoing coronary angiography[4] | |
| QR | 1436 nmol/min/mL (Median) | Patients undergoing coronary angiography[4] |
| RR | 2374 nmol/min/mL (Median) | Patients undergoing coronary angiography[4] |
Note: Direct comparison between studies is challenging due to variations in assay conditions and units. 1 U/L often corresponds to 1 µmol/min/L or 1 nmol/min/mL.
Table 2: Effect of PON1 L55M and Combined Genotypes on this compound Hydrolysis
Multiple regression analyses have indicated that while the Q192R polymorphism is the primary determinant of this compound hydrolysis rate, the L55M polymorphism also has a significant, albeit smaller, influence.[5][6] Specifically, individuals with the MM genotype at position 55 exhibit over 50% less activity towards this compound compared to those with LL or LM genotypes, irrespective of their 192 genotype.[5][6] The 192 polymorphism, 55 polymorphism, and serum PON1 concentration have been found to be responsible for approximately 46%, 16%, and 13% of the variation in PON1 activity, respectively.[5][6]
Experimental Protocols
Accurate determination of the correlation between genotype and enzyme activity relies on robust and standardized experimental procedures.
The Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) method is commonly used to determine the Q192R and L55M genotypes.[4][7][8]
Protocol Outline:
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes using a standard salting-out or commercial kit-based method.[7]
-
PCR Amplification: A specific fragment of the PON1 gene containing the polymorphic site (e.g., position 192) is amplified using sequence-specific forward and reverse primers.
-
Restriction Enzyme Digestion: The amplified PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA only if a particular allele is present. For the Q192R polymorphism, the enzyme AlwI is frequently used.[4] The R allele contains the recognition site for AlwI, while the Q allele does not.
-
Gel Electrophoresis: The digested DNA fragments are separated based on size using agarose gel electrophoresis. The resulting band patterns reveal the genotype:
-
QQ Genotype: One larger, uncut fragment.
-
RR Genotype: Two smaller, cut fragments.
-
QR Genotype: Three fragments (one large uncut, two smaller cut).
-
-
Visualization: The DNA bands are stained with a fluorescent dye (e.g., ethidium bromide) and visualized under UV light.[4][9]
The activity of PON1 is most commonly measured by monitoring the hydrolysis of this compound into p-nitrophenol.[10][11]
Protocol Outline:
-
Sample Preparation: Serum or plasma is separated from whole blood by centrifugation.
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl, pH 8.0-8.5) containing calcium chloride (CaCl₂), which is essential for PON1 activity.[10]
-
Initiation of Reaction: The reaction is started by adding the substrate, this compound, to the buffered serum sample.
-
Spectrophotometric Measurement: The rate of formation of the product, p-nitrophenol, is measured by monitoring the increase in absorbance at a specific wavelength (typically 405-412 nm) over time at a controlled temperature (e.g., 25°C or 37°C).[10][12]
-
Calculation of Activity: The enzyme activity is calculated based on the rate of change in absorbance, using the molar extinction coefficient of p-nitrophenol. Activity is generally expressed in units per liter (U/L) or nmol/min/mL, where one unit corresponds to the hydrolysis of 1 micromole of this compound per minute under the specified assay conditions.[10]
Mandatory Visualization
Caption: Experimental workflow for correlating PON1 genotype with paraoxonase activity.
Caption: Relationship between PON1 polymorphisms and this compound hydrolysis activity.
References
- 1. The Hydrolysis Rate of Paraoxonase-1 Q and R Isoenzymes: An In Silico Study Based on In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paraoxonase-1 gene Q192R and L55M polymorphisms and risk of cardiovascular disease in Egyptian patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paraoxonase (PON)-1: a brief overview on genetics, structure, polymorphisms and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymorphism rs662 (Q192R) of paraoxonase-1 and susceptibility to atherosclerosis of the coronary arteries [archivesofmedicalscience.com]
- 5. ClinPGx [clinpgx.org]
- 6. Effect of the molecular polymorphisms of human paraoxonase (PON1) on the rate of hydrolysis of this compound | Semantic Scholar [semanticscholar.org]
- 7. PON1 (Paraoxonase 1) Q192R Gene Polymorphism in Ischemic Stroke among North Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicmed.org [academicmed.org]
- 9. researchgate.net [researchgate.net]
- 10. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric determination of paraoxonase within mouse carrier red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Neurotoxicity of Paraoxon and Chlorpyrifos-oxon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neurotoxic profiles of paraoxon and chlorpyrifos-oxon, the active metabolites of the organophosphate (OP) insecticides parathion and chlorpyrifos, respectively. The primary mechanism of acute toxicity for these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the degradation of the neurotransmitter acetylcholine.[1] However, emerging research indicates the involvement of other, non-cholinergic pathways that contribute to their overall neurotoxicity.[2][3] This document synthesizes experimental data on their comparative potency in AChE inhibition, explores secondary neurotoxic mechanisms such as oxidative stress, and provides detailed experimental protocols and visualizations to support further research.
Primary Mechanism: Acetylcholinesterase (AChE) Inhibition
The canonical mechanism of neurotoxicity for both this compound and chlorpyrifos-oxon is the irreversible inhibition of AChE.[4][5] By phosphorylating a serine residue in the active site of the enzyme, these compounds prevent the breakdown of acetylcholine (ACh) in the synaptic cleft.[4] The resulting accumulation of ACh leads to hyperstimulation of nicotinic and muscarinic cholinergic receptors, causing a "cholinergic crisis" characterized by a range of symptoms from muscle fasciculations to seizures and respiratory failure.[2][4]
While both are potent AChE inhibitors, their interaction dynamics with the enzyme can differ, particularly at varying concentrations. Studies suggest the existence of a peripheral binding site on the AChE molecule which, when occupied, can alter the rate of active site phosphorylation.[5][6]
Quantitative Comparison of AChE Inhibition
The potency of these compounds as AChE inhibitors can be quantified by parameters such as the bimolecular inhibitory rate constant (k_i) and the half-maximal inhibitory concentration (IC50).
| Parameter | This compound (PO) | Chlorpyrifos-oxon (CPO) | Species/System | Reference |
| k_i (High Conc.; 1-100 nM) | 0.0216 nM⁻¹h⁻¹ | 0.206 nM⁻¹h⁻¹ | Rat Brain AChE | [5][6] |
| k_i (Low Conc.; 1 pM) | ~300 nM⁻¹h⁻¹ | ~150-180 nM⁻¹h⁻¹ | Rat Brain AChE | [5][6] |
| IC50 | 0.14 µM (as Methyl this compound) | 0.38 µM | Human Whole Blood | [7] |
| Spontaneous Reactivation (k_r) | 0.091 h⁻¹ | 0.084-0.087 h⁻¹ | Rat Brain AChE | [5][6] |
Note: At higher, more traditionally studied concentrations, chlorpyrifos-oxon appears to be a more potent inhibitor of rat brain AChE than this compound based on the k_i value. However, at very low, environmentally relevant concentrations, their inhibitory potencies are more comparable and significantly higher, suggesting complex inhibition kinetics.[5][6] The IC50 values in human blood suggest methyl this compound is more potent than chlorpyrifos-oxon in that system.[7]
Diagram: Disruption of Cholinergic Signaling by Organophosphates
Caption: Disruption of cholinergic signaling by organophosphates.
Secondary Neurotoxic Mechanisms
Beyond direct AChE inhibition, this compound and chlorpyrifos-oxon elicit neurotoxicity through several other pathways, which may contribute to long-term neurological deficits observed after exposure.[1]
Oxidative Stress
A significant secondary mechanism for both compounds is the induction of oxidative stress, leading to cellular damage through the overproduction of reactive oxygen species (ROS).[8][9]
-
This compound: Exposure to this compound has been shown to initiate a pathogenic cascade that includes the enhanced production of oxidative stress, contributing to synaptic damage.[8][10] This oxidative damage is linked to the excitotoxicity caused by cholinergic hyperstimulation.[8]
-
Chlorpyrifos-oxon: The parent compound, chlorpyrifos, and its oxon metabolite are known to induce oxidative stress.[9][11] Some studies suggest that at higher concentrations, chlorpyrifos is more potent at inducing ROS than parathion (the parent of this compound).[9]
Other Non-Cholinergic Mechanisms
-
Endoplasmic Reticulum (ER) Stress: Chlorpyrifos-oxon exposure can induce dose-dependent apoptosis (programmed cell death) in neuronal cells by triggering ER stress, specifically through the IRE1α/XBP1 signaling pathway.[12]
-
Mitochondrial Dysfunction: While the parent compound chlorpyrifos has been shown to inhibit mitochondrial complexes, this effect was not significantly observed with chlorpyrifos-oxon except at high doses.[13] This suggests a distinction in the mechanisms between the parent compound and its active metabolite.
-
Glutamatergic System Alterations: this compound can enhance glutamatergic transmission, which contributes to excitotoxicity and subsequent brain damage.[8][14] This effect is thought to occur through presynaptic mechanisms and the over-stimulation of nicotinic receptors, which can increase glutamate release.[8][10]
Diagram: Comparison of Secondary Neurotoxic Pathways
Caption: Distinct secondary neurotoxic pathways of the two compounds.
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a common colorimetric method for determining the in vitro inhibition of AChE by a test compound.[15]
1. Reagents and Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or recombinant human)
-
Acetylthiocholine (ATC) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., pH 8.0)
-
Test compound (this compound or Chlorpyrifos-oxon) dissolved in a suitable solvent (e.g., ethanol, DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
2. Procedure:
-
Prepare serial dilutions of the test compounds in the phosphate buffer.
-
In a 96-well plate, add the buffer, AChE enzyme solution, and the test compound dilution (or solvent for control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the ATC substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced by the reaction of thiocholine (a product of ATC hydrolysis) with DTNB.
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of AChE inhibition for each concentration relative to the control (solvent only).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Protocol 2: In Vitro Oxidative Stress Assessment (Lipid Peroxidation - MDA Assay)
This protocol describes a common method for quantifying lipid peroxidation by measuring malondialdehyde (MDA), a major byproduct.[15]
1. Reagents and Materials:
-
Cell culture (e.g., SH-SY5Y neuroblastoma cells) or brain tissue homogenate
-
Test compound (this compound or Chlorpyrifos-oxon)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) reagent
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
MDA standard solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm
2. Procedure:
-
Expose cells or tissue homogenate to the test compound for a specified duration.
-
Homogenize the samples in a suitable buffer on ice.
-
Add BHT and TCA solution to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant and add the TBA reagent.
-
Incubate the mixture in a hot water bath (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the formation of the pink-colored MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm.
-
Prepare a standard curve using the MDA standard solution.
3. Data Analysis:
-
Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve.
-
Express the results as nmol of MDA per mg of protein. Compare the results from treated samples to untreated controls.
Diagram: General Experimental Workflow for In Vitro Neurotoxicity Assessment
Caption: General workflow for in vitro neurotoxicity assessment.
Summary
Both this compound and chlorpyrifos-oxon are potent neurotoxicants that share a primary mechanism of action through the inhibition of acetylcholinesterase. However, quantitative data reveals differences in their inhibitory kinetics, with chlorpyrifos-oxon being a faster inhibitor at higher concentrations in rat brain tissue.[5][6] Beyond this shared pathway, they exhibit distinct secondary neurotoxic profiles. Chlorpyrifos-oxon is notably linked to ER stress-induced apoptosis, while this compound's secondary toxicity is strongly associated with the disruption of the glutamatergic system.[12][14] Both compounds induce oxidative stress, which represents a common pathway of secondary damage.[8][9] Understanding these distinct and overlapping mechanisms is crucial for the development of targeted therapeutic strategies to counteract the multifaceted neurotoxicity of organophosphate poisoning.
References
- 1. Long-term functional neurotoxicity of this compound and chlorpyrifos: behavioural and pharmacological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OBM Neurobiology | Neurotoxicity Following Exposure to Chlorpyrifos [lidsen.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of chlorpyrifos-oxon and this compound acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eujournal.org [eujournal.org]
- 9. Chlorpyrifos and parathion regulate oxidative stress differentially through the expression of paraoxonase 2 in human neuroblastoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chlorpyrifos-oxon induced neuronal cell death via endoplasmic reticulum stress-triggered apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Mechanisms of action of this compound, an organophosphorus pesticide, on in vivo dopamine release in conscious and freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Inter-Laboratory Validation of Paraoxonase (PON1) Assays
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of paraoxonase-1 (PON1) activity is crucial for studies on organophosphate toxicology, cardiovascular disease, and oxidative stress. This guide provides a comparative overview of common PON1 assays, their performance characteristics derived from validation studies, and detailed experimental protocols to aid in the standardization and interpretation of results across different laboratories.
Paraoxonase-1 (PON1) is a serum esterase primarily associated with high-density lipoprotein (HDL) that plays a significant role in detoxifying organophosphate compounds and protecting against lipid peroxidation.[1] The accurate measurement of its activity is therefore of high interest in both clinical and research settings. However, variability in assay methodologies can lead to difficulties in comparing data between laboratories.[1] This guide aims to address this challenge by providing a comprehensive overview of PON1 assay validation.
Comparative Analysis of PON1 Assay Performance
The selection of an appropriate assay for PON1 activity depends on several factors, including the specific research question, available equipment, and the need for high-throughput analysis. Spectrophotometric methods are widely used due to their accessibility and cost-effectiveness.[1] These assays typically measure the hydrolysis of a substrate, such as paraoxon (paraoxonase activity) or phenylacetate (arylesterase activity).[1]
Below is a summary of key performance characteristics for common PON1 assays, compiled from various validation studies. It is important to note that direct comparison of absolute values can be challenging due to differences in experimental conditions.
Table 1: Performance Characteristics of PON1 Activity Assays
| Parameter | Paraoxonase Assay (this compound substrate) | Arylesterase Assay (Phenylacetate substrate) | Arylesterase Assay (p-Nitrophenyl acetate substrate) | Fluorometric Assay |
| Intra-Assay CV (%) | 1.0 - 3.7[2][3][4] | < 10[5] | 2.1[6] | Information not available |
| Inter-Assay CV (%) | 2.7 - 9.0[5] | < 10[5] | 7.7[6][7][8] | Information not available |
| Inter-Laboratory CV (%) | < 10[5] | < 10[5] | Information not available | Information not available |
| Limit of Detection (LOD) | Information not available | Information not available | 0.02 U/mL (in pigs)[9] | 2.0 µU |
| Limit of Quantification (LOQ) | Information not available | Information not available | Information not available | Information not available |
| Correlation with other methods | Weak correlation with a non-ELISA commercial kit (R²=0.40)[6][7] | High correlation with PON1 levels measured by ELISA and Western blot (r > 0.85) | Information not available | Information not available |
Table 2: Influence of Pre-Analytical Factors on PON1 Activity
| Factor | Effect on PON1 Activity Measurement | Reference |
| Anticoagulant | NaF, citrate, and EDTA can increase measured PON1 levels. Lithium heparin may decrease levels compared to serum. | [6][7] |
| Sample Storage | Stable for up to 2 years at -80°C for most substrates, but paraoxonase activity may show a slight decrease. Longer storage can lead to a more significant decline. | [1] |
| Freeze-Thaw Cycles | Minimal effect on samples stored for less than 2 years. More significant impact on arylesterase activity after longer storage. | [5] |
| Temperature | Assay temperature influences PON1 activity measurements. | [5] |
| Hemolysis & Lipemia | Hemolysis has little effect, while high lipid levels may decrease measured PON1 activity.[6][7] | [6][7] |
Experimental Protocols
Detailed and standardized protocols are fundamental for achieving reproducible results in inter-laboratory studies. Below are detailed methodologies for two common spectrophotometric PON1 activity assays.
Protocol 1: Arylesterase Activity Assay using Phenylacetate
This method measures the hydrolysis of phenylacetate to phenol, which is monitored by the change in absorbance at 270 nm.
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Calcium chloride (CaCl2) solution (e.g., 1 mM)
-
Phenylacetate substrate solution (e.g., 1 mM)
-
Serum or plasma samples
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 270 nm
Procedure:
-
Prepare the reaction mixture: Combine the Tris-HCl buffer and CaCl2 solution.
-
Prepare the substrate solution: Dissolve phenylacetate in the reaction mixture to the desired final concentration.
-
Sample preparation: Dilute serum or plasma samples with the reaction mixture. A 1:80 dilution is a common starting point, but may need optimization.
-
Assay:
-
Pipette the diluted sample into the wells of the 96-well plate or cuvettes.
-
Initiate the reaction by adding the phenylacetate substrate solution.
-
Immediately place the plate/cuvettes in the spectrophotometer.
-
-
Measurement:
-
Monitor the increase in absorbance at 270 nm for a set period (e.g., 4 minutes) at a constant temperature (e.g., 25°C).
-
Record the rate of change in absorbance (ΔA/min).
-
-
Calculation:
-
Calculate the arylesterase activity using the molar extinction coefficient of phenol (1310 M⁻¹cm⁻¹).
-
Activity (U/mL) = (ΔA/min / 1.310) x dilution factor. One unit is defined as 1 µmol of phenylacetate hydrolyzed per minute.
-
Protocol 2: Paraoxonase Activity Assay using this compound
This assay measures the hydrolysis of this compound to p-nitrophenol, which results in an increase in absorbance at 405-412 nm. Caution: this compound is a highly toxic organophosphate. Handle with appropriate safety precautions.
Materials:
-
Buffer (e.g., Tris-HCl or Glycine/NaOH, pH 8.0-10.5)
-
Calcium chloride (CaCl2) solution
-
This compound substrate solution
-
Serum or plasma samples
-
96-well plate or cuvettes
-
Spectrophotometer capable of reading at 405-412 nm
Procedure:
-
Prepare the reaction buffer: Combine the chosen buffer with CaCl2.
-
Prepare the substrate solution: Freshly prepare the this compound solution in the reaction buffer.
-
Sample preparation: Dilute serum or plasma samples with the reaction buffer.
-
Assay:
-
Add the diluted sample to the wells of the 96-well plate or cuvettes.
-
Start the reaction by adding the this compound substrate solution.
-
-
Measurement:
-
Monitor the increase in absorbance at 405-412 nm over time at a constant temperature.
-
-
Calculation:
-
Calculate the paraoxonase activity using the molar extinction coefficient of p-nitrophenol (e.g., 18,290 M⁻¹cm⁻¹ at 412 nm).
-
Activity (U/L) is calculated based on the rate of p-nitrophenol formation.
-
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate a typical inter-laboratory validation workflow and the signaling pathway of paraoxonase.
Inter-laboratory validation workflow for PON1 assays.
Simplified signaling pathway of Paraoxonase-1 (PON1).
Conclusion
The inter-laboratory validation of PON1 assays is essential for ensuring the comparability and reliability of research findings. While variations in methodologies exist, studies have shown that with standardized protocols, inter-laboratory variability can be kept below 10%.[5] This guide provides a foundation for researchers to select appropriate assays, implement robust protocols, and understand the potential sources of variability. By adhering to these principles, the scientific community can move towards a more harmonized approach to PON1 activity measurement, ultimately enhancing the quality and impact of research in this vital field.
References
- 1. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of PON1 enzyme activity assays for longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paraoxonase-1 Enzyme Activity Assay for Clinical Samples: Validation and Correlation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paraoxonase-1 enzyme activity assay for clinical samples: validation and correlation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serum paraoxonase type-1 activity in pigs: assay validation and evolution after an induced experimental inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Paraoxon
This guide provides essential safety and logistical information for the proper disposal of paraoxon, a highly toxic organophosphate compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations. This compound is classified as an extremely hazardous substance and is assigned the EPA hazardous waste number P041.[1][2] All waste must be managed in accordance with local, state, and federal regulations.[1][3]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are trained on the specific hazards of this compound.[4] Work should always be conducted in a designated area, inside a chemical fume hood with adequate ventilation.[4] An eyewash station and safety shower must be readily accessible.[4]
Required Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure, as this compound is acutely toxic via inhalation, skin contact, and ingestion.[4]
| PPE Item | Specification | Rationale |
| Gloves | Butyl rubber or nitrile gloves. Double gloving is recommended.[4] | Provides a chemical-resistant barrier to prevent skin absorption. |
| Eye Protection | Tightly fitted safety glasses or chemical splash goggles.[4] | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable Tyvek-type lab coat.[4] | Prevents contamination of personal clothing. |
| Sleeves | Tyvek-type sleeves.[4] | Offers additional protection for arms. |
| Respiratory | Required if there is a risk of aerosol or vapor inhalation.[5] | Prevents inhalation toxicity. |
Step-by-Step Waste Collection and Disposal Protocol
The primary disposal method for this compound waste generated in a laboratory setting is segregation, proper packaging, and transfer to a certified hazardous waste management service.[4][5] Do not attempt to neutralize this compound with strong bases like sodium hydroxide, as it is incompatible.[4]
Step 1: Segregate this compound Waste
Immediately segregate all this compound-contaminated materials from other laboratory waste streams at the point of generation. This includes liquid waste, contaminated solids, and sharps.
Step 2: Package Waste in Designated Containers
Use separate, clearly labeled containers for each type of this compound waste.[4] All containers must have a tightly closed lid.[4]
| Waste Type | Primary Container | Secondary Containment/Notes |
| Liquid Waste | Properly labeled hazardous waste container (glass or polyethylene). | Must be separate from all other waste streams.[4] |
| Solid Waste (PPE, towels) | Ziploc bags or a 5-gallon screw-top pail.[4] | Collect all contaminated items for disposal. |
| Contaminated Vials | 5-gallon screw-top pail.[4] | HPLC vials and other small glass containers must be collected separately. |
Step 3: Label Hazardous Waste Containers
Affix a completed hazardous waste label to each container.[4] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
EPA Waste Code: P041[1]
-
Accumulation start date
-
Associated hazards (e.g., "Acutely Toxic," "Poison")
Step 4: Store Waste Securely
Store sealed waste containers in a cool, well-ventilated, and designated hazardous waste accumulation area.[4] Ensure the storage area is away from incompatible materials such as strong bases, strong oxidizing agents, and Endrin.[4]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company to schedule a waste pickup.[4][5] Do not dispose of this compound waste down the drain or in regular trash.[6][7]
Experimental Protocol: Small Spill Decontamination
This protocol details the immediate actions required for a small this compound spill contained within a chemical fume hood. For any large spill or a spill outside of a fume hood, evacuate the area immediately and contact emergency responders or your institution's EHS.[4]
Methodology
-
Ensure Safety: Alert others in the lab. Ensure you are wearing the full PPE detailed in Table 1.
-
Contain Spill: Use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to cover and soak up the spilled liquid.[1][4]
-
Collect Absorbent Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a designated solid hazardous waste container (e.g., a 5-gallon screw-top pail).[4]
-
First Surface Wash: Wash all contaminated surfaces first with toluene.[4] Collect the used toluene as liquid hazardous waste.
-
Second Surface Wash: Following the toluene wash, decontaminate the same surfaces with soap and water.[4] Collect this wash solution as aqueous hazardous waste.
-
Final Disposal: Seal all waste containers, label them appropriately, and store them for professional disposal.[4]
-
Reporting: Do not re-enter the area until your institution's EHS has verified that it is clean.[4] Report the incident according to your laboratory's safety protocols.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound waste from generation to final disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. agilent.com [agilent.com]
- 7. osha.caribdesigns.com [osha.caribdesigns.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Paraoxon
For Immediate Reference: Essential Safety and Logistical Information for the Use of Paraoxon in a Laboratory Setting
This guide provides crucial procedural and step-by-step instructions for the safe handling, storage, and disposal of this compound, a highly toxic organophosphate. Adherence to these protocols is paramount to ensure the safety of all laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Recommended Equipment | Specifications and Usage Notes |
| Hand Protection | Butyl rubber or nitrile gloves (double gloving recommended) | Inspect gloves for any signs of degradation or puncture before use.[3] Change gloves frequently and immediately if contaminated. Use proper glove removal technique to avoid skin contact.[2] |
| Eye and Face Protection | Tightly fitted safety glasses or goggles, and a face shield. | Eye protection should be compliant with appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Body Protection | Disposable Tyvek-type lab coat or suit. | A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment.[4] Work clothes should be laundered separately from personal clothing.[1] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor (OV) cartridge or canister. | Use in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure the respirator has a proper fit and is used in accordance with the manufacturer's instructions.[5] |
Operational Protocols: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of accidental exposure and ensures a safe laboratory environment.
Receiving and Storage
-
Inspect Upon Arrival: Visually inspect the container for any signs of damage or leaks before accepting the shipment.
-
Designated Storage: Store this compound in a cool, well-ventilated, and locked area.[2][6] The storage container must be tightly sealed.[1][2]
-
Incompatible Materials: Store away from strong bases (like sodium hydroxide), strong oxidizing agents (such as perchlorates and nitrates), and endrin.[3]
Handling and Experimental Use
-
Controlled Environment: All work with this compound must be conducted in a designated area, such as a chemical fume hood with adequate exhaust ventilation.[3]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[1][2]
Spill Management Workflow
In the event of a this compound spill, a swift and organized response is critical. The following workflow diagram outlines the necessary steps.
Caption: Workflow for managing a this compound spill.
Decontamination Procedures
-
Small Spills: For minor spills, use an inert absorbent material to soak up the liquid.[3] The contaminated surfaces should first be washed with toluene, followed by a thorough wash with soap and water.[3]
-
Personnel Decontamination: In case of skin contact, immediately flush the affected area with plenty of water and mild soap.[3] For eye contact, flush with warm water for at least 15 minutes.[3] Seek immediate medical attention in both cases.[3]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is a legal and ethical responsibility.
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container with a tightly closed lid.[3]
-
Solid Waste: All contaminated solid waste, including PPE (gloves, lab coats), absorbent materials, and empty containers, must be collected in sealed and labeled containers, such as Ziploc bags or 5-gallon screw-top pails.[3]
-
Labeling: Affix a completed hazardous waste label to each container.[3]
Disposal Protocol
-
EPA Regulations: this compound is classified as a hazardous waste. When it is a discarded commercial chemical product, container residue, or spill residue, it must be managed under EPA waste number P041.[1]
-
Contact EHS: Do not dispose of this compound waste down the drain.[2] Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal in accordance with local, state, and federal regulations.[1][3]
-
Container Decontamination: Puncture empty containers to prevent reuse before disposal.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
